Product packaging for 1-(difluoromethyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 1174309-16-0)

1-(difluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1415128
CAS No.: 1174309-16-0
M. Wt: 133.1 g/mol
InChI Key: JYZVNUKJBUJJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(difluoromethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C4H5F2N3 and its molecular weight is 133.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2N3 B1415128 1-(difluoromethyl)-1H-pyrazol-4-amine CAS No. 1174309-16-0

Properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZVNUKJBUJJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(difluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical research. The introduction of the difluoromethyl group at the N1 position of the pyrazole ring imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of the reactivity and potential applications of this important synthetic intermediate.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group (CHF2), in particular, can act as a bioisostere for hydroxyl, thiol, or even methyl groups, and can participate in hydrogen bonding. This compound serves as a key precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and fungicides.

Physicochemical Properties

While comprehensive experimental data for the free base is not extensively published, the properties of its hydrochloride salt are available. The free amine is expected to be a solid or semi-solid at room temperature.

PropertyValueSource
Molecular Formula C₄H₅F₂N₃
Molecular Weight 133.10 g/mol
Physical Form Liquid or Solid or Semi-solid or lump
Storage Temperature 2-8°C, inert atmosphere, keep in dark place

Note: The data for the hydrochloride salt (CAS 1221726-31-3) is more readily available, with a molecular weight of 169.56 g/mol .

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from 4-nitro-1H-pyrazole. This method involves the N-difluoromethylation of the pyrazole ring followed by the reduction of the nitro group to the corresponding amine.

The synthetic workflow is visualized in the diagram below:

digraph "Synthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"4-Nitro-1H-pyrazole" -> "1-(difluoromethyl)-4-nitro-1H-pyrazole" [label="Difluoromethylation\n(e.g., Sodium Chlorodifluoroacetate)"]; "1-(difluoromethyl)-4-nitro-1H-pyrazole" -> "this compound" [label="Nitro Group Reduction\n(e.g., H2, Pd/C)"]; }

Figure 1: Synthetic route to this compound.

Step 1: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Causality Behind Experimental Choices:

The N-difluoromethylation of 4-nitro-1H-pyrazole is a key step that introduces the difluoromethyl moiety. The choice of a difluoromethylating agent is critical. Sodium chlorodifluoroacetate is a common and effective reagent for this transformation. It thermally decomposes to generate difluorocarbene (:CF₂), which is then trapped by the pyrazole nitrogen. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as DMF, to facilitate the decomposition of the reagent and the subsequent reaction.

Experimental Protocol:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate (typically 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices:

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol, which facilitates the reaction and the dissolution of the starting material.

Experimental Protocol:

  • Dissolve 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectral Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the amine protons, and the proton of the difluoromethyl group. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The pyrazole protons will appear as singlets or doublets depending on the specific substitution pattern and solvent. The amine protons will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show signals for the pyrazole ring carbons and the carbon of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the pyrazole ring and the difluoromethyl group, C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations (in the region of 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.10 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrazole ring, the nucleophilic amino group, and the electron-withdrawing difluoromethyl group.

Reactivity_Profile cluster_0 This compound cluster_1 Reactions at the Amino Group cluster_2 Reactions on the Pyrazole Ring Molecule Acylation Acylation Molecule->Acylation Acylating agents (e.g., acid chlorides, anhydrides) Alkylation Alkylation Molecule->Alkylation Alkylating agents (e.g., alkyl halides) Diazotization Diazotization Molecule->Diazotization NaNO2, H+ Electrophilic_Substitution Electrophilic_Substitution Molecule->Electrophilic_Substitution Electrophiles (e.g., halogens, nitrating agents) (Position 5 is most susceptible)

Figure 2: Reactivity map of this compound.

  • Reactions of the Amino Group: The primary amine at the C4 position is a key functional handle for further derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized to form a pyrazolediazonium salt, which can then be subjected to various Sandmeyer-type reactions.

  • Reactions of the Pyrazole Ring: The pyrazole ring is an aromatic system. The difluoromethyl group at the N1 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an unsubstituted pyrazole. However, the amino group at C4 is strongly activating. The regioselectivity of electrophilic substitution will be directed by the interplay of these electronic effects, with the C5 position being the most likely site of attack.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules. The difluoromethylpyrazole moiety is a key component in a number of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The amine functionality allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, acylation of the amine with various carboxylic acids can lead to libraries of pyrazole-4-carboxamides, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The hydrochloride salt is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through a straightforward and scalable route. The presence of the difluoromethyl group and the versatile amino functionality provides a platform for the creation of diverse molecular libraries for biological screening. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[1][2][3] The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into these scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This includes improvements in metabolic stability, membrane permeability, and binding affinity to target proteins.[4] this compound (Molecular Formula: C₄H₅F₂N₃, Molecular Weight: 133.10 g/mol ) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7] Its precise structural characterization is therefore not merely an academic exercise but a critical prerequisite for drug design, process development, and regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will move beyond procedural outlines to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information to build an unassailable structural proof.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a systematic process of hypothesis testing. We begin with foundational techniques that provide broad strokes—such as molecular weight and the primary carbon-hydrogen framework—and progressively employ more sophisticated methods to resolve fine structural details and connectivity.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (LC-MS) (Molecular Weight & Formula) NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Functional Groups & Atom Count) MS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR Spectroscopy (HSQC, HMBC) (C-H & Long-Range Connectivity) NMR_1D->NMR_2D Identifies Nuclei for Correlation Confirmation Synthesized Structural Proof NMR_1D->Confirmation NMR_2D->Confirmation Confirms Atom Connectivity XRay Single Crystal X-Ray Crystallography (Unambiguous 3D Structure) XRay->Confirmation Provides Absolute Stereochemistry & Solid-State Conformation

Caption: Workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry – Confirming Molecular Identity

Expertise & Causality: Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound. For this compound, we employ Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) in positive ion mode. This technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion ([M+H]⁺), providing a clear and accurate measurement of the molecular mass.[8][9] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition against the theoretical formula (C₄H₅F₂N₃).

Expected Data
ParameterTheoretical ValueObserved Value (HRMS)Interpretation
Molecular Formula C₄H₅F₂N₃-Derived from HRMS data.
Monoisotopic Mass 133.0451133.0453Confirms elemental composition.
[M+H]⁺ Ion 134.0529134.0531Confirms molecular weight.
Key Fragments -m/z 83, 66Potential loss of CHF₂ group and subsequent ring fragments.[10][11]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to facilitate protonation).

  • Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: MS and Data-Dependent MS/MS.

Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy is essential.[12][13]

¹H NMR: Proton Environment Mapping

Expertise & Causality: ¹H NMR provides information on the number, connectivity, and chemical environment of protons. For our target molecule, we expect distinct signals for the two pyrazole ring protons (H3 and H5), the amine protons (-NH₂), and the unique proton of the difluoromethyl group (-CHF₂). The coupling of the CHF₂ proton to the two adjacent fluorine atoms is a key diagnostic feature, expected to produce a triplet due to the ¹J(H,F) coupling.

¹³C NMR: The Carbon Backbone

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The difluoromethyl carbon is particularly informative, as its signal will be split into a triplet by the two attached fluorine atoms (¹J(C,F) coupling). Broadband proton decoupling is used to simplify the spectrum, but off-resonance or DEPT experiments can be used to determine the number of attached protons for each carbon.

¹⁹F NMR: The Fluorine Signature

Expertise & Causality: ¹⁹F NMR is indispensable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12] The two fluorine atoms of the N-CHF₂ group are diastereotopic and will appear as a doublet of doublets, coupling to the geminal proton (²J(F,H)) and to each other (²J(F,F)).[14] This provides unambiguous confirmation of the -CHF₂ moiety.

Expected NMR Data (in DMSO-d₆, 400 MHz)
NucleusPositionExpected δ (ppm)MultiplicityJ (Hz)Interpretation
¹H H5~7.8s-Pyrazole ring proton.
H3~7.5s-Pyrazole ring proton.
-CHF₂~7.2t²J(H,F) ≈ 55Triplet confirms coupling to two F atoms.
-NH₂~5.5br s-Exchangeable amine protons.
¹³C C3~140d-Pyrazole ring carbon.
C5~135d-Pyrazole ring carbon.
C4~110s-Pyrazole carbon bearing the amine.
-CHF₂~115t¹J(C,F) ≈ 240Triplet confirms C-F₂ bonding.
¹⁹F -CHF₂~-90d²J(F,H) ≈ 55Doublet due to coupling with the geminal proton.
2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR establishes their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H assignments for the pyrazole ring and the CHF₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. The crucial correlation will be from the proton of the CHF₂ group to the C3 and C5 carbons of the pyrazole ring, definitively placing the difluoromethyl group on the N1 nitrogen.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire 16 scans using a standard pulse program at 298 K.

  • ¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

  • ¹⁹F NMR: Acquire 64 scans using a standard pulse program with proton decoupling.

  • 2D Spectra (HSQC, HMBC): Acquire spectra using standard gradient-selected pulse programs, optimizing acquisition times and spectral widths based on the 1D spectra.

Part 3: X-ray Crystallography – The Definitive Proof

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous three-dimensional map of the electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[15][16] While NMR confirms the structure in solution, crystallography provides the "gold standard" proof of the molecular architecture and can reveal details about hydrogen bonding networks in the crystal lattice.[17]

Expected Data (Representative)
ParameterValueInterpretation
Crystal System OrthorhombicDefines the unit cell geometry.
Space Group PnmaDescribes the symmetry within the crystal.[16]
C-F Bond Length ~1.35 ÅTypical for a difluoromethyl group.
N1-C(F₂) Bond Length ~1.42 ÅConfirms N-C bond.
C4-N(H₂) Bond Length ~1.38 ÅConfirms C-N bond.
Intermolecular Interactions N-H···N hydrogen bondsShows how molecules pack, often forming dimers or trimers.[16][17]
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) at room temperature to obtain single crystals of sufficient quality.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 170 K) to minimize thermal motion.[16]

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion: A Synthesized and Self-Validating Structural Proof

The structure of this compound is definitively established through the cohesive and cross-validating data from multiple analytical techniques.

  • HRMS confirms the elemental formula C₄H₅F₂N₃.[5]

  • NMR spectroscopy provides the complete bonding framework:

    • ¹H and ¹⁹F NMR confirm the presence and connectivity of the -CHF₂ group through characteristic multiplicities and coupling constants.[14]

    • ¹³C NMR confirms the presence of four unique carbon atoms, including the signature triplet of the difluoromethyl carbon.

    • HMBC is the linchpin, connecting the -CHF₂ group to the N1 position of the pyrazole ring and confirming the relative positions of all substituents.

  • X-ray crystallography provides the ultimate, unambiguous proof of the atomic arrangement in three-dimensional space.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data required for advanced research and development in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(difluoromethyl)-1H-pyrazol-4-amine, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the most prevalent and scalable synthetic pathway, which proceeds through the N-difluoromethylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro functionality. This guide delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols for both key steps. Furthermore, alternative synthetic strategies, such as [3+2] cycloaddition reactions, are discussed and compared. Safety considerations, particularly for catalytic hydrogenation, are also addressed to ensure safe and efficient laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: The Significance of the this compound Scaffold

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties and ability to participate in hydrogen bonding can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of bioactive molecules.

The pyrazole moiety is a privileged scaffold, appearing in a wide array of approved drugs and agricultural products. The combination of the difluoromethyl group at the N1 position and an amine at the C4 position of the pyrazole ring creates a versatile building block, this compound, with significant potential for the synthesis of novel compounds. Derivatives of this core structure have shown promise as potent fungicides and as inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory diseases and cancers. This guide provides a detailed exploration of the synthesis of this key intermediate, empowering researchers to leverage its potential in their own discovery and development programs.

Primary Synthetic Route: A Two-Step Approach

The most common and industrially scalable synthesis of this compound involves a two-step sequence starting from 4-nitro-1H-pyrazole. This strategy is advantageous due to the commercial availability and relatively low cost of the starting material. The two key transformations are:

  • N-Difluoromethylation of 4-nitro-1H-pyrazole: Introduction of the difluoromethyl group onto the pyrazole nitrogen.

  • Reduction of the Nitro Group: Conversion of the 4-nitro intermediate to the target 4-amino pyrazole.

dot

Primary Synthetic Route start 4-Nitro-1H-pyrazole intermediate 1-(Difluoromethyl)-4-nitro-1H-pyrazole start->intermediate N-Difluoromethylation (e.g., ClCF2H, base) product This compound intermediate->product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: The primary two-step synthetic pathway to this compound.

Step 1: N-Difluoromethylation of 4-nitro-1H-pyrazole

The introduction of the difluoromethyl group at the N1 position of the pyrazole ring is a critical step. Several reagents and conditions have been developed for this transformation, with the choice often depending on factors such as scale, cost, and available equipment. A common and effective method involves the use of chlorodifluoromethane (ClCF₂H) in the presence of a base.[1]

Causality Behind Experimental Choices:

  • Reagent: Chlorodifluoromethane is a readily available and cost-effective source of the difluoromethyl group.

  • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolate anion.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the pyrazolate salt and facilitate the nucleophilic substitution reaction.

  • Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: N-Difluoromethylation of 4-nitro-1H-pyrazole

  • To a stirred suspension of 4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, chlorodifluoromethane gas is bubbled through the mixture at a controlled rate at a temperature of 80-100 °C.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is purified by column chromatography on silica gel.

Data Presentation: Physicochemical Properties of the Intermediate

PropertyValueReference
Molecular FormulaC₄H₃F₂N₃O₂[2]
Molecular Weight163.08 g/mol [2]
AppearancePale yellow to yellow oil[2]
CAS Number956477-64-8[2]
Step 2: Reduction of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. For this specific substrate, catalytic hydrogenation is a highly efficient and clean method.[3]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds. A 5-10% loading of palladium is typically sufficient.

  • Hydrogen Source: Pressurized hydrogen gas is the reductant.

  • Solvent: A protic solvent such as methanol or ethanol is commonly used as it facilitates the reaction and dissolves the substrate.

  • Pressure and Temperature: The reaction is typically carried out at elevated pressure (e.g., 50 psi) and room temperature to ensure a reasonable reaction rate and minimize side reactions.

Experimental Protocol: Catalytic Hydrogenation of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

  • A solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol is charged into a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature, and the hydrogen uptake is monitored.

  • Upon completion (cessation of hydrogen uptake), the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation: Physicochemical and Spectroscopic Data of the Final Product

PropertyValueReference
Molecular FormulaC₄H₅F₂N₃[4]
Molecular Weight133.10 g/mol [4]
AppearanceSolid[5]
CAS Number1174309-16-0[4]
Expected Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 (s, 1H, pyrazole-H), ~7.2 (t, J ≈ 58 Hz, 1H, CHF₂), ~7.0 (s, 1H, pyrazole-H), ~3.5 (br s, 2H, NH₂)Estimated
¹³C NMR (CDCl₃, 101 MHz)δ ~138, ~125, ~115 (t, J ≈ 240 Hz, CHF₂), ~110Estimated
¹⁹F NMR (CDCl₃, 376 MHz)δ ~-90 (d, J ≈ 58 Hz)Estimated

Alternative Synthetic Strategies

While the two-step route from 4-nitro-1H-pyrazole is the most common, other synthetic strategies have been developed. These can be advantageous in certain contexts, for example, to achieve different substitution patterns or to avoid the use of nitration and reduction steps.

dot

Alternative_Synthetic_Routes cluster_0 [3+2] Cycloaddition cluster_1 Direct Amination A Difluoroacetohydrazonoyl Bromide C Difluoromethylated Pyrazole A->C B Alkyne/Alkene B->C D 4-Halo-1-(difluoromethyl) -1H-pyrazole F 1-(Difluoromethyl)-1H -pyrazol-4-amine D->F E Amine Source E->F

Caption: Overview of alternative synthetic approaches to the difluoromethylated pyrazole core.

[3+2] Cycloaddition Reactions

A powerful alternative for the construction of the difluoromethylated pyrazole ring is the [3+2] cycloaddition reaction.[6] This approach involves the reaction of a difluoromethyl-containing 1,3-dipole with a suitable dipolarophile. For instance, difluoroacetohydrazonoyl bromides can serve as precursors to nitrile imines, which then react with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively.[6]

Advantages:

  • Convergent Synthesis: This method allows for the rapid construction of the core heterocyclic ring with the desired difluoromethyl group already in place.

  • High Regioselectivity: The reaction often proceeds with high regioselectivity, leading to a single major product.

  • Milder Conditions: Cycloaddition reactions can often be carried out under milder conditions compared to the high temperatures sometimes required for N-difluoromethylation.

Disadvantages:

  • Substrate Availability: The synthesis of the required difluoromethylated 1,3-dipole precursors can be more complex and costly than the starting materials for the linear synthesis.

  • Functional Group Tolerance: The compatibility of certain functional groups on the dipolarophile with the reaction conditions needs to be considered.

Late-Stage Functionalization

Another potential route involves the synthesis of a 4-functionalized 1-(difluoromethyl)-1H-pyrazole, followed by conversion of the functional group to an amine. For example, a 4-bromo or 4-iodo-1-(difluoromethyl)-1H-pyrazole could potentially be subjected to a Buchwald-Hartwig amination or other cross-coupling reactions to introduce the amino group. This approach would be particularly useful for creating a library of C4-substituted analogues.

Safety and Handling

4.1. Catalytic Hydrogenation

The catalytic hydrogenation of nitroaromatic compounds is an exothermic process that requires careful handling due to the use of flammable hydrogen gas under pressure and a pyrophoric catalyst.

  • Hydrogen Gas: Ensure all connections in the hydrogenation apparatus are leak-proof. The system should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be handled under an inert atmosphere or as a wet slurry. After the reaction, the catalyst should be filtered and immediately quenched by suspending it in water.

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic. For larger-scale reactions, proper cooling and temperature monitoring are essential to prevent a runaway reaction. The formation of hydroxylamine intermediates can be a particular hazard if they accumulate.

4.2. Chemical Reagents

  • Chlorodifluoromethane: This is a gas and should be handled in a well-ventilated fume hood.

  • Strong Bases: Reagents like sodium hydride are highly reactive and water-sensitive. They should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are required for the N-difluoromethylation step. Standard procedures for handling and drying solvents should be followed.

Conclusion

The synthesis of this compound is a key process for accessing a range of biologically active molecules. The primary synthetic route, involving N-difluoromethylation of 4-nitro-1H-pyrazole followed by nitro group reduction, offers a reliable and scalable method. Catalytic hydrogenation is a particularly effective and clean method for the reduction step, provided that appropriate safety precautions are taken. Alternative strategies, such as [3+2] cycloaddition reactions, provide a more convergent approach and can be advantageous for the synthesis of specific analogues. This guide has provided a detailed overview of these synthetic methods, including practical experimental protocols and an analysis of the chemical principles involved, to aid researchers in the efficient and safe synthesis of this valuable building block.

References

1-(difluoromethyl)-1H-pyrazol-4-amine CAS number 1174309-16-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine (CAS: 1174309-16-0)

Introduction and Strategic Importance

This compound is a fluorinated heterocyclic amine that has emerged as a critical building block in modern medicinal and agrochemical research. The incorporation of a difluoromethyl (-CHF₂) group into the pyrazole scaffold imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis considerations, applications, and handling protocols.

The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory and anticancer to antifungal and antibacterial.[1][2] The strategic placement of the difluoromethyl group, a lipophilic hydrogen bond donor, and the primary amine, a key functional handle for further chemical elaboration, makes this compound a versatile synthon for creating novel chemical entities.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1174309-16-0[3][4]
Molecular Formula C₄H₅F₂N₃[3][4]
Molecular Weight 133.10 g/mol [3][4]
IUPAC Name This compound
InChI Key JYZVNUKJBUJJIK-UHFFFAOYSA-N[5]
Physical Form Liquid, Solid, or Semi-solid
Purity Typically ≥95-98%[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C[6]

Synthetic Pathways and Mechanistic Considerations

While specific, detailed public-domain syntheses for this compound are proprietary, the synthesis of fluorinated pyrazoles is well-documented. A general and logical synthetic approach involves the construction of the pyrazole ring followed by the introduction of the difluoromethyl group or the use of a difluoromethylated precursor.

A common strategy for forming the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1] For this specific molecule, a plausible route would involve a precursor that can be converted to the 4-amino pyrazole.

G cluster_0 General Synthesis Workflow A 1,3-Dicarbonyl Precursor (e.g., β-ketoester) C Cyclocondensation Reaction A->C B Hydrazine Derivative (e.g., Difluoromethylhydrazine) B->C D Protected Pyrazole Intermediate C->D Forms pyrazole ring E Nitration at C4-position D->E Electrophilic Aromatic Substitution F 4-Nitro-1-(difluoromethyl)pyrazole E->F G Reduction of Nitro Group (e.g., with Pd/C, H₂) F->G H Final Product: This compound G->H G cluster_1 Role in SDHI Fungicide Development Core 1-(difluoromethyl)- 1H-pyrazol-4-amine (Topic Compound) Coupling Amide Coupling Reaction Core->Coupling CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->Coupling SDHI Pyrazole Carboxamide (e.g., Bixafen, Fluxapyroxad) Coupling->SDHI Forms active ingredient Target Succinate Dehydrogenase (Fungal Complex II) SDHI->Target Binds to active site Outcome Inhibition of Fungal Respiration Target->Outcome G cluster_2 Amide Coupling Workflow Start Dissolve Pyrazole Amine in Anhydrous DCM under Argon AddBase Add Triethylamine (Base) and cool to 0°C Start->AddBase AddAcyl Add Benzoyl Chloride (Electrophile) Dropwise AddBase->AddAcyl Activates Amine React Stir at 0°C to RT (Monitor by TLC/LC-MS) AddAcyl->React Quench Quench with Saturated NaHCO₃ Solution React->Quench Neutralizes excess acid Extract Extract with DCM, Wash with Brine Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify End Characterize Final Product (NMR, MS, IR) Purify->End

References

An In-depth Technical Guide to the Biological Activity of Novel Difluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the difluoromethyl (CF2H) group offers a unique combination of physicochemical properties that can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. When coupled with the pyrazole nucleus—a "privileged" heterocyclic scaffold known for its metabolic stability and diverse biological activities—the resulting difluoromethyl pyrazoles represent a highly promising class of compounds.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of novel difluoromethyl pyrazoles. We will dissect their established roles as potent fungicides, their emerging potential as targeted anticancer agents, and their activity as anti-inflammatory compounds, providing field-proven insights and detailed experimental frameworks to empower future research and development.

Introduction: The Strategic Convergence of the CF2H Group and the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that serves as the core of numerous approved pharmaceuticals, including the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib.[3][4][5][6] Its metabolic stability and ability to engage in various non-covalent interactions make it an ideal foundation for drug design.[4][6]

The introduction of a difluoromethyl (CF2H) group further enhances this potential. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a weakly acidic hydrogen atom capable of acting as a lipophilic hydrogen bond donor.[1] This unique feature allows it to form additional hydrogen bonds with biological macromolecules, potentially improving binding affinity and drug activity.[1] The CF2H group serves as a bioisostere for hydroxyl, thiol, or amide groups, moderately regulating metabolic stability, lipophilicity, and bioavailability.[2] This guide delves into the synergistic combination of these two structural motifs, which has yielded compounds with significant therapeutic and commercial value.

Synthetic Accessibility

The exploration of any chemical class is contingent on its synthetic tractability. Novel and efficient methods for constructing difluoromethyl-substituted pyrazoles have been developed, making these compounds readily accessible for research. A prominent strategy involves the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various alkynes.[1][7] This method provides a regioselective and efficient pathway to access a wide range of difluoromethyl pyrazoles under mild conditions, facilitating the generation of compound libraries for biological screening.[1][7][8]

Key Biological Activities & Mechanisms of Action

Difluoromethyl pyrazoles exhibit a remarkable breadth of biological activities, stemming from their ability to interact with diverse biological targets.

3.1 Antifungal Activity: Potent Succinate Dehydrogenase Inhibitors (SDHIs)

Perhaps the most commercially significant application of difluoromethyl pyrazoles is in agriculture as fungicides.[2][9][10] A core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the foundation for at least seven commercial fungicides, including fluxapyroxad and benzovindiflupyr.[9][10]

Mechanism of Action: These compounds function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[9] By binding to the ubiquinone-binding site of the SDH complex, they block the electron transport chain, thereby halting cellular respiration and leading to fungal cell death. The difluoromethyl pyrazole carboxamide core is crucial for this activity. Molecular docking studies and structure-activity relationship (SAR) analyses have been instrumental in optimizing these inhibitors.[11][12]

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Inputs Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Succinate Succinate Succinate->Complex_II Inhibitor Difluoromethyl Pyrazole (SDHI) Inhibitor->Complex_II INHIBITS

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

3.2 Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is prevalent in numerous anticancer agents, and difluoromethyl derivatives are emerging as potent candidates targeting various cancer-related pathways.[13][14][15][16]

  • Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[16][17] Novel synthetic pyrazoles have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), arresting the cell cycle and inducing apoptosis.[18] Other research has focused on developing pyrazole-based inhibitors for targets like BRAF, BTK, and PIM-1 kinase.[16] The ability of the pyrazole core to fit into the ATP-binding pocket of kinases makes it a valuable scaffold for designing selective inhibitors.[17]

  • Tubulin Polymerization Inhibition: The microtubule network is a critical target for chemotherapy. Certain trifluoromethyl and difluoromethyl pyrazole derivatives have been designed as analogues of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[15][19] These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptotic cell death in cancer cells.[19]

  • EGFR and VEGFR-2 Dual Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives have been developed as dual inhibitors, demonstrating a synergistic approach to cancer treatment.[20]

  • Other Mechanisms: Difluoromethyl pyrazoles have also shown cytotoxicity against a range of human cancer cell lines, including prostate, melanoma, breast, and pancreatic cancer cells, through various other mechanisms, sometimes involving the induction of apoptosis via intrinsic and extrinsic pathways.[13][14][21][22]

3.3 Anti-inflammatory Activity: COX Inhibition

Drawing inspiration from the blockbuster drug Celecoxib, a selective COX-2 inhibitor with a pyrazole core, researchers have explored novel difluoromethyl pyrazoles for anti-inflammatory properties.

Mechanism of Action: These compounds act by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate inflammation and pain.[23][24] Molecular docking studies have been used to investigate the binding interactions of 4-difluoromethyl pyrazole derivatives within the active site of the COX-2 enzyme.[25][26] Several synthesized compounds have demonstrated anti-inflammatory activity comparable to celecoxib in animal models.[23][27][28]

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation process is critical to validate the biological activity of newly synthesized compounds. This typically follows a hierarchical workflow from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_workflow In Vitro Screening Cascade Synthesis Compound Synthesis & Purification Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Synthesis->Primary_Assay Hit_ID Hit Identification (Potency & Selectivity) Primary_Assay->Hit_ID Secondary_Assay Secondary Assay (Cell-Based Cytotoxicity) Hit_ID->Secondary_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design

Caption: A typical experimental workflow for drug discovery.

4.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for evaluating the anticancer potential of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[21][22] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the difluoromethyl pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Controls: Include wells for:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

4.2 Protocol: In Vivo Anti-inflammatory Evaluation

This protocol assesses the anti-inflammatory activity of compounds in an animal model.

Principle: The carrageenan-induced paw edema model is a standard acute inflammation model. Carrageenan injection into the rat hind paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured and used to quantify the efficacy of an anti-inflammatory agent.[27][28]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib or Indomethacin).

    • Test Groups: Receive different doses of the novel difluoromethyl pyrazole compounds.

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. This demonstrates the compound's ability to suppress the inflammatory response.

Data Summary and Structure-Activity Relationships (SAR)

Systematic structural modification is key to optimizing the biological activity of a lead compound. For difluoromethyl pyrazoles, SAR studies have yielded crucial insights.

  • In Antifungal SDHIs: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is essential. Modifications to the amide substituent (often a substituted aniline) drastically alter the antifungal spectrum and potency.[12]

  • In Anticancer Agents: For tubulin inhibitors, the presence of a trimethoxyphenyl ring (a key feature of combretastatin) is often critical.[15][19] For kinase inhibitors, the substitution pattern on the pyrazole and linked aryl rings determines target selectivity and potency.[17]

  • In Anti-inflammatory Agents: The nature and position of substituents on the aryl rings attached to the pyrazole core influence COX-2 selectivity and inhibitory power.[23][26]

Table 1: Representative Biological Activities of Novel Difluoromethyl Pyrazoles

Compound ClassTarget/AssayRepresentative ActivityReference
Pyrazole CarboxamidesAntifungal (SDHI)EC50 values in the low mg/L range against various phytopathogenic fungi.[2][12]
Fused PyrazolesAnticancer (EGFR/VEGFR-2)IC50 values in the low micromolar (µM) to nanomolar (nM) range.[20]
AminopyrazolonesAnticancer (CDK9)Potent cytotoxicity against MCF-7 cells; induces apoptosis.[18]
Aryl PyrazolesAnticancer (Cytotoxicity)Selective activity against MCF-7 breast cancer cells with IC50 values of 10-14 µM.[21][22]
Pyrazole DerivativesAnti-inflammatory (COX-2)In vivo activity comparable to or exceeding that of celecoxib.[23][27][28]
Conclusion and Future Perspectives

The convergence of the privileged pyrazole scaffold and the unique difluoromethyl group has created a class of molecules with profound and diverse biological activities. Their proven success as agricultural fungicides is a testament to their potency as enzyme inhibitors. In the pharmaceutical realm, they represent a highly versatile platform for developing next-generation anticancer, anti-inflammatory, and potentially other therapeutic agents.

Future research should focus on several key areas:

  • Target Selectivity: For kinase inhibitors, improving selectivity is paramount to reducing off-target effects and enhancing the therapeutic window.

  • Pharmacokinetics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties are needed to advance promising compounds from in vitro hits to in vivo leads.

  • Novel Targets: The existing library of difluoromethyl pyrazoles should be screened against a broader range of biological targets to uncover new therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and expand upon the already impressive biological activities of novel difluoromethyl pyrazoles.

References

Technical Guide to the Spectroscopic Characterization of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into organic molecules is a cornerstone strategy in drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (-CHF₂) group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor. When incorporated into a pyrazole scaffold—a privileged heterocycle in medicinal chemistry—the resulting molecule, 1-(difluoromethyl)-1H-pyrazol-4-amine, represents a versatile synthon for the development of new therapeutic agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides the necessary protocols and interpretive knowledge to confidently identify and characterize this compound using fundamental spectroscopic techniques.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights through fragmentation analysis. For a polar molecule like this compound, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes premature fragmentation and typically ensures the observation of the molecular ion.[1][2]

Experimental Protocol: ESI-MS

Objective: To determine the accurate mass of the molecular ion and analyze its primary fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10-50 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, which is essential for positive ion mode ESI.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion generation.[3]

  • Ion Source Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5-4.5 kV. This high voltage is necessary to generate the electrospray aerosol.[2]

    • Nebulizing Gas (N₂): Set to a pressure that ensures a fine, stable spray.

    • Drying Gas (N₂): Use a moderate flow and temperature (e.g., 250-300 °C) to facilitate droplet desolvation without causing thermal degradation of the analyte.[3]

  • Mass Analyzer Settings:

    • Scan Range: Set a wide range (e.g., m/z 50-300) to ensure capture of the molecular ion and potential fragments.

    • Acquisition Mode: Acquire spectra in high-resolution mode to enable accurate mass measurement and elemental composition determination.

    • Collision Energy (for MS/MS): To induce fragmentation, select the protonated molecular ion ([M+H]⁺) and apply a collision energy (e.g., 10-30 eV). The optimal energy should be determined empirically to achieve a rich fragmentation spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₅F₂N₃. Its monoisotopic mass is 133.0451 g/mol .

Ion TypePredicted m/zNotes
[M+H]⁺ 134.0529 The protonated molecular ion; expected to be the base peak in the full scan spectrum under soft ionization conditions.
[M-NH₂]⁺117.0398Loss of the amino group radical from the molecular ion (less common in ESI).
[M+H-CHF₂]⁺83.0505Loss of the difluoromethyl group as a neutral fragment from the protonated parent ion.
[M+H-N₂]⁺106.0560Loss of neutral nitrogen from the pyrazole ring, a common fragmentation pathway for pyrazoles.

Rationale for Fragmentation: The predicted fragmentation is based on established principles for heterocyclic and fluorinated compounds.[4][5][6] The primary fragmentation events are expected to be the loss of the difluoromethyl group and the characteristic cleavage of the pyrazole ring with the expulsion of N₂.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in ACN:H₂O + 0.1% Formic Acid Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Ionization Positive Mode ESI (+4.0 kV) Infusion->Ionization MS1 Full Scan (MS1) (m/z 50-300) Determine [M+H]⁺ Ionization->MS1 Isolation Isolate m/z 134.05 MS1->Isolation CID Collision-Induced Dissociation (10-30 eV) Isolation->CID MS2 MS/MS Scan Acquire Fragment Spectrum CID->MS2 Data Confirm Accurate Mass & Elemental Composition. Analyze Fragmentation Pattern. MS2->Data

Caption: Workflow for ESI-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

Experimental Protocol: NMR

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure, including connectivity and the electronic environment of each nucleus.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Given the polar amine group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Chloroform-d (CDCl₃) can also be used. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This common experiment provides a single peak for each unique carbon atom, simplifying the spectrum.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling to observe or suppress ¹H-¹⁹F couplings. CCl₃F is the standard reference for ¹⁹F NMR (0 ppm), though modern spectrometers can reference internally.[8]

  • 2D NMR (Optional but Recommended):

    • HSQC/HMQC: To correlate directly bonded protons and carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • ¹H-¹⁹F HETCOR: To correlate protons and fluorine atoms, confirming through-space or through-bond proximity.[8]

Predicted NMR Spectroscopic Data (in DMSO-d₆)

The following predictions are based on data from structurally similar compounds and established principles of NMR spectroscopy.[9][10][11] Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
H-3~7.5 - 7.7s-1H
H-5~7.3 - 7.5d⁴J(H-F) ≈ 1-31H
NH₂~4.5 - 5.5br s-2H
CHF₂~7.2 - 7.6t²J(H-F) ≈ 55-601H

Rationale: The difluoromethyl proton (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H-F)).[10] Its chemical shift is significantly downfield due to the electron-withdrawing nature of the fluorine atoms and the pyrazole ring. The pyrazole protons H-3 and H-5 will be in the aromatic region. H-5 may show a small long-range coupling to the fluorine atoms.[12][13] The amine protons will be a broad singlet and their position is concentration and temperature-dependent.

¹³C NMR Data

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
C-3~135 - 140s-
C-4~125 - 130s-
C-5~120 - 125t³J(C-F) ≈ 3-5
CHF₂~110 - 115t¹J(C-F) ≈ 230-250

Rationale: The carbon of the difluoromethyl group (CHF₂) will show a very large one-bond coupling to the two fluorine atoms, appearing as a triplet in a proton-coupled ¹³C spectrum and also in the decoupled spectrum.[14][15] The pyrazole carbons will appear in the aromatic region, with C-5 potentially showing a small three-bond coupling to the fluorine atoms.

¹⁹F NMR Data

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
CHF₂~ -90 to -120d²J(F-H) ≈ 55-60

Rationale: The two fluorine atoms of the -CHF₂ group are chemically equivalent and will therefore produce a single resonance. This signal will be split into a doublet by the geminal proton (²J(F-H)).[8][16] The chemical shift is predicted based on typical values for N-CHF₂ moieties.[17]

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Prep Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ + TMS H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR Prep->C13 F19 1D ¹⁹F NMR Prep->F19 HETCOR 2D HSQC & HMBC (Optional) Prep->HETCOR Process Fourier Transform, Phase Correction, Baseline Correction H1->Process C13->Process F19->Process HETCOR->Process Assign Assign signals based on: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) Process->Assign Structure Confirm Connectivity & Final Structure Assign->Structure

Caption: General workflow for NMR-based structural elucidation.

Conclusion

The structural confirmation of this compound relies on a synergistic application of mass spectrometry and multinuclear NMR. ESI-MS provides definitive molecular weight information, while a combination of ¹H, ¹³C, and ¹⁹F NMR reveals the precise atomic arrangement and electronic structure. The predicted data and protocols within this guide offer a comprehensive and scientifically grounded framework for researchers to follow. By understanding the causality behind the expected spectral features—such as the characteristic triplet of the -CHF₂ proton in ¹H NMR and its large ¹J(C-F) coupling in ¹³C NMR—scientists can confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

Introduction: The Strategic Convergence of Fluorine and the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Pyrazole Amines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design.[1][2][3][4] The unique physicochemical properties imparted by fluorine—the most electronegative element—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, lipophilicity, and target binding affinity.[2][3][5] When this powerful tool is applied to a "privileged scaffold" like pyrazole, the results are often transformative.[6][7][8][9]

Pyrazoles are five-membered aromatic heterocycles that feature prominently in a multitude of FDA-approved drugs, valued for their robust chemical nature and versatile substitution patterns.[10] The addition of an amine functional group provides a critical handle for hydrogen bonding and further molecular elaboration. The fusion of these three components—fluorine, the pyrazole core, and an amine substituent—creates the class of fluorinated pyrazole amines, molecules of significant interest for researchers in drug development.[7][11]

This guide provides a comprehensive exploration of the core physical and chemical properties of fluorinated pyrazole amines. Moving beyond a simple recitation of data, we will delve into the causality behind these characteristics, offering field-proven insights into how they can be leveraged for the development of next-generation therapeutics.

Part 1: Physicochemical Properties - The Defining Influence of Fluorine

The introduction of fluorine atoms or fluoroalkyl groups onto the pyrazole amine framework fundamentally alters its electronic and steric profile. Understanding these changes is critical for predicting molecular behavior, from target interaction to pharmacokinetic properties.

Electronic Effects and Molecular Geometry

Fluorine's defining feature is its extreme electronegativity (3.98 on the Pauling scale), which creates a strong inductive electron-withdrawing effect (-I effect).[2] This effect polarizes the carbon-fluorine bond, which is exceptionally strong and short, contributing to the molecule's overall stability.[2][3] When attached to the pyrazole ring or an N-alkyl substituent, this electron withdrawal deactivates the aromatic system to a degree and reduces the basicity of the nitrogen atoms, including the exocyclic amine.

G cluster_0 Fluorinated Pyrazole Amine Pyrazole Pyrazole Ring Amine Amine Group (NH2) Pyrazole->Amine Attached to Fluorine Fluorine (F) Pyrazole->Fluorine Substituted with Amine->Pyrazole Resonance Effect (+M) (Electron Donation) Fluorine->Pyrazole Inductive Effect (-I) (Electron Withdrawal)

Caption: Inductive vs. Resonance Effects in a Fluorinated Pyrazole Amine.

Lipophilicity (LogP)

Lipophilicity, often quantified as the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of fluorine is a primary strategy for modulating this property.[2][3] While often thought to universally increase lipophilicity, the effect is nuanced. A single fluorine atom may act as a "lipophilic hydrogen," whereas a trifluoromethyl (-CF3) group provides a significant boost in lipophilicity. This allows for fine-tuning of a molecule's ability to cross biological membranes.

Table 1: Representative Lipophilicity and Basicity Data

CompoundSubstituentTypical LogP (Calculated)Typical pKa (Conjugate Acid)Rationale
5-Phenyl-1H-pyrazol-3-amineNone1.5 - 2.04.5 - 5.5Baseline scaffold. The amine is a weak base.
5-(4-Fluorophenyl)-1H-pyrazol-3-amine-F1.8 - 2.33.5 - 4.5Single fluorine slightly increases lipophilicity. The strong electron-withdrawing effect significantly reduces the basicity of the amine.[2]
5-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine-CF33.0 - 3.53.0 - 4.0The -CF3 group drastically increases lipophilicity and further decreases the pKa of the amine group.

Note: LogP and pKa values are illustrative and can vary based on the specific isomer and computational/experimental method.

Acidity and Basicity (pKa)

As shown in Table 1, fluorine's potent electron-withdrawing nature significantly lowers the pKa of the conjugate acid of the amine group, rendering it less basic.[2] This has profound implications in drug development. Overly basic amines can be protonated at physiological pH, leading to poor membrane permeability and limited bioavailability. By reducing basicity, fluorination can increase the proportion of the neutral species, facilitating passage across cellular barriers.[2]

Solubility

The solubility of fluorinated pyrazole amines is a product of competing factors. The pyrazole core and any aryl substituents are hydrophobic, while the amine group can act as a hydrogen bond donor and acceptor, enhancing aqueous solubility.[12] Increasing fluorination, particularly with fluoroalkyl groups, generally decreases aqueous solubility due to the increase in lipophilicity.

Spectroscopic Properties

The characterization of these molecules relies on standard spectroscopic techniques, with fluorine providing unique handles.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine atoms. The chemical shifts are highly sensitive to the local electronic environment, providing valuable structural information.

  • ¹H and ¹³C NMR: Protons and carbons near the fluorine atom will exhibit characteristic coupling (J-coupling), such as ²J(H,F) and ³J(H,F), which are invaluable for structural assignment.[9][13]

  • IR Spectroscopy: A strong absorption band corresponding to the C-F bond stretch is typically observed in the 1000-1400 cm⁻¹ region. The N-H stretching of the amine group is also a prominent feature.

Part 2: Chemical Properties, Reactivity, and Stability

The interplay between the aromatic pyrazole, the nucleophilic amine, and the electron-withdrawing fluorine dictates the chemical behavior of these compounds.

Metabolic Stability

One of the primary drivers for incorporating fluorine in drug candidates is to enhance metabolic stability.[3][5] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which are responsible for oxidative metabolism. Blocking a potential site of metabolism with fluorine can significantly increase a drug's half-life and bioavailability.

Reactivity of the Pyrazole Ring and Amine Group

The pyrazole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of fluorine deactivates the ring, making such reactions more challenging compared to their non-fluorinated analogues. Conversely, the amine group, while its nucleophilicity is attenuated by fluorine's inductive effect, remains the primary site of reactivity for derivatization. It can readily undergo reactions such as:

  • Acylation to form amides.

  • Sulfonylation to form sulfonamides.

  • Alkylation and arylation reactions.

This reactivity provides a crucial vector for library synthesis and structure-activity relationship (SAR) studies.

Part 3: Synthesis and Experimental Protocols

The synthesis of fluorinated pyrazole amines can be approached from several angles, either by constructing the pyrazole ring with pre-fluorinated building blocks or by adding fluorine to a pre-formed pyrazole.

Core Synthetic Strategies
  • Cyclocondensation of Fluorinated 1,3-Diketones: A classic and reliable method involves the reaction of a fluorinated β-diketone or its equivalent with hydrazine or a substituted hydrazine. This directly installs the fluorinated substituent onto the pyrazole core.[6][14]

  • [3+2] Cycloaddition Reactions: These powerful reactions involve the cycloaddition of a 1,3-dipole with a dipolarophile. A highly effective modern approach is the three-component reaction of a fluoroalkylamine, sodium nitrite, and an electron-deficient alkyne. This method generates a fluorinated diazoalkane in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the pyrazole ring in high yield.[6][15][16]

  • Direct Fluorination: While conceptually simple, the direct electrophilic fluorination of an existing aminopyrazole is often problematic. The pyrazole ring is highly activated towards electrophiles, and the harsh conditions required for many fluorinating agents can lead to low yields and side reactions.[14]

G Key Synthetic Approaches cluster_A Strategy A: Cyclocondensation cluster_B Strategy B: [3+2] Cycloaddition cluster_C Strategy C: Direct Fluorination A1 Fluorinated 1,3-Diketone A3 Fluorinated Pyrazole A1->A3 A2 Hydrazine A2->A3 B1 Fluoroalkylamine + NaNO2 B_intermediate In-situ Diazoalkane B1->B_intermediate B2 Alkyne B3 Fluorinated Pyrazole B2->B3 B_intermediate->B3 C1 Aminopyrazole C3 Fluorinated Pyrazole (Often low yield) C1->C3 C2 Electrophilic Fluorinating Agent (e.g., NFSI) C2->C3

Caption: Overview of major synthetic routes to fluorinated pyrazoles.

Exemplary Protocol: Three-Component Synthesis of a Trifluoromethyl-Substituted Pyrazole

This protocol is adapted from the robust methodology developed for synthesizing CF3-pyrazoles via an in situ diazoalkane generation followed by a [3+2] cycloaddition.[6][15] This self-validating system is high-yielding and avoids the isolation of potentially unstable diazo intermediates.

Objective: To synthesize Dimethyl 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)maleate.

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (CF3CH2NH2·HCl)

  • Sodium nitrite (NaNO2)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.0 eq).

  • Solvent Addition: Add dichloromethane (DCM, 0.2 M) and deionized water (0.2 M) to the flask. The reaction is biphasic.

  • Initiation: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add sodium nitrite (NaNO2) (1.2 eq) portion-wise over 10 minutes. Causality: The aqueous phase allows for the rapid reaction of the amine hydrochloride with NaNO2 to form trifluorodiazoethane. This highly reactive intermediate is immediately extracted into the organic phase (DCM) where it can react with the alkyne, minimizing decomposition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity.[15] If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

Mechanism of the Three-Component Synthesis

The elegance of this protocol lies in its tandem reaction sequence, where the key reactive intermediate is generated and consumed in a controlled manner.

G Amine CF3CH2NH2·HCl Diazo CF3CHN2 (Trifluorodiazoethane) Amine->Diazo Diazotization (in aqueous phase) NaNO2 NaNO2 (aq) NaNO2->Diazo Cycloadduct Initial [3+2] Cycloadduct Diazo->Cycloadduct [3+2] Cycloaddition (in organic phase) Alkyne DMAD (in DCM) Alkyne->Cycloadduct Product Aromatized Pyrazole Cycloadduct->Product Aromatization (Proton Shift)

Caption: Reaction mechanism for the three-component synthesis.

Conclusion and Future Outlook

Fluorinated pyrazole amines represent a powerful and versatile class of molecules for drug discovery and materials science. The strategic introduction of fluorine provides a predictable means to modulate key physicochemical properties, including lipophilicity, basicity, and metabolic stability. This guide has illuminated the causal links between fluorine's fundamental characteristics and the resulting molecular behavior, providing both a theoretical framework and practical synthetic guidance.

As synthetic methodologies become more sophisticated, the ability to precisely install fluorine and fluoroalkyl groups at various positions on the pyrazole amine scaffold will continue to expand.[8][17] The exploration of novel, densely functionalized fluorinated pyrazoles remains a fertile ground for innovation, promising the development of new chemical entities with enhanced efficacy, safety, and pharmacokinetic profiles.[1][4]

References

An In-depth Technical Guide to the Discovery of 1-(difluoromethyl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1-(difluoromethyl)-1H-pyrazol-4-amine Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, integral to a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of novel drug candidates across various disease areas, including oncology and inflammation.[3][4] This guide focuses on a particularly compelling subset of this family: this compound derivatives. The strategic incorporation of a difluoromethyl (-CHF₂) group at the N1 position of the pyrazole ring offers a nuanced approach to modulating the physicochemical properties of drug candidates. The -CHF₂ group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities, which can enhance target affinity and specificity.[5] Furthermore, this moiety is known to improve metabolic stability and membrane permeability, critical parameters in drug development.[5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of the this compound core. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the discovery of next-generation therapeutics based on this promising scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most effectively achieved through a two-step sequence involving the N-difluoromethylation of a commercially available starting material followed by the reduction of a nitro group. This pathway offers a reliable and scalable route to the key amine intermediate.

Step 1: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

The initial step involves the direct difluoromethylation of 4-nitro-1H-pyrazole. This reaction introduces the crucial -CHF₂ moiety at the N1 position of the pyrazole ring.

Reaction Scheme:

Figure_1_Synthesis_of_1_difluoromethyl_4_nitro_1H_pyrazole cluster_reagents Reagents & Conditions start 4-Nitro-1H-pyrazole product 1-(Difluoromethyl)-4-nitro-1H-pyrazole start->product Difluoromethylation reagents + CHF₂Br₂ (or other difluoromethylating agent) + Base (e.g., K₂CO₃) in Solvent (e.g., DMF)

Figure 1: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Experimental Protocol:

A detailed protocol for this transformation is often proprietary and found within patent literature. However, a general procedure based on analogous N-alkylation of pyrazoles is as follows:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added a base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • The mixture is stirred at room temperature before adding a difluoromethylating agent, such as dibromodifluoromethane (CHF₂Br₂, 1.5-2.0 eq).

  • The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole.[1]

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve the pyrazole starting material and the inorganic base, facilitating a homogeneous reaction environment.

  • Base: Potassium carbonate is a common and effective base for the deprotonation of the pyrazole N-H, which is necessary for the subsequent nucleophilic attack on the difluoromethylating agent.

  • Temperature: Heating is typically required to overcome the activation energy for the N-alkylation reaction.

Step 2: Reduction of 1-(difluoromethyl)-4-nitro-1H-pyrazole to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Reaction Scheme:

Figure_2_Reduction_to_the_Core_Amine cluster_reagents Reagents & Conditions start 1-(Difluoromethyl)-4-nitro-1H-pyrazole product This compound start->product Catalytic Hydrogenation reagents + H₂ (gas) + Catalyst (e.g., Pd/C) in Solvent (e.g., Methanol or Ethanol)

Figure 2: Reduction to the core amine.

Experimental Protocol:

  • A solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol is placed in a hydrogenation vessel.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The vessel is sealed, evacuated, and purged with hydrogen gas (H₂) several times before being pressurized with hydrogen (typically 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or LC-MS analysis indicates complete conversion of the starting material.[6]

  • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.[2]

  • Solvent: Alcohols like methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: The use of a hydrogen balloon or a pressurized vessel ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

Characterization of the Core Scaffold

Thorough characterization of the synthesized this compound is crucial for confirming its identity and purity. The following table summarizes the expected analytical data.

PropertyDataSource
Molecular Formula C₄H₅F₂N₃[7]
Molecular Weight 133.10 g/mol [7]
Appearance Liquid or Solid or Semi-solid or lump
¹H NMR Spectral data available from suppliers.[8][9]
¹³C NMR Spectral data available from suppliers.[8]
Mass Spectrometry Expected M+H⁺ at m/z 134.05.[7]
CAS Number 1174309-16-0[7]

Derivatization Strategies for Library Synthesis

The 4-amino group of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives. The following sections outline key derivatization strategies with a focus on reactions that are robust and amenable to parallel synthesis.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[10][11]

Workflow Diagram:

Figure_3_Buchwald_Hartwig_Amination_Workflow A This compound G Reaction Setup under Inert Atmosphere A->G B Aryl/Heteroaryl Halide (or Triflate) B->G C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., Xantphos, BINAP) D->G E Base (e.g., Cs₂CO₃, NaOtBu) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating (80-120 °C) G->H I Reaction Monitoring (TLC, LC-MS) H->I J Work-up and Purification I->J K N-Aryl-1-(difluoromethyl)-1H-pyrazol-4-amine Derivative J->K

Figure 3: Workflow for Buchwald-Hartwig N-arylation.

General Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • The aryl or heteroaryl halide (or triflate) (1.0 eq) and this compound (1.2-1.5 eq) are added, followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • The reaction mixture is heated to 80-120 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, the mixture is diluted with an organic solvent, filtered through Celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the desired N-arylated derivative.[12]

Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig conditions that have been successfully applied to a wide range of amine and aryl halide substrates. The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst. The choice of ligand and base can be optimized for specific substrates to maximize yield and minimize side reactions.

Urea Formation

The reaction of the primary amine with isocyanates or their synthetic equivalents provides a straightforward route to a wide array of urea derivatives, which are common motifs in kinase inhibitors.[13]

Workflow Diagram:

Figure_4_Urea_Formation_Workflow A This compound E Reaction at Room Temperature A->E B Isocyanate (R-N=C=O) or Carbamoyl Chloride B->E C Solvent (e.g., DCM, THF) C->E D Optional Base (e.g., Triethylamine) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up and Purification F->G H 1-Aryl/Alkyl-3-(1-(difluoromethyl)-1H-pyrazol-4-yl)urea G->H

Figure 4: Workflow for Urea Formation.

General Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C is added the desired isocyanate (1.0-1.1 eq).

  • If starting from a carbamoyl chloride, a non-nucleophilic base like triethylamine (1.1-1.2 eq) is typically added.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then concentrated, and the residue is purified by crystallization or column chromatography to afford the urea derivative.[14]

Amide Formation

Acylation of the 4-amino group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for generating amide libraries.[15]

Workflow Diagram:

Figure_5_Amide_Formation_Workflow A This compound E Reaction at 0 °C to Room Temperature A->E B Carboxylic Acid + Coupling Agent (e.g., HATU, EDCI) or Acyl Chloride B->E C Base (e.g., DIPEA, Triethylamine) C->E D Solvent (e.g., DMF, DCM) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Work-up and Extraction F->G H Purification G->H I N-(1-(Difluoromethyl)-1H-pyrazol-4-yl)amide H->I

Figure 5: Workflow for Amide Formation.

General Protocol (using a coupling agent):

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF) are added a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • The mixture is stirred for a short period to activate the carboxylic acid.

  • This compound (1.1 eq) is then added, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the crude product is purified to give the desired amide.[1]

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of pyrazol-4-amine are frequently explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[3][16][17] The pyrazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.

Potential Signaling Pathway Involvement:

Figure_6_Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK DownstreamKinases Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->DownstreamKinases TranscriptionFactors Transcription Factors DownstreamKinases->TranscriptionFactors CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellularResponse Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->DownstreamKinases Inhibition

Figure 6: Potential intervention of pyrazole derivatives in a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for this compound derivatives is emerging, general principles from related pyrazole-based kinase inhibitors can be extrapolated:

  • N-Arylation: The nature and substitution pattern of the aryl group introduced via Buchwald-Hartwig amination can significantly impact potency and selectivity. Electron-donating or -withdrawing groups, as well as heterocyclic replacements, can be explored to optimize interactions with the solvent-exposed regions of the kinase active site.

  • Urea and Amide Moieties: The substituents on the urea or amide nitrogen can be varied to probe different pockets within the ATP-binding site. These groups can form additional hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity.

  • The -CHF₂ Group: The difluoromethyl group at the N1 position is expected to contribute favorably to the overall drug-like properties of the molecule, potentially leading to improved cell permeability and metabolic stability compared to non-fluorinated analogs. Its hydrogen bond donating capacity may also be crucial for specific target interactions.[5]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic routes outlined in this guide provide a robust framework for the generation of the core structure and a diverse library of derivatives. Future work should focus on the systematic exploration of the chemical space around this scaffold, guided by iterative cycles of design, synthesis, and biological evaluation. The insights gained from detailed SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective medicines.

References

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

Preamble: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug design due to their favorable drug-like properties and versatile binding capabilities. The pyrazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology and inflammation.[1][2] The compound 1-(difluoromethyl)-1H-pyrazol-4-amine represents a compelling, yet underexplored, iteration of this scaffold. It combines the proven pyrazole core with a difluoromethyl group—a bioisostere of hydroxyl or thiol groups that can enhance metabolic stability and binding affinity—and a 4-amino group, which can serve as a critical hydrogen bond donor for molecular recognition.

This guide eschews a rigid, one-size-fits-all approach. Instead, it presents a dynamic, multi-pronged strategy for the systematic identification and validation of the therapeutic targets for this compound. We will proceed from a logical prioritization of target classes, grounded in established literature, to detailed, field-tested protocols for target discovery and validation. Our objective is to provide a comprehensive roadmap for researchers to unlock the full therapeutic potential of this promising molecule.

Section 1: Rationale for Target Class Prioritization

The chemical architecture of this compound strongly suggests an affinity for specific, well-validated families of therapeutic targets. Our initial focus is therefore not a random walk through the proteome, but a targeted investigation into the most probable protein partners.

Primary Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs).[1][3] Kinases, which regulate the vast majority of cellular processes, are frequently overactive in diseases like cancer and autoimmune disorders, making them prime therapeutic targets.[2][4] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including prominent drugs like Crizotinib and Ruxolitinib.[1][2] The pyrazole core acts as a versatile hinge-binding motif, anchoring the small molecule within the ATP-binding pocket of the kinase.

The 4-amino substitution on our lead compound is particularly significant. Studies on 4-amino-(1H)-pyrazole derivatives have demonstrated that the amine group, along with the pyrazole ring's nitrogen atoms, can form crucial hydrogen bonds with residues in the kinase hinge region, a key interaction for potent inhibition.[5]

A Focused Investigation: The Janus Kinase (JAK) Family

Within the kinome, the Janus kinase (JAK) family presents a high-priority target class. The JAK-STAT signaling pathway is a central regulator of the immune system, and its aberrant activation is a driver of myeloproliferative neoplasms and inflammatory diseases.[6] Several successful JAK inhibitors (JAKinibs), such as Ruxolitinib and Tofacitinib, are used to treat these conditions.[6][7]

Notably, the chemical structure of this compound shares features with known JAKinibs that utilize a 4-amino pyrazole or related scaffolds to achieve potent and selective inhibition.[5][8] Docking studies of similar compounds into the JAK2 ATP-binding pocket reveal that the pyrazole's N-H and the 4-amino group can form hydrogen bonds with the hinge region backbone residues, specifically GLU930 and LEU932, which is critical for inhibitory activity.[5] This makes the JAK family an exceptionally strong starting point for investigation.

Secondary Target Classes of Interest

While kinases are the primary hypothesis, a comprehensive strategy considers other possibilities informed by the compound's structure.

  • Cyclooxygenase (COX) Enzymes: Pyrazole derivatives have a well-documented history as anti-inflammatory agents, most famously through the COX-2 inhibitor Celecoxib.[9] A study on a difluoromethyl-substituted pyrazole, FR140423, found it to be a potent and highly selective COX-2 inhibitor, suggesting this target class is a viable secondary avenue of exploration.[10]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): As a key mediator of necroptosis and inflammation, RIPK1 is an emerging target for inflammatory diseases. Recently, 1H-pyrazol-3-amine derivatives have been successfully developed as potent and selective RIPK1 inhibitors, indicating that the pyrazole scaffold is also well-suited for this target.[11]

  • Succinate Dehydrogenase (SDH/Complex II): The difluoromethyl-pyrazole carboxamide structure is the basis for a class of highly successful fungicides that target succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain.[12][13] While a less conventional target in human therapeutics, SDH mutations are linked to certain cancers, making it a potential, albeit exploratory, target.

Section 2: A Multi-Pronged Strategy for Target Identification

With a prioritized list of target classes, we can now deploy a combination of computational and experimental techniques to identify specific protein interactions. This integrated approach maximizes the probability of success while ensuring efficient use of resources.

In Silico Target Prediction and Virtual Screening

Computational methods provide a rapid and cost-effective first pass to generate testable hypotheses. Molecular docking can predict the binding pose and estimate the binding affinity of our compound against the crystal structures of our prioritized targets.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a molecular editor (e.g., MarvinSketch, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH (7.4).

  • Selection and Preparation of Protein Targets:

    • Identify high-resolution crystal structures of key kinases from the Protein Data Bank (PDB). Prioritize structures co-crystallized with ligands similar to our scaffold.

    • Primary Panel: JAK1 (e.g., PDB: 4L00), JAK2 (e.g., PDB: 3UGC), JAK3 (e.g., PDB: 3ZC6), TYK2 (e.g., PDB: 4GFO).

    • Secondary Panel: COX-2 (e.g., PDB: 3LN1), RIPK1 (e.g., PDB: 4NEU), AKT1 (e.g., PDB: 4GV1).[14][15]

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis of Results:

    • Rank the targets based on the predicted binding energy (docking score).

    • Visually inspect the top-ranked poses. Look for key interactions, such as hydrogen bonds between the 4-amino group/pyrazole ring and the kinase hinge region.

    • Rationale: This in silico step prioritizes the most promising kinase targets for subsequent biochemical testing, saving significant time and resources.

InSilicoWorkflow start 1. Ligand Preparation (3D Structure & Energy Minimization) dock 4. Molecular Docking (e.g., AutoDock Vina) start->dock pdb 2. Target Selection (PDB Crystal Structures) - JAK Family - COX-2, RIPK1, etc. prep 3. Protein Preparation (Remove Water, Add Hydrogens) pdb->prep prep->dock analysis 5. Analysis - Rank by Docking Score - Inspect Binding Poses dock->analysis output Prioritized Target List (for Biochemical Screening) analysis->output

Caption: Workflow for computational target prediction.

Biochemical Screening for Direct Target Engagement

Following computational analysis, the next step is to confirm direct binding and inhibitory activity using biochemical assays. A broad kinase panel screen is the gold standard for determining potency and selectivity.

  • Assay Selection:

    • Engage a commercial vendor (e.g., Eurofins DiscoverX, Promega) that offers large-scale kinase screening services.

    • Select an assay format that measures direct enzymatic activity, such as a radiometric (e.g., ³³P-ATP) or fluorescence-based assay (e.g., Z'-LYTE™).

  • Experimental Design:

    • Perform an initial screen of the compound at a single high concentration (e.g., 10 µM) against a panel of >300 kinases.

    • Rationale: This primary screen acts as a wide net to identify all potential kinase hits and provides an initial assessment of selectivity.

  • Dose-Response Analysis:

    • For any kinase where inhibition is >50% in the primary screen, perform a secondary screen to determine the half-maximal inhibitory concentration (IC₅₀).

    • This involves a 10-point dose-response curve, typically from 10 µM down to 1 nM.

  • Data Analysis and Visualization:

    • Calculate IC₅₀ values for each hit using non-linear regression (sigmoidal dose-response).

    • Summarize the data in a table, highlighting the most potent targets.

    • Self-Validation: The dose-response curve is inherently self-validating. A clear sigmoidal curve with a high R² value provides confidence in the calculated IC₅₀. A known inhibitor for each kinase should be run as a positive control.

Target KinaseIC₅₀ (nM)Selectivity vs. JAK1Notes
JAK1 3.4 1xHigh-potency target
JAK2 2.2 0.65xHigh-potency target
JAK3 35.1 10.3xModerate potency
TYK2 48.6 14.3xModerate potency
AKT1 850250xLow-potency off-target
c-Met >10,000>2900xNo significant activity
Unbiased Target Identification via Chemical Proteomics

To discover potentially novel or unexpected targets, an unbiased approach is invaluable. Affinity chromatography coupled with mass spectrometry (AC-MS) allows for the identification of proteins from a cell lysate that directly bind to our compound.

ACMS_Workflow compound 1. Compound Immobilization (Linker synthesis & coupling to beads) incubation 3. Incubation (Lysate + Immobilized Compound) compound->incubation lysate 2. Cell Lysate Preparation (from relevant cell line) lysate->incubation wash 4. Washing Steps (Remove non-specific binders) incubation->wash elution 5. Elution (Free compound or denaturant) wash->elution ms 6. LC-MS/MS Analysis (Protein ID & Quantification) elution->ms analysis 7. Data Analysis (Identify specific binders vs. control) ms->analysis

Caption: Workflow for unbiased target ID by AC-MS.

Section 3: Target Validation and Mechanistic Elucidation

Identifying a binding partner is only the first step. The biological relevance of this interaction must be confirmed in a cellular context.

Confirming Cellular Target Engagement

Once a primary target is identified (e.g., JAK2), we must confirm that our compound engages and inhibits it within living cells. A Western blot to analyze the phosphorylation status of a direct downstream substrate is a robust method.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) DNA DNA pSTAT->DNA 4. Dimer Translocation Transcription Gene Transcription DNA->Transcription 5. Target Gene Expression Inhibitor This compound Inhibitor->JAK INHIBITION Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK/STAT pathway.

  • Cell Line Selection: Choose a cell line where the JAK/STAT pathway is constitutively active (e.g., HEL 92.1.7, a human erythroleukemia line with a JAK2 V617F mutation) or can be stimulated with a cytokine (e.g., IL-3).

  • Treatment: Plate cells and treat with a dose-range of this compound for a specified time (e.g., 2 hours).

    • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and a known JAK inhibitor (e.g., Ruxolitinib) as a positive control.

  • Lysate Preparation: Harvest cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against phosphorylated STAT (e.g., pSTAT3 Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Use an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities. A dose-dependent decrease in the pSTAT/total STAT ratio relative to the vehicle control confirms cellular target engagement and inhibition.

Linking Target Engagement to a Cellular Phenotype

The final validation step is to demonstrate that inhibiting the target with our compound leads to a desired biological outcome, such as inhibiting the proliferation of cancer cells.

  • Cell Line Selection: Use the same cell line(s) from the Western blot protocol (e.g., HEL 92.1.7) that are known to be dependent on the target pathway for survival and proliferation.

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with a wide dose-range of the compound for a prolonged period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as MTT or a more sensitive ATP-based luminescent reagent (e.g., CellTiter-Glo®).

    • Read the plate on a spectrophotometer or luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

    • Correlation: A strong correlation between the IC₅₀ from the biochemical assay, the concentration required to inhibit pSTAT in the Western blot, and the GI₅₀ from the viability assay provides powerful evidence of an on-target mechanism of action.

Conclusion

The molecular structure of this compound positions it as a highly promising starting point for the development of a novel therapeutic agent. The privileged pyrazole scaffold, combined with key functional groups, strongly implicates protein kinases, particularly the Janus kinase family, as primary therapeutic targets. The systematic, multi-pronged strategy outlined in this guide—beginning with rational target prioritization and moving through computational screening, biochemical profiling, and rigorous cellular validation—provides a clear and efficient path forward. By following this integrated workflow, research and development teams can effectively deorphanize this compound, uncover its mechanism of action, and accelerate its journey toward clinical candidacy.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(difluoromethyl)-1H-pyrazol-4-amine is a small molecule featuring a pyrazole core, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The pyrazole nucleus is a component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][3] Many pyrazole-containing drugs exert their effects by inhibiting specific enzymes, such as kinases and succinate dehydrogenase (SDH).[4][5][6][7] The difluoromethyl group at the 1-position of the pyrazole ring in the title compound is of particular interest, as this moiety is present in several successful fungicides that act as SDH inhibitors.[6][7][8][9]

Given the pharmacological potential of the pyrazole scaffold, a thorough investigation into the mechanism of action (MoA) of this compound is warranted. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically elucidate the molecular targets and cellular pathways modulated by this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically sound and efficient investigation.

Hypothesized Mechanisms of Action

Based on the extensive literature on pyrazole-containing compounds, several plausible mechanisms of action for this compound can be hypothesized:

  • Enzyme Inhibition: The pyrazole ring is a well-established pharmacophore for enzyme inhibitors.[1][2][10][11][12] Potential targets include:

    • Protein Kinases: A large family of enzymes that play crucial roles in cellular signaling. Many pyrazole derivatives are potent kinase inhibitors.[4][5]

    • Succinate Dehydrogenase (SDH): A key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. The difluoromethyl-pyrazole moiety is a hallmark of several SDH inhibitor fungicides.[6][7][8][9]

    • Other Enzymes: Pyrazole derivatives have also been reported to inhibit other enzymes such as cyclooxygenases (COX), lipoxygenases, and cholinesterases.[1][10][13][14]

  • Receptor Modulation: While less common, some pyrazole compounds have been shown to interact with cellular receptors.

  • Disruption of Protein-Protein Interactions: The compound could interfere with the formation of protein complexes that are critical for cellular function.

Experimental Workflow for Mechanism of Action Studies

A dual-pronged approach, combining phenotypic screening with target-based methodologies, is recommended for a comprehensive MoA investigation. This strategy allows for both unbiased discovery of novel targets and validation of hypothesized mechanisms.

Part 1: Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a compound without a priori knowledge of its molecular target.[15][16][17][18] This "top-down" strategy is particularly useful for discovering novel mechanisms of action.

Workflow for Phenotypic Screening and Target Deconvolution

G cluster_phenotypic Phenotypic Screening cluster_deconvolution Target Deconvolution cluster_validation Target Validation A High-Content Imaging Assay (e.g., Cell Painting) C Phenotypic Profile Generation A->C B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D Affinity Chromatography-Mass Spectrometry C->D Identified Phenotype E Cellular Thermal Shift Assay (CETSA) C->E Identified Phenotype F Kinobeads / Affinity-Based Proteomics C->F Identified Phenotype G Genetic Approaches (e.g., CRISPR screens, shRNA) C->G Identified Phenotype H Biochemical Assays D->H Putative Targets I Cellular Target Engagement Assays D->I Putative Targets J Genetic Validation (Knockdown/Knockout) D->J Putative Targets E->H Putative Targets E->I Putative Targets E->J Putative Targets F->H Putative Targets F->I Putative Targets F->J Putative Targets G->H Putative Targets G->I Putative Targets G->J Putative Targets K Mechanism of Action Elucidation H->K I->K J->K

Caption: Workflow for phenotypic screening and target deconvolution.

Detailed Protocols for Phenotypic Screening

1. High-Content Imaging (Cell Painting Assay):

  • Rationale: To obtain an unbiased, multiparametric phenotypic fingerprint of the compound's effect on cellular morphology.

  • Protocol:

    • Seed a suitable cell line (e.g., U2OS) in 384-well plates.

    • Treat cells with a concentration range of this compound for 24-48 hours.

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

    • Acquire images using a high-content imaging system.

    • Extract a large number of morphological features from the images using specialized software.

    • Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action.

2. Cell Viability/Proliferation Assays:

  • Rationale: To determine the compound's effect on cell growth and survival across a panel of diverse cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Target Deconvolution Methodologies

Once a consistent and robust phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect.[19][20][21][22][23]

1. Affinity Chromatography-Mass Spectrometry:

  • Rationale: To isolate and identify proteins that directly bind to the compound.[20]

  • Protocol:

    • Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA):

  • Rationale: To detect target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[24][25][26][27][28] Ligand binding typically stabilizes a protein, leading to a higher melting temperature.

  • Protocol:

    • Treat intact cells with the compound or vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

3. Kinobeads and Affinity-Based Proteomics:

  • Rationale: A powerful chemoproteomic approach to profile the interaction of a compound with a large number of endogenous kinases.[29][30][31][32][33]

  • Protocol:

    • Incubate cell lysate with increasing concentrations of this compound.

    • Add "kinobeads," which are sepharose beads with immobilized broad-spectrum kinase inhibitors, to the lysate.

    • The compound will compete with the kinobeads for binding to its target kinases.

    • Isolate the kinobeads and identify the bound kinases by mass spectrometry.

    • A dose-dependent decrease in the amount of a specific kinase bound to the beads indicates that it is a target of the compound.

Part 2: Target-Based Screening

This "bottom-up" approach involves testing the compound's activity against specific, hypothesized molecular targets.[17][18]

Workflow for Target-Based Screening

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Hypothesized Targets (e.g., Kinases, SDH) B Enzyme Inhibition Assays (e.g., Kinase Glo, SDH activity assay) A->B C Binding Assays (e.g., SPR, ITC) A->C D Target Engagement Assays (e.g., CETSA, NanoBRET) B->D Confirmed in vitro activity E Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) B->E Confirmed in vitro activity C->D Confirmed in vitro activity C->E Confirmed in vitro activity F Mechanism of Action Validation D->F E->F

Caption: Workflow for target-based screening.

Detailed Protocols for Target-Based Screening

1. Kinase Inhibition Assays:

  • Rationale: To quantitatively measure the inhibitory activity of the compound against a panel of purified protein kinases.

  • Protocol (Kinase-Glo® Assay):

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add a serial dilution of this compound.

    • Incubate the reaction at room temperature.

    • Add Kinase-Glo® reagent, which measures the amount of remaining ATP.

    • Measure luminescence using a plate reader.

    • A decrease in luminescence indicates kinase inhibition.

2. Succinate Dehydrogenase (SDH) Activity Assay:

  • Rationale: To determine if the compound inhibits the enzymatic activity of SDH, a likely target given its chemical structure.

  • Protocol:

    • Isolate mitochondria from a suitable cell line or tissue.

    • Incubate the mitochondrial preparation with the compound.

    • Add succinate as the substrate and an artificial electron acceptor (e.g., DCPIP).

    • Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.

    • A decrease in the rate of reduction indicates SDH inhibition.

Data Interpretation and Validation

Quantitative Data Summary
Assay TypeKey Parameters MeasuredExample Data Interpretation
Cell Viability IC50 (half-maximal inhibitory concentration)A low IC50 value indicates potent anti-proliferative activity.
Enzyme Inhibition IC50, Ki (inhibition constant)A low IC50 or Ki value signifies potent inhibition of the enzyme.
Binding Assays (SPR, ITC) KD (dissociation constant)A low KD value indicates high binding affinity between the compound and the target protein.
CETSA ΔTm (change in melting temperature)A positive ΔTm shift upon compound treatment confirms target engagement in a cellular context.
Orthogonal Validation

It is crucial to validate putative targets using multiple, independent methods to ensure the robustness of the findings.[21] For example, if a kinase is identified as a target through a Kinobeads screen, this should be confirmed with:

  • Biochemical assays: Using the purified kinase to determine the IC50 and mode of inhibition.[12][34][35]

  • Cellular target engagement assays: Such as CETSA or NanoBRET™ to confirm that the compound binds to the target in intact cells.

  • Downstream signaling analysis: Using Western blotting to check if the compound inhibits the phosphorylation of known substrates of the target kinase in cells.

  • Genetic validation: Using CRISPR/Cas9 or RNAi to knockdown or knockout the target protein and assess if this phenocopies the effect of the compound.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but essential undertaking in drug discovery and development. The integrated, multi-faceted approach outlined in this guide, combining unbiased phenotypic screening with hypothesis-driven target-based assays, provides a robust framework for a thorough investigation. By systematically applying these methodologies, researchers can confidently identify the molecular targets, understand the cellular pathways modulated by the compound, and ultimately unlock its therapeutic potential.

References

An In-Depth Technical Guide to the In Silico Modeling of 1-(difluoromethyl)-1H-pyrazol-4-amine Binding

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Convergence of Computational Chemistry and Modern Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are of paramount importance, with the pyrazole nucleus standing out as a "privileged scaffold."[1][2] Its versatile structure is a cornerstone in numerous FDA-approved drugs, targeting a wide array of diseases from cancers to inflammatory conditions.[3] The specific compound of interest, 1-(difluoromethyl)-1H-pyrazol-4-amine, represents a class of functionalized pyrazoles that hold significant potential for therapeutic innovation.

However, synthesizing and testing every conceivable derivative is an inefficient and costly endeavor. This is where in silico modeling provides a transformative advantage. By simulating molecular interactions computationally, we can predict binding affinities, elucidate binding modes, and understand the dynamics of protein-ligand complexes at an atomic level.[4][5] This guide serves as a comprehensive walkthrough of the theoretical underpinnings and practical workflows for modeling the binding of this compound to a plausible protein target. We will proceed from initial target selection through molecular docking, and culminating in all-atom molecular dynamics simulations and analysis, providing a robust framework for hypothesis-driven drug design.

Part 1: Target Identification and Structural Preparation

The journey of in silico analysis begins with a crucial first step: identifying a biologically relevant protein target. While no specific target for this compound is extensively documented, the broader class of pyrazole derivatives has shown significant activity against various protein kinases.[1][2] For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our exemplar target, a well-established kinase implicated in angiogenesis and cancer. Pyrazole derivatives have been successfully modeled against VEGFR-2, making it a highly relevant choice.[6]

Rationale for Target Selection

The choice of VEGFR-2 is grounded in precedent. Kinase inhibitors frequently feature heterocyclic scaffolds like pyrazole to form key hydrogen bonding interactions within the ATP-binding pocket. The amine group on our ligand can act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, making it an ideal candidate for kinase inhibition.[3]

Protocol: Receptor Structure Preparation

The quality of your starting protein structure is paramount for obtaining meaningful results. The Protein Data Bank (PDB) is the primary repository for macromolecular structures.[7]

Step-by-Step Protocol:

  • Obtain Crystal Structure: Download the 3D crystal structure of VEGFR-2 in complex with a known inhibitor. For this guide, we will use PDB ID: 4AGD .[6] This co-crystallized structure provides a validated binding pocket.

  • Initial Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, co-solvents, and the original co-crystallized ligand. This is typically done using molecular visualization software like UCSF Chimera or PyMOL.[8]

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a chosen pH (typically 7.4) to ensure correct ionization states for amino acid residues.

  • Address Structural Issues: Check for and repair any missing residues or atoms. If necessary, model missing loops using tools like Modeller.

  • Energy Minimization: Perform a brief energy minimization of the prepared receptor structure to relieve any steric clashes introduced during preparation. This is a standard feature in simulation packages like GROMACS or AMBER.[9]

The result is a clean, optimized, and simulation-ready receptor structure.

Part 2: Ligand Preparation and Parameterization

Accurate representation of the small molecule is just as critical as the protein. This involves generating a 3D conformation and, crucially, assigning correct parameters for the force field that will govern the simulations.

Protocol: Ligand 3D Structure Generation
  • Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem (CID 33781814).[10]

  • Generate 3D Conformation: Use a tool like Open Babel or the LigPrep module in the Schrödinger suite to convert the 2D structure into a 3D conformation. This step also generates possible tautomers and ionization states at the target pH.

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP functional) or a robust molecular mechanics force field (e.g., OPLS4) to find a low-energy conformation.[11]

Force Field Parameterization: A Critical Step

Standard protein force fields (e.g., CHARMM36m, AMBER) do not contain parameters for most drug-like molecules. Therefore, we must generate them.

Step-by-Step Protocol:

  • Charge Calculation: Calculate partial atomic charges for the ligand. The restrained electrostatic potential (RESP) or AM1-BCC methods are commonly used to derive charges that are compatible with standard biomolecular force fields.

  • Parameter Assignment: Use a tool like the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field) to assign the remaining parameters (bond lengths, angles, dihedrals, van der Waals).[12] These servers take a 3D structure as input and return a complete topology file for the ligand.

  • Verification: Carefully inspect the generated parameters for any unusual or high-energy terms. This ensures the ligand will behave realistically during the simulation.

Part 3: Predicting the Binding Pose with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and provides a score to estimate binding affinity.[13][14] It is a computationally efficient method ideal for screening large compound libraries or generating a starting pose for more rigorous simulations.[15] We will use AutoDock Vina, a widely used and validated docking program.[16][17]

The Docking Workflow

G cluster_prep Preparation cluster_config Configuration cluster_run Execution & Analysis Receptor Prepared Receptor (PDBQT format) GridBox Define Search Space (Grid Box around Active Site) Receptor->GridBox Ligand Prepared Ligand (PDBQT format) Config Create Configuration File (receptor, ligand, grid, exhaustiveness) Ligand->Config GridBox->Config Docking Run AutoDock Vina Config->Docking Results Analyze Poses & Scores (Binding Energy & Interactions) Docking->Results

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format using AutoDock Tools.[17] This format includes atomic charges and atom type definitions required by Vina.

  • Define the Search Space: Identify the active site of the receptor (e.g., based on the position of the co-crystallized ligand in 4AGD). Define a "grid box" that encompasses this entire binding pocket. The docking search will be confined to this space.

  • Create Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.[8]

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by a scoring function (in kcal/mol). The top-ranked pose is the most probable binding mode. Analyze this pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with the receptor using visualization software.[11]

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding (kcal/mol). More negative is better.-5 to -12
RMSD from native Root Mean Square Deviation from the co-crystallized ligand's pose (if available). Lower is better.< 2.0 Å
Exhaustiveness Controls the computational effort of the search.8 (default) to 32

Table 1: Key parameters and typical values in molecular docking analysis.

Part 4: Unveiling Binding Dynamics with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility, solvent effects, and entropy.[4][18] This provides a much more realistic and detailed understanding of the binding event. We will use GROMACS, a high-performance, open-source MD engine.[19]

The MD Simulation Workflow

MD_Workflow Start Start: Docked Protein-Ligand Complex System System Building: 1. Merge Coordinates 2. Define Box 3. Solvate with Water Start->System Ions Add Ions (Neutralize System) System->Ions Minimization Energy Minimization (Remove Steric Clashes) Ions->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD (Data Collection) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: The core workflow for a protein-ligand MD simulation.

Protocol: Protein-Ligand MD Simulation with GROMACS

This protocol is adapted from established best practices.[12][20][21]

  • System Preparation:

    • Combine Topologies: Merge the protein topology with the ligand topology file generated in Part 2. Ensure the force fields are compatible.

    • Create Complex: Combine the coordinate files of the protein and the top-ranked docked ligand pose.

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts, particularly between the solvent and the complex.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100-500 ps at the target temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute. Monitor the temperature to ensure it reaches a stable plateau.[20]

    • NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~500-2000 ps) at the target temperature and pressure (1 bar). Continue to restrain the solute. This adjusts the system density to the correct value. Monitor pressure and density for stability.[20]

  • Production MD:

    • Remove the position restraints and run the simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability). Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

  • Interaction Analysis: Analyze the trajectory to quantify interactions between the ligand and protein, such as hydrogen bonds, hydrophobic contacts, and water bridges. This reveals which residues are critical for binding and how stable these interactions are over time.

Part 5: Advanced Topic: Binding Free Energy Calculations

While MD simulations provide qualitative insights into binding stability, more advanced techniques can provide quantitative estimates of the binding free energy (ΔG_bind), which is directly comparable to experimental data.[22][23] These methods are computationally expensive but offer the highest level of accuracy.[24][25]

  • MM/PBSA and MM/GBSA: (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) These are end-point methods that calculate the free energy by analyzing snapshots from the MD trajectory. They are computationally less demanding than alchemical methods.

  • Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) calculate the free energy difference by computationally "transforming" one molecule into another (e.g., the ligand into nothing) in both the solvated and protein-bound states.[26] These methods are considered the gold standard for predicting relative binding affinities between a series of similar ligands.[23]

The decision to use these methods depends on the project goals and available computational resources. A well-converged MD simulation is a prerequisite for any reliable free energy calculation.[27][28]

Conclusion: From Simulation to Insight

This guide has outlined a comprehensive, multi-stage workflow for the in silico modeling of this compound binding. By progressing from target identification and preparation to molecular docking and finally to all-atom molecular dynamics simulations, researchers can build a detailed, dynamic model of molecular recognition. This computational framework does not replace experimental validation but rather enhances it, allowing for the prioritization of compounds, the generation of testable hypotheses about structure-activity relationships, and the rational design of next-generation therapeutics. The integration of these powerful computational tools is an indispensable component of the modern drug discovery pipeline.

References

Methodological & Application

The Strategic Deployment of 1-(Difluoromethyl)-1H-pyrazol-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Difluoromethyl Pyrazole Moiety

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention for its unique combination of physicochemical properties. It acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and even amine groups, while often enhancing metabolic stability and modulating pKa.[2] When this functionality is appended to a pyrazole scaffold—a privileged heterocycle in numerous FDA-approved drugs—the resulting building block, 1-(difluoromethyl)-1H-pyrazol-4-amine, emerges as a powerful tool for medicinal chemists.[3] This guide provides an in-depth exploration of its synthesis, key reactions, and strategic applications, complete with detailed laboratory protocols.

Physicochemical Profile and Strategic Advantages

The this compound scaffold offers a unique constellation of properties that can be leveraged to overcome common challenges in drug development. The electron-withdrawing nature of the difluoromethyl group at the N1 position significantly influences the electronic character of the pyrazole ring and the basicity of the 4-amino group.

PropertyValueSignificance in Drug Design
Molecular Weight 133.10 g/mol (free base)Low molecular weight contributes favorably to ligand efficiency metrics.
Polar Surface Area 43.8 Ų (hydrochloride salt)[4]Influences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2 (Amine) + 1 (CF₂H )The CF₂H group can engage in unconventional hydrogen bonding, potentially increasing target affinity.[5]
Basicity (pKa) Predicted to be lower than non-fluorinated analogsThe N1-difluoromethyl group reduces the pKa of the 4-amino group, making it less basic. This can reduce off-target effects related to high basicity and improve cell permeability.
Metabolic Stability Generally enhancedThe C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism, which can block a potential metabolic soft spot.

Synthetic Pathway: A Representative Protocol

The synthesis of this compound is not commonly detailed as a one-pot procedure in the literature. However, a robust and logical pathway can be constructed from established methodologies for the individual transformations. The following multi-step synthesis represents a plausible and scalable approach.

Synthetic_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration N_CF2H_Nitropyrazole 1-(Difluoromethyl)-4-nitropyrazole Nitropyrazole->N_CF2H_Nitropyrazole N-Difluoromethylation Target This compound N_CF2H_Nitropyrazole->Target Nitro Reduction

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of Pyrazole to 4-Nitropyrazole [6][7]

  • Rationale: Direct nitration of pyrazole is a well-established method. The use of a mixed acid system (fuming nitric and sulfuric acid) provides the necessary nitrating species (NO₂⁺) to overcome the electron-rich nature of the pyrazole ring. The reaction is directed to the C4 position due to electronic and steric factors.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (e.g., 2.1 equivalents), cool the flask to 0 °C in an ice bath.

    • Slowly add pyrazole (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

    • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 1.5 equivalents) to 20% fuming sulfuric acid (e.g., 3.0 equivalents) at 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction to 50 °C and stir for 1.5-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

    • The precipitated 4-nitropyrazole can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Difluoromethylation of 4-Nitropyrazole [5][8][9]

  • Rationale: The N-difluoromethylation of azoles can be achieved using various difluoromethylating agents. A scalable and relatively mild method utilizes chlorodifluoromethane (CHClF₂) with a strong base and a phase-transfer catalyst or additives to enhance reactivity at moderate temperatures.

  • Procedure:

    • To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add sodium iodide (NaI, 0.1 equivalents) and 18-crown-6 (0.1 equivalents).

    • Bubble chlorodifluoromethane (CHClF₂) gas through the solution from a lecture bottle or a balloon for 15-30 minutes at 0 °C.

    • Seal the reaction vessel and warm to 40-50 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude 1-(difluoromethyl)-4-nitropyrazole by flash column chromatography.

Step 3: Reduction of 1-(Difluoromethyl)-4-nitropyrazole [10][11]

  • Rationale: The reduction of an aromatic nitro group to an amine is a classic transformation. Catalytic hydrogenation is a clean and efficient method, using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method avoids the use of stoichiometric metal reductants, simplifying purification.

  • Procedure:

    • Dissolve 1-(difluoromethyl)-4-nitropyrazole (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

    • Add 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).

    • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be used directly or purified further if necessary.

Key Synthetic Applications and Protocols

The 4-amino group of the title compound is a versatile handle for a variety of transformations, most notably amide bond formation and palladium-catalyzed cross-coupling reactions.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[12] Due to the electron-withdrawing effect of the 1-(difluoromethyl)pyrazole ring, the 4-amino group is less nucleophilic than a typical aniline, which can make coupling reactions challenging.[13] Therefore, the use of potent coupling reagents is often required.

Amide_Coupling cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Active_Ester Activated Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent HATU or EDC/HOBt Coupling_Reagent->Active_Ester Pyrazolamine 1-(CF₂H)-Pyrazol-4-amine Active_Ester->Pyrazolamine Nucleophilic Attack Amide_Product Amide Product Pyrazolamine->Amide_Product

Caption: General workflow for amide coupling reactions.

Protocol 2A: HATU-Mediated Amide Coupling [14][15]

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for coupling electron-deficient amines or sterically hindered substrates. It rapidly forms a highly reactive OAt-active ester.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or NMP.

    • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents), and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

    • Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2B: EDC/HOBt-Mediated Amide Coupling [16][17]

  • Rationale: The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method. HOBt suppresses side reactions and reduces racemization by forming a more reactive and stable HOBt-ester intermediate. For electron-deficient amines, the addition of DMAP can be beneficial.

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM, add EDC·HCl (1.2 equivalents) portion-wise at 0 °C.

    • Add a base such as DIPEA or triethylamine (2.5 equivalents) dropwise. For particularly challenging couplings, a catalytic amount of DMAP (0.1 equivalents) can be included.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 2A.

    • Purify the crude product by flash column chromatography.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

To build molecular complexity, the pyrazole core can be functionalized via cross-coupling. This typically requires a two-step approach: halogenation of the pyrazole ring followed by a Pd-catalyzed reaction such as a Suzuki or Buchwald-Hartwig amination.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 1-(CF₂H)-Pyrazol-4-amine Halogenation Halogenation (e.g., NBS, NIS) Start->Halogenation HaloPyrazolamine 4-Amino-5-halo-1-(CF₂H)-pyrazole Halogenation->HaloPyrazolamine Boronic_Acid R-B(OH)₂ HaloPyrazolamine->Boronic_Acid Suzuki Amine R₂NH HaloPyrazolamine->Amine Buchwald-Hartwig Suzuki_Product 4-Amino-5-aryl-1-(CF₂H)-pyrazole Boronic_Acid->Suzuki_Product Pd_Catalyst_S Pd Catalyst (e.g., XPhos Pd G2) Pd_Catalyst_S->Suzuki_Product Buchwald_Product 4,5-Diamino-1-(CF₂H)-pyrazole Amine->Buchwald_Product Pd_Catalyst_B Pd Catalyst (e.g., tBuDavePhos) Pd_Catalyst_B->Buchwald_Product

Caption: Cross-coupling strategies from this compound.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Pyrazolamine [18][19]

  • Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction. For electron-rich heterocycles like aminopyrazoles, specialized palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos Pd G2) are often necessary to achieve high yields and prevent side reactions like dehalogenation. The reaction requires prior halogenation (e.g., at the C5 position) of the pyrazole ring.

  • Procedure:

    • To a microwave vial or Schlenk tube, add the 4-amino-5-halo-1-(difluoromethyl)pyrazole (1.0 equivalent), the aryl or heteroaryl boronic acid (1.5 equivalents), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents).

    • Add the palladium precatalyst, XPhos Pd G2 (2-5 mol%).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vessel and heat the reaction to 80-120 °C (conventional heating or microwave irradiation) for 1-18 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Conclusion and Future Outlook

This compound is a high-value building block that masterfully combines the desirable attributes of a privileged heterocyclic core with the nuanced physicochemical advantages of a difluoromethyl group. Its strategic application enables medicinal chemists to fine-tune properties such as metabolic stability, target engagement through hydrogen bonding, and cell permeability. While its synthesis requires a multi-step approach and its reactivity necessitates robust coupling conditions, the protocols outlined herein provide a solid foundation for its effective use. As the drive for novel chemical matter with improved drug-like properties continues, the thoughtful integration of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Notes & Protocols: 1-(difluoromethyl)-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(difluoromethyl)-1H-pyrazol-4-amine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The this compound moiety has emerged as a particularly valuable building block due to the unique properties conferred by the difluoromethyl (CHF₂) group and the versatile reactivity of the pyrazole core.

The CHF₂ group is a powerful bioisostere for hydroxyl, thiol, or hydroxymethyl groups. Its introduction can profoundly influence a molecule's physicochemical properties by increasing lipophilicity, improving metabolic stability (by blocking sites of oxidation), and lowering the pKa of adjacent functional groups.[1] This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles. The pyrazole ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] The combination of these features makes this compound a sought-after intermediate for creating novel compositions of matter with enhanced biological activity. Its utility is prominently demonstrated in a number of highly effective commercial fungicides and is of growing importance in the development of targeted therapeutics, particularly kinase inhibitors.[4][5]

This guide provides an in-depth look at the core reactivity of this building block and presents detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential.

Physicochemical Properties Data Source
IUPAC Name This compound
CAS Number 1174309-16-0[6]
Molecular Formula C₄H₅F₂N₃[6]
Molecular Weight 133.10 g/mol [6]
Physical Form Liquid or Solid or Semi-solid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C
Hydrochloride Salt CAS 1221726-31-3[7]
Hydrochloride Mol. Formula C₄H₆ClF₂N₃[7][8]
Hydrochloride Mol. Weight 169.56 g/mol [7][8]

Core Reactivity, Handling, and Safety

The primary synthetic utility of this compound stems from the nucleophilic character of the C4-amino group. This amine readily participates in reactions to form C-N bonds, serving as a handle to connect the pyrazole core to other molecular fragments. The electron-withdrawing nature of the N1-difluoromethyl group subtly modulates the basicity and nucleophilicity of the C4-amine compared to its N1-alkyl counterparts, a factor that must be considered in reaction optimization.

Diagram 1: Key structural features and reactivity of the building block.

Safety and Handling Precautions: The compound, particularly in its free base form, is classified as hazardous. The hydrochloride salt also requires careful handling.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety glasses or goggles.[9]

  • Handling: Avoid all personal contact, including inhalation. Keep containers securely sealed when not in use. Prevent concentration in hollows and sumps.[9]

  • Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation.

Application in C-N Cross-Coupling Reactions: Building Complex Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful tools in modern synthetic chemistry for constructing C-N bonds.[10] These methods allow for the efficient coupling of this compound with a wide range of aryl and heteroaryl halides, providing access to complex molecules that are central to drug discovery programs.[11][12]

Causality Behind Experimental Choices: The success of a Buchwald-Hartwig coupling reaction is highly dependent on the choice of catalyst system. For electron-rich, potentially coordinating heterocycles like aminopyrazoles, the ligand plays a critical role.

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are often required.[13] The steric bulk promotes the final reductive elimination step of the catalytic cycle to release the product, while the electron-donating character enhances the oxidative addition of the aryl halide to the Pd(0) center.[10]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the aminopyrazole, forming the active nucleophile without competing in the reaction.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the organometallic intermediates and high reaction temperatures.

G start Setup Reaction Vessel step1 Charge vessel with Aryl Halide, This compound, and Base (e.g., NaOtBu) start->step1 step2 Evacuate and backfill with inert gas (e.g., Argon) (Repeat 3x) step1->step2 step3 Add anhydrous solvent (e.g., Toluene) and Pd-precatalyst/ligand solution step2->step3 step4 Heat reaction mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS step3->step4 step5 Aqueous Workup: Quench, Dilute, Extract step4->step5 step6 Purification: Silica Gel Chromatography step5->step6 end Characterize Pure Product step6->end

Diagram 2: General experimental workflow for Palladium-catalyzed C-N coupling.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with a Heteroaryl Chloride

This protocol describes a representative procedure for the coupling of this compound with a substituted 2-chloropyrimidine, a common core in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted 2-Chloropyrimidine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.2 eq), this compound (1.0 eq), sodium tert-butoxide (1.5 eq), and the tBuBrettPhos Pd G3 precatalyst (0.02 eq).

  • Inert Atmosphere: Seal the vessel and carefully evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, higher Rf (or different retention time) spot corresponding to the product mass indicates a successful reaction.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Fused Heterocyclic Systems: Constructing Pyrazolopyrimidines

The 4-amino group is an ideal starting point for annulation reactions to build fused bicyclic systems. Pyrazolo[1,5-a]pyrimidines, in particular, are a class of heterocycles with significant biological activity, often synthesized by condensing a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[15]

Mechanism and Rationale: The reaction proceeds via an initial condensation between the aminopyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization (the second carbonyl reacting with the endocyclic pyrazole nitrogen) and subsequent dehydration to yield the aromatic pyrazolopyrimidine core. Microwave irradiation is often employed to accelerate the reaction, reduce side product formation, and improve yields.[15]

reactants 1-(CHF₂)-pyrazol-4-amine + 1,3-Dicarbonyl step1 Step 1: Condensation (Loss of H₂O) reactants->step1 intermediate Enaminone Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (N1 attacks C=O) intermediate->step2 cyclized_int Cyclized Intermediate step2->cyclized_int step3 Step 3: Dehydration (Aromatization) cyclized_int->step3 product Pyrazolo[1,5-a]pyrimidine Product step3->product

Diagram 3: Simplified reaction mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol provides a general method for the cyclocondensation of this compound with a β-ketoester.

Materials:

  • This compound (1.0 eq)

  • Ethyl benzoylacetate (or other 1,3-dicarbonyl) (1.1 eq)

  • Acetic Acid (catalytic amount, ~5 drops)

  • Ethanol

  • Microwave reactor and appropriate vials

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add this compound (1.0 eq), ethyl benzoylacetate (1.1 eq), and ethanol (3-5 mL).

  • Catalyst Addition: Add 5 drops of glacial acetic acid to the mixture.

  • Reaction: Seal the vial securely. Place it in the cavity of the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.

    • Expert Insight: The use of a sealed vessel is critical to reach temperatures above the solvent's boiling point, dramatically accelerating the cyclization and dehydration steps.

  • Workup: After the reaction is complete, cool the vial to room temperature. A precipitate may form. If so, cool further in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Self-Validation: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue can then be triturated with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) to induce crystallization or subjected to column chromatography.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure and purity of the final pyrazolopyrimidine product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value building block whose strategic utility is rooted in the synergistic combination of a reactive amino handle, a stable pyrazole core, and the property-enhancing difluoromethyl group. The protocols detailed herein for C-N cross-coupling and fused ring synthesis provide reliable and adaptable workflows for medicinal and agrochemical researchers. By understanding the causality behind the experimental choices—from ligand selection in palladium catalysis to the conditions for cyclocondensation—scientists can effectively harness this reagent to construct novel and complex molecular architectures with high potential for biological activity.

References

Application Note & Protocols: High-Throughput Screening of 1-(Difluoromethyl)-1H-pyrazol-4-amine Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic starting points.[1][2] This guide provides a detailed framework for designing and executing HTS campaigns using libraries built upon the 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold. We delve into the scientific rationale underpinning the strategic value of this chemical class, combining the privileged nature of the pyrazole core with the unique bioisosteric properties of the difluoromethyl group.[3][4][5] This document furnishes researchers, scientists, and drug development professionals with comprehensive, field-proven protocols for both biochemical and cell-based assay development, primary screening, and robust hit validation, ensuring the efficient and effective identification of high-quality lead compounds.

The Scientific Rationale: Why Screen this compound Libraries?

The success of any HTS campaign is fundamentally linked to the quality and design of the screening library. The this compound scaffold is not arbitrary; it is a carefully considered framework designed to maximize biological relevance and chemical tractability.

The Pyrazole Core: A Privileged Scaffold

Pyrazoles are five-membered heterocyclic rings that are a prominent feature in numerous FDA-approved drugs, including Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[4] Their prevalence in medicinal chemistry stems from their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[5] The pyrazole nucleus is considered a pharmacologically important scaffold, demonstrating a vast array of biological activities such as anti-inflammatory, anticancer, antiviral, and analgesic properties.[6][7][8]

The Difluoromethyl (CF2H) Group: A Strategic Bioisostere

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[9] The difluoromethyl (-CF2H) group, in particular, offers a unique and advantageous profile.[10]

  • Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This allows it to serve as a bioisosteric replacement for common functional groups like hydroxyl (-OH) and thiol (-SH), potentially improving binding affinity and specificity.[3][10][11]

  • Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often extending the in vivo half-life of a compound compared to a non-fluorinated analogue.[3]

  • Modulated Lipophilicity: The -CF2H group enhances lipophilicity, which can improve membrane permeability and bioavailability, without the more dramatic increase often seen with a -CF3 group.[3]

FeatureMethyl (-CH3)Hydroxyl (-OH)Thiol (-SH)Difluoromethyl (-CF2H) Trifluoromethyl (-CF3)
H-Bond Donor NoYes (Strong)Yes (Weak)Yes (Weak) No
H-Bond Acceptor NoYesNoYes (Weak) Yes (Weak)
Metabolic Stability Low (Prone to Oxidation)ModerateModerateHigh Very High
Lipophilicity (π) +0.56-0.67+0.39~+0.3 +0.88
Bioisosteric Role Alkyl MimicH-Bond Donor/AcceptorH-Bond Donor-OH, -SH, Amine Mimic Bulky Lipophilic Group

Rationale for the table: This table provides a clear, comparative summary of the key physicochemical properties of the difluoromethyl group versus other common functional groups, directly illustrating its strategic value in medicinal chemistry as discussed in the text.

The 4-Amine Handle: Gateway to Chemical Diversity

The primary amine at the 4-position of the pyrazole ring is a critical feature for library synthesis. It serves as a versatile chemical handle for diversification via robust reactions like amide bond formation, reductive amination, and sulfonylation. This allows for the creation of large, diverse libraries from a common core structure, enabling a thorough exploration of the surrounding chemical space of a target's binding pocket.

HTS Campaign Workflow: From Concept to Confirmed Hit

A successful HTS campaign is a multi-stage process that requires careful planning, execution, and analysis. Each stage is designed to systematically reduce the number of compounds, enriching for those with genuine, target-specific activity.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Target_ID Target Identification & Rationale Assay_Dev Assay Development (Biochemical or Cell-Based) Target_ID->Assay_Dev Mini Miniaturization (e.g., to 384-well) Assay_Dev->Mini Pilot Pilot Screen & Z' Validation (Z' > 0.5) Mini->Pilot Full_HTS Full Library HTS Campaign Pilot->Full_HTS Proceed to HTS Primary_Data Primary Data Analysis (Normalization & Hit Calling) Full_HTS->Primary_Data Hit_Picking Hit Confirmation (Fresh Compound Re-test) Primary_Data->Hit_Picking Dose_Response Dose-Response (IC50/EC50) Hit_Picking->Dose_Response Confirmed Hits Triage Hit Triage & Validation (Counter-screens, Orthogonal Assays) Dose_Response->Triage SAR Preliminary SAR (Analogue Purchase/Synthesis) Triage->SAR Lead_Series Lead Series Identified SAR->Lead_Series

Caption: Overall workflow for an HTS campaign.

Assay Development and Miniaturization Protocol

The development of a robust and sensitive assay is the most critical step in an HTS campaign.[12] The choice between a biochemical and a cell-based assay depends entirely on the target and the biological question being asked.[13][14]

Choosing the Right Assay
  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).[15] They are excellent for identifying direct binders and understanding the mechanism of action but lack cellular context.[15] Common formats include TR-FRET, Fluorescence Polarization (FP), and luminescence-based assays.[12][13]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[16] They can capture complex downstream effects but can also make it harder to identify the direct target.[16] Examples include reporter gene assays, cell viability assays, and high-content imaging.[13][17][18]

Example Protocol: Development of a TR-FRET Biochemical Kinase Assay

This protocol describes the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for a hypothetical "TargetKinase X," a common target class for pyrazole inhibitors.[19][20][21]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by TargetKinase X. A Europium (Eu)-chelate-labeled anti-phospho-peptide antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal.

Materials:

  • TargetKinase X (purified, active)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Eu-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well low-volume white plates

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of TargetKinase X in assay buffer.

    • Add a fixed, saturating concentration of peptide substrate and ATP (e.g., Km value).

    • Incubate for a range of times (e.g., 30, 60, 90, 120 min) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-antibody and SA-APC).

    • Incubate for 60 min.

    • Read on a TR-FRET enabled plate reader.

    • Goal: Identify an enzyme concentration and incubation time that results in ~50-80% substrate conversion and remains in the linear range of the reaction.

  • ATP Km Determination:

    • Using the optimal enzyme concentration and time from Step 1, titrate ATP from a high concentration (e.g., 1 mM) down to zero.

    • Plot kinase activity (TR-FRET ratio) against ATP concentration and fit to the Michaelis-Menten equation to determine the Km of ATP.

    • Rationale: For competitive inhibitor screening, the HTS is typically run at or near the Km of ATP to ensure sensitivity to ATP-competitive compounds.

  • DMSO Tolerance:

    • Run the optimized assay with increasing concentrations of DMSO (0.1% to 5%).

    • Plot the assay signal versus DMSO concentration.

    • Goal: Determine the maximum DMSO concentration that does not significantly inhibit the enzyme or interfere with the assay signal. Most HTS campaigns are run at a final DMSO concentration of 0.5-1%.[22]

Assay Validation and Quality Control: The Z'-Factor

Before starting a full screen, the assay's quality and robustness must be validated in the final, miniaturized format (e.g., 384-well).[22] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[1]

Protocol:

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Optimized assay with DMSO vehicle (n=192 wells).

    • Positive Control (Low Signal): Optimized assay with a concentration of Staurosporine sufficient to fully inhibit the kinase (e.g., 10 µM) (n=192 wells).

  • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is standard deviation).

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentAn ideal assay for HTS. Large separation between controls with low data variation.
0 to 0.5 AcceptableThe assay is marginal. May require further optimization or result in higher false positive/negative rates.
< 0 UnacceptableThe assay is not suitable for HTS. The signal window is too small or variation is too high.

Rationale for the table: This table provides a clear and concise guide for interpreting the Z'-factor, a critical quality control metric in HTS, as described in the protocol.

High-Throughput Screening Protocol

This protocol assumes a validated TR-FRET kinase assay and a 10,000-compound library from the this compound collection, stored at 10 mM in DMSO.

Equipment:

  • Automated liquid handler (e.g., Echo, Biomek)

  • Multidrop reagent dispenser

  • Plate sealer and centrifuge

  • TR-FRET capable plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each library compound from the 10 mM stock plates into the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 50 µL assay volume.

    • Scientist's Note: Acoustic transfer minimizes tip-based cross-contamination and allows for precise, low-volume dispensing.

  • Enzyme Addition:

    • Prepare a bulk solution of TargetKinase X in assay buffer at 2X the final optimized concentration.

    • Using a reagent dispenser, add 25 µL of the enzyme solution to each well of the assay plates.

    • Rationale: Adding the enzyme first and allowing a brief pre-incubation with the compound can be important for identifying inhibitors that bind slowly.

  • Pre-incubation:

    • Seal the plates and centrifuge briefly (1 min at 1000 rpm) to collect all liquid at the bottom of the wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a bulk solution of the peptide substrate and ATP in assay buffer, each at 2X their final optimized concentration.

    • Using a reagent dispenser, add 25 µL of the substrate/ATP mix to all wells to start the reaction.

    • The final assay volume is now 50 µL.

  • Kinase Reaction Incubation:

    • Seal and centrifuge the plates again.

    • Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare a bulk "Stop/Detect" solution containing EDTA (to stop the reaction), Eu-antibody, and SA-APC at their optimized concentrations.

    • Add 10 µL of the Stop/Detect solution to all wells.

    • Seal, centrifuge, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Remove the plate seal.

    • Read the plates on a TR-FRET plate reader according to the instrument's specifications for Europium-based assays.

Data Analysis, Hit Identification, and Validation

Raw HTS data requires rigorous analysis to confidently identify true hits while discarding false positives.[23][24]

Primary Data Analysis
  • Calculate Percent Inhibition: For each well, calculate the percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Hit Calling: A primary hit is typically defined as any compound that exceeds a certain inhibition threshold. A common starting point is 3 standard deviations from the mean of the neutral (DMSO) controls, or a fixed cutoff (e.g., >50% inhibition).

Hit Confirmation and Triage

Primary hits must be subjected to a validation cascade to confirm their activity and filter out artifacts.[25]

Hit_Triage Primary_Hits Primary Hits from HTS (e.g., >50% Inhibition) Reorder Re-order/Re-synthesize Dry Powder Compound Primary_Hits->Reorder Confirm Identity & Purity Dose_Response Dose-Response Curve Determine IC50 Reorder->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Filter by Potency Counterscreen Counter-screen (e.g., Assay Interference) Potent_Hits->Counterscreen Orthogonal Orthogonal Assay (e.g., Label-free binding) Counterscreen->Orthogonal Remove False Positives SAR Chemical Tractability & SAR (Singleton vs. Cluster) Orthogonal->SAR Confirm On-Target Activity Validated_Lead Validated Hit Series for Lead Optimization SAR->Validated_Lead

Caption: Decision cascade for hit validation and triage.

Protocol: Dose-Response Analysis (IC50 Determination)
  • Prepare a fresh stock solution of the confirmed hit compound from dry powder.

  • Create an 11-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 1 mM).

  • Using an acoustic dispenser, plate this dilution series in triplicate into a 384-well plate.

  • Run the same TR-FRET assay as described in Section 4.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[26]

Eliminating False Positives

A significant portion of initial hits may be artifacts.[25] It is crucial to perform counter-screens to identify and remove them.

  • Assay Interference: A common counter-screen is to test compounds in the absence of the target enzyme to identify those that quench the fluorescence of the detection reagents.

  • Promiscuous Inhibitors: Compounds should be checked against databases of known Pan-Assay Interference Compounds (PAINS).[25] These are chemical structures known to be frequent hitters across many HTS assays through non-specific mechanisms like aggregation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability.2. High variability in liquid handling.3. Insufficient signal window between controls.1. Prepare fresh reagents daily; check buffer components.2. Calibrate and validate automated liquid handlers.3. Optimize enzyme/substrate concentrations; increase incubation time.
High Hit Rate (>2%) 1. Assay is sensitive to compound interference (e.g., fluorescence).2. Library contains many aggregators or reactive compounds.1. Implement a counter-screen for assay interference.2. Add a detergent like Triton X-100 (0.01%) to the assay buffer; filter library using PAINS substructure filters.
Poor Hit Confirmation 1. Compound instability in assay buffer.2. Original hit was from a contaminated well.3. Freeze-thaw degradation of library compound.1. Test compound stability using LC-MS over the assay duration.2. Always confirm hits using freshly ordered dry powder.3. Minimize freeze-thaw cycles of library plates.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel chemical probes and drug candidates. Its combination of a privileged heterocyclic core, a metabolically robust and interaction-capable difluoromethyl group, and a synthetically versatile amine handle makes it ideal for HTS. By employing the robust assay development, screening, and hit validation protocols detailed in this guide, research organizations can significantly enhance the efficiency and success rate of their early-stage drug discovery programs.

References

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing the 1-(Difluoromethyl)-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and the Advantage of Difluoromethylation in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibition, the pyrazole nucleus has emerged as a "privileged scaffold".[3][4][5] Its unique electronic and steric properties allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many potent inhibitors.[3]

This guide focuses on the strategic application of a highly functionalized building block, 1-(difluoromethyl)-1H-pyrazol-4-amine , in the synthesis of next-generation kinase inhibitors. The incorporation of a difluoromethyl (CF₂H) group is a deliberate design choice intended to confer superior pharmacological properties. Unlike a simple methyl group, the CF₂H moiety offers a unique combination of features:

  • Metabolic Stability: The high bond energy of C-F bonds enhances resistance to oxidative metabolism, a common liability for many drug candidates.[6]

  • Modulated Lipophilicity: The CF₂H group can increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[7]

  • Bioisosterism and Enhanced Binding Affinity: The CF₂H group can act as a bioisostere of common pharmacophores like hydroxyl, thiol, or amine groups.[7][8] Crucially, it can function as a "lipophilic hydrogen bond donor," forming unique interactions with protein targets that can significantly boost binding affinity and selectivity.[7][9]

By combining the proven hinge-binding capability of the 4-aminopyrazole core with the advantageous physicochemical properties of the N1-difluoromethyl group, researchers can efficiently construct diverse libraries of potent and selective kinase inhibitors.

Synthetic Strategy: A Modular Approach to Pyrazole-Based Inhibitors

The 4-amino group on the pyrazole ring serves as a versatile synthetic handle for elaboration. A robust and modular synthetic approach involves a two-step sequence: (A) a nucleophilic aromatic substitution (SₙAr) to connect the pyrazole to a core heterocyclic scaffold, followed by (B) a palladium-catalyzed cross-coupling reaction to install the final solvent-front-interacting moiety. This strategy allows for late-stage diversification, enabling the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

The following workflow outlines a general strategy for synthesizing a Type II kinase inhibitor, exemplified by a structure reminiscent of potent inhibitors like Ponatinib, which targets the inactive "DFG-out" conformation of kinases.[10][11]

G cluster_0 PART A: Core Assembly (SₙAr) cluster_1 PART B: Final Coupling (Sonogashira) cluster_2 PART C: Biological Evaluation A 1-(Difluoromethyl)-1H- pyrazol-4-amine C Intermediate 1: 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl) -5-methylpyrimidin-4-amine A->C SₙAr Reaction (e.g., DIPEA, n-BuOH, 120 °C) B 2,4-dichloro-5-methylpyrimidine (Example Heterocycle) B->C E Final Kinase Inhibitor C->E Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N) D 3-ethynyl-N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide (Example Coupling Partner) D->E F In Vitro Kinase Assay (IC₅₀ Determination) E->F G Cell-Based Proliferation Assay (e.g., MTT Assay) F->G Lead Candidate

Caption: General workflow for the synthesis and evaluation of a pyrazole-based kinase inhibitor.

Detailed Protocols

As a Senior Application Scientist, I emphasize that these protocols are robust starting points. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.

Protocol 3.1: Synthesis of Intermediate 1 via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the coupling of the primary amine of our pyrazole building block with a dichloropyrimidine core. The reaction proceeds via nucleophilic attack of the amine on the more reactive C4 position of the pyrimidine.

Materials:

  • This compound (1.0 eq)[12][13][14]

  • 2,4-dichloro-5-methylpyrimidine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (n-BuOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.05 eq).

  • Add n-butanol to create a 0.2 M solution relative to the pyrazole starting material.

  • Add DIPEA (3.0 eq) to the suspension.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate, 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-5-methylpyrimidin-4-amine .

Causality Behind Choices:

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • n-Butanol at 120 °C: A high boiling point solvent is chosen to provide sufficient thermal energy to overcome the activation barrier for this SₙAr reaction, which can be sluggish.

Protocol 3.2: Synthesis of Final Kinase Inhibitor via Sonogashira Coupling

This protocol couples the chlorinated pyrimidine intermediate with a terminal alkyne. This reaction is a highly reliable method for forming carbon-carbon bonds and is extensively used in the synthesis of kinase inhibitors like Ponatinib.[15][16][17]

Materials:

  • Intermediate 1 (from Protocol 3.1) (1.0 eq)

  • Terminal alkyne coupling partner (e.g., 3-ethynyl-N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or other suitable amine base

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Intermediate 1 (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed solvent (e.g., DMF) followed by degassed Et₃N (4.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Causality Behind Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, requiring the exclusion of air to maintain its catalytic activity.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex in the catalytic cycle.

  • Triethylamine: Serves as both the base to deprotonate the terminal alkyne and as a solvent.

Data Summary and Kinase Interaction Model

The modular synthesis allows for the creation of a matrix of compounds by varying both the core heterocycle and the coupling partner.

StepReaction TypeKey ReagentsTemp (°C)Typical Yield (%)
A SₙArDIPEA, n-BuOH12050 - 75
B SonogashiraPd(PPh₃)₄, CuI, Et₃N8045 - 70

The goal of this synthetic strategy is often to generate a Type II inhibitor , which stabilizes the inactive "DFG-out" conformation of a kinase.[11][18] This binding mode can offer superior selectivity compared to inhibitors targeting the highly conserved active "DFG-in" state.[10]

G cluster_0 Kinase ATP-Binding Site (DFG-Out Conformation) cluster_1 Type II Inhibitor Binding hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue dfg DFG Motif (Phe Flipped 'Out') pocket Allosteric/ Hydrophobic Pocket inhibitor_head Pyrazole Core inhibitor_head->hinge H-Bonds inhibitor_linker Linker inhibitor_tail Hydrophobic Tail inhibitor_tail->pocket Hydrophobic Interactions

Caption: Binding mode of a typical Type II inhibitor utilizing a pyrazole hinge-binder.

Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)

After synthesis and purification, the inhibitory activity of the new compounds must be determined.

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 10 µM to 0.1 nM).

  • In a 384-well plate, combine the kinase enzyme, a fluorescently labeled peptide substrate, and the inhibitor at various concentrations in an appropriate kinase buffer.

  • Initiate the reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound building block is a powerful tool for the modern medicinal chemist. It provides a reliable hinge-binding element pre-functionalized with a group known to enhance critical drug-like properties. The robust and modular synthetic routes described herein, such as SₙAr followed by Sonogashira coupling, enable the efficient exploration of chemical space and the rational design of potent and selective kinase inhibitors. This strategic approach is well-suited for developing targeted therapies for a wide range of human diseases.

References

Application Notes & Protocols: 1-(difluoromethyl)-1H-pyrazol-4-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(difluoromethyl)-1H-pyrazol-4-amine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2][3] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency that can be optimized into potent and selective drug candidates.[4][5] The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess desirable physicochemical properties, be synthetically tractable, and offer clear vectors for chemical elaboration.

This guide focuses on This compound , a fragment of significant interest due to the unique combination of its pyrazole core and difluoromethyl substituent. Pyrazole and its derivatives are considered privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8] The difluoromethyl (-CHF₂) group serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while simultaneously modulating properties like lipophilicity, metabolic stability, and pKa, thereby enhancing drug-like characteristics.[9] The primary amine on the pyrazole ring provides a crucial vector for synthetic elaboration, allowing for fragment "growing" or "linking" strategies once a binding mode is confirmed.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in FBDD campaigns. We will detail its intrinsic properties, provide step-by-step protocols for primary and orthogonal screening, and discuss strategies for hit validation and optimization.

Physicochemical Properties and Rationale for Use

The strategic inclusion of this compound in a fragment library is underpinned by its favorable physicochemical properties, which are aligned with the "Rule of Three" often applied in FBDD.[10]

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight~133.1 g/mol Compliant with "Rule of Three" (<300 Da), ensuring higher probability of fitting into small pockets on a protein target.[10]
cLogP~0.5 - 1.5Low lipophilicity reduces the risk of non-specific binding and improves aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Donors2 (Amine NH₂, Pyrazole NH)Provides hydrogen bonding capability to anchor the fragment in a protein binding site.
Hydrogen Bond Acceptors2 (Pyrazole Nitrogens)Offers additional points for specific interactions with the target protein.
Rotatable Bonds1Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The difluoromethyl group is particularly advantageous. Unlike the more common trifluoromethyl group, the -CHF₂ moiety can act as a weak hydrogen bond donor, providing unique interaction capabilities. Furthermore, it lowers the pKa of the adjacent pyrazole nitrogen compared to a simple methyl group, influencing its hydrogen bonding potential and overall polarity.

Experimental Workflows and Protocols

A successful FBDD campaign involves a cascade of experiments to identify, validate, and characterize fragment hits.[11][12] The weak affinity of fragment binding necessitates the use of sensitive biophysical techniques.[10][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) Orthogonal_Screen Orthogonal Screen (e.g., NMR, ITC) Primary_Screen->Orthogonal_Screen Primary Hits Fragment_Library Fragment Library (incl. This compound) Fragment_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Affinity Ranking Orthogonal_Screen->Hit_Confirmation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Hit_Confirmation->Structural_Biology Validated Hits Binding_Mode Determine Binding Mode & Interaction Hotspots Structural_Biology->Binding_Mode Lead_Optimization Structure-Guided Lead Optimization Binding_Mode->Lead_Optimization

Figure 1. A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[14][15][16] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[17]

Objective: To identify fragments that thermally stabilize the target protein, indicating a binding event.

Materials:

  • Target protein (≥95% purity) at 2-10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye (final concentrations of 2-10 µM protein and 5x dye, respectively).

    • Dispense the master mix into the wells of the qPCR plate.

  • Fragment Addition:

    • Add this compound to the appropriate wells to a final concentration of 200-1000 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Include "protein + dye + DMSO" wells as a negative control and wells with a known binder (if available) as a positive control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A fragment is considered a primary hit if it induces a significant positive shift in Tm (ΔTm) compared to the DMSO control (typically ΔTm ≥ 2 °C).

Causality and Validation: A positive thermal shift is caused by the energetic coupling between ligand binding and protein unfolding; the bound state is more stable and requires more thermal energy to denature.[14] However, DSF is prone to false positives. Therefore, all hits must be validated using an orthogonal method.[12]

Protocol 2: Orthogonal Validation using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for validating fragment hits and determining binding kinetics.[1][18][19] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[1]

Objective: To confirm direct binding of this compound to the target protein and to estimate its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore).[11]

  • Sensor chip (e.g., CM5).

  • Target protein with a suitable tag for immobilization or for amine coupling.

  • This compound solution series in running buffer.

  • Running buffer (e.g., PBS or HEPES with 0.05% P20 surfactant and matched DMSO concentration).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling).

    • Activate a reference flow cell and immediately deactivate it to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 6 concentrations from 10 µM to 500 µM). Include a buffer-only (zero concentration) sample.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU).

  • Data Processing and Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Subtract the buffer-only injection signal ("double referencing") to correct for drift.

    • Plot the equilibrium binding response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (K D).

Trustworthiness: The use of a reference channel and buffer blanks is critical for generating reliable data, distinguishing true binding from artifacts like non-specific binding or mismatched buffer effects.[20] Confirmation of hits with a secondary biophysical technique like SPR significantly increases confidence.[12]

Hit Validation and Structural Characterization

Hit_Validation_Pathway cluster_primary Primary Hit cluster_validation Validation & Characterization cluster_structure Structural Elucidation Fragment_Hit This compound (from DSF Screen) SPR SPR Confirmation (Direct Binding, K D) Fragment_Hit->SPR NMR NMR Spectroscopy (Binding Site, K D) Fragment_Hit->NMR ITC ITC (Thermodynamics) SPR->ITC Xray X-ray Crystallography NMR->Xray Provides Structural Context ITC->Xray Confirms Energetics

Figure 2. Logic flow for hit validation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of FBDD, capable of detecting very weak binding interactions (mM K D) and providing information on the location of the binding site.[13][21][22][23]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and WaterLOGSY can confirm binding without the need for isotope-labeled protein.[12][24]

  • Protein-Observed NMR: Using ¹⁵N-labeled protein, a ¹H-¹⁵N HSQC spectrum can be recorded. Chemical shift perturbations (CSPs) upon addition of the fragment identify which residues are in the binding pocket, simultaneously confirming the hit and mapping its location.[22]

The presence of the -CHF₂ group in this compound also opens the door to ¹⁹F NMR screening . This technique is highly sensitive, has a wide chemical shift window, and lacks background signals from biological macromolecules, allowing for the rapid screening of fragment cocktails.[3][21] A change in the ¹⁹F chemical shift upon addition of the target protein is a direct indicator of binding.

X-ray Crystallography

The ultimate validation for a fragment hit is the high-resolution structure of the protein-fragment complex.[1][10] X-ray crystallography provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions (hydrogen bonds, hydrophobic contacts) of this compound within the target's binding site.[5][25] This structural information is invaluable for the subsequent hit-to-lead optimization phase, guiding the rational design of more potent analogues.[11]

Conclusion and Future Directions

This compound represents a high-value fragment for FBDD campaigns. Its combination of a privileged pyrazole scaffold, desirable physicochemical properties, and the unique electronic features of the difluoromethyl group make it an attractive starting point for tackling a wide range of protein targets. The protocols outlined in this guide provide a robust framework for its effective screening and validation. By integrating sensitive biophysical techniques with high-resolution structural biology, researchers can leverage the full potential of this fragment to accelerate the discovery of novel therapeutics.

References

Assay development for testing 1-(difluoromethyl)-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Assay Development for High-Throughput Screening of 1-(difluoromethyl)-1H-pyrazol-4-amine Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The 1-(difluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal and agricultural chemistry, forming the basis of numerous kinase inhibitors, fungicides, and other therapeutic agents.[1][2][3][4] The development of robust and reliable assays is critical for identifying and characterizing novel derivatives from this chemical class. This guide provides a comprehensive framework for the development, validation, and implementation of a tiered assay cascade, beginning with a primary biochemical screen to identify direct enzyme inhibitors, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity. We present detailed, field-proven protocols for a luminescent kinase activity assay and a cell viability assay, complete with data interpretation guidelines and troubleshooting advice.

Introduction: The Rationale for a Tiered Assay Approach

The pyrazole nucleus is a versatile heterocyclic motif whose derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[2][5][6] Specifically, the 3-(difluoromethyl)-1-methyl-pyrazole carboxamide moiety is a key component in several commercial fungicides and is being actively investigated for its potential in anticancer therapies.[4] A common mechanism of action for many biologically active pyrazole compounds is the inhibition of protein kinases, which have become the second most important class of drug targets.[7]

Given this background, a successful drug discovery campaign for novel this compound derivatives necessitates a logical, multi-stage screening strategy. This approach allows for the efficient identification of potent compounds while filtering out non-specific or cytotoxic molecules early in the process.[8]

Our proposed workflow follows a two-tiered system:

  • Primary Biochemical Assay: A high-throughput screening (HTS) compatible assay designed to measure the direct interaction between the test compounds and a purified target enzyme (e.g., a protein kinase). This provides a clean measure of potency (e.g., IC50) without the complexities of a cellular environment.[9][10]

  • Secondary Cell-Based Assay: Compounds that show activity in the primary screen are then advanced to cell-based assays. These experiments assess a compound's ability to affect a biological process in a more physiologically relevant system, providing insights into cell permeability, target engagement, and potential cytotoxicity.[11][12]

This document will detail the development of a representative assay from each tier.

Logical Workflow for Assay Development and Screening

Assay_Workflow cluster_0 Phase 1: Biochemical Assay Development cluster_1 Phase 2: Cell-Based Assay Development A Select Target Enzyme (e.g., Protein Kinase) B Optimize Assay Conditions (Enzyme/Substrate Conc., Time) A->B C Validate Assay for HTS (Determine Z'-Factor) B->C D Primary Screen: Determine Inhibitor IC50 Values C->D E Select Relevant Cell Line D->E Active Compounds (Hits) F Optimize Cell Seeding Density & Compound Treatment Time E->F G Secondary Screen: Assess Cell Viability / Cytotoxicity F->G H Confirm On-Target Activity (e.g., Target Engagement Assay) G->H I Lead Optimization H->I Validated Hits for Lead Optimization

Caption: General workflow for screening pyrazole derivatives.

Primary Screen: Biochemical Kinase Inhibition Assay

Principle: Many pyrazole derivatives function as ATP-competitive kinase inhibitors.[13] Therefore, a universal assay that measures kinase activity by quantifying a product of the phosphotransfer reaction is ideal. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity. Inhibiting the kinase results in a decrease in ADP production and a lower luminescent signal.[14] This "signal decrease" format is robust and applicable to virtually any kinase.[14]

Mechanism of the ADP-Glo™ Kinase Assay

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Reagent ADP-Glo™ Reagent ADP->ADP_Reagent Converts unused ATP to ADP Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Luciferase Ultra-Glo™ Luciferase ADP_Reagent->Luciferase Kinase_Detection Kinase Detection Reagent Luciferase->Kinase_Detection Light Luminescent Signal Kinase_Detection->Light Generates Light

Caption: Principle of the luminescent kinase activity assay.

Protocol: Assay Development and Validation

This protocol must be optimized for each specific kinase. The goal is to find conditions that yield a robust signal while remaining sensitive to inhibition.[15]

Materials:

  • Purified protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or serial dilution equipment

  • Plate reader capable of measuring luminescence

Step 1: Enzyme Titration Causality: To find the lowest enzyme concentration that gives a robust and linear signal over time. This conserves expensive reagents and ensures the assay operates within the initial velocity phase of the reaction, a critical requirement for accurate inhibitor assessment.[13]

  • Prepare a series of 2-fold dilutions of the kinase in kinase reaction buffer.

  • Add 5 µL of each kinase dilution to wells of a 384-well plate.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mix (use ATP at the known or estimated Km concentration).

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and detect the signal according to the ADP-Glo™ protocol.

  • Plot Luminescence vs. Kinase Concentration and select a concentration from the linear portion of the curve that gives a signal at least 10-fold above background.

Table 1: Example Kinase Titration Data

Kinase Conc. (nM) Raw Luminescence (RLU) S/B (Signal/Background)
10.00 850,123 170.0
5.00 845,321 169.1
2.50 760,450 152.1
1.25 450,234 90.0
0.63 210,876 42.2
0.31 98,543 19.7
0.00 (Background) 5,000 1.0

A concentration of 1.25 nM is chosen for subsequent experiments.

Step 2: HTS Assay Validation (Z'-Factor) Causality: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay, suitable for screening large compound libraries.

  • In a 384-well plate, prepare 16-24 wells for each of two conditions:

    • Max Signal Control: 5 µL kinase + 5 µL vehicle (DMSO).

    • Min Signal Control: 5 µL kinase + 5 µL of a potent, known inhibitor (e.g., Staurosporine) at a saturating concentration.

  • Initiate the reaction with the substrate/ATP mix.

  • Incubate and detect as before.

  • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Table 2: Example Assay Validation Parameters

Parameter Value
Mean Max Signal 445,000 RLU
SD Max Signal 21,000 RLU
Mean Min Signal 8,000 RLU
SD Min Signal 1,500 RLU
Calculated Z'-Factor 0.75

A Z'-factor of 0.75 indicates an excellent and robust assay.

Protocol: IC50 Determination of Pyrazole Derivatives
  • Prepare 10-point, 3-fold serial dilutions of the this compound derivatives in DMSO.

  • Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the assay plate.

  • Add 5 µL of the optimized kinase concentration to each well.

  • Add 5 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure luminescence as per the kit protocol.

  • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]

Table 3: Example IC50 Data for Pyrazole Derivatives

Compound ID Target Kinase IC50 (nM)
PZA-001 Kinase X 15.2
PZA-002 Kinase X 250.6
PZA-003 Kinase X >10,000

| Staurosporine | Kinase X | 5.8 |

Secondary Screen: Cell-Based Viability Assay

Principle: After identifying biochemically potent compounds, it is crucial to assess their effect on living cells.[16] A cell viability assay measures the overall health of a cell population and can indicate anti-proliferative or cytotoxic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous assay that quantifies ATP, an indicator of metabolically active cells.[16]

Protocol: Anti-Proliferative Activity in Cancer Cells

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminescent plate reader

Step 1: Cell Seeding Optimization Causality: It is important to seed a number of cells that, at the end of the assay period (e.g., 72 hours), are still in the exponential growth phase. This ensures the assay is measuring an anti-proliferative effect rather than cell death due to over-confluence.

  • Seed a 96-well plate with a range of cell densities (e.g., 500 to 10,000 cells/well).

  • Measure cell viability at 24, 48, and 72 hours.

  • Choose a seeding density that results in a robust signal at 72 hours without reaching confluence.

Step 2: IC50 Determination in Cells

  • Seed the optimized number of cells (e.g., 2,000 cells/well) in 90 µL of medium in a 96-well plate. Allow cells to attach overnight.

  • Prepare serial dilutions of the pyrazole compounds in cell culture medium.

  • Add 10 µL of the compound dilutions to the cells. Include vehicle (DMSO) and no-cell (background) controls.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Calculate and plot the data as in the biochemical assay to determine the cellular IC50 (sometimes referred to as GI50, growth inhibition 50).

Table 4: Example Cell Viability Data

Compound ID Cell Line Biochemical IC50 (nM) Cellular IC50 (nM)
PZA-001 MCF-7 15.2 85.7
PZA-002 MCF-7 250.6 1,540

| PZA-003 | MCF-7 | >10,000 | >10,000 |

Data Interpretation: A potent compound in the biochemical assay that also shows potent activity in the cellular assay (e.g., PZA-001) is a strong candidate for further development. A large drop-off in potency from the biochemical to the cellular assay may suggest poor cell permeability or compound efflux.

References

Application Note & Protocols: The Synthesis and Utility of 1-(Difluoromethyl)-1H-pyrazol-4-amine as a Key Intermediate for Next-Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Succinate Dehydrogenase Inhibitor (SDHI) fungicides are a cornerstone of modern crop protection, prized for their broad-spectrum activity and unique mode of action.[1][2] Within this class, pyrazole-carboxamides have emerged as particularly effective, with several leading commercial products built upon this scaffold.[3] This guide provides a detailed technical overview and validated protocols for the synthesis and application of 1-(difluoromethyl)-1H-pyrazol-4-amine, a critical high-value intermediate for producing advanced SDHI fungicides. We will explore the strategic importance of the difluoromethyl-pyrazole moiety, provide step-by-step synthetic protocols for the intermediate, and demonstrate its utility in the subsequent synthesis of a model pyrazole-carboxamide fungicide. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields.

Introduction: The Rise of Pyrazole-Carboxamide SDHIs

Fungal pathogens pose a persistent threat to global food security, necessitating the development of effective and resilient fungicides.[4][5] SDHIs function by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, a mechanism that disrupts fungal energy production and leads to cell death.[2][6] This mode of action is distinct from other fungicide classes, making SDHIs valuable tools for managing resistance.[6]

The pyrazole-carboxamide family represents a significant evolution in SDHI chemistry.[1] Active ingredients such as Bixafen, Fluxapyroxad, and Isopyrazam, all feature a central pyrazole ring linked via an amide bond to an aromatic moiety.[3][7] The specific substitutions on the pyrazole ring are critical for efficacy. The 1-(difluoromethyl) group, in particular, has proven to be an outstanding acyl moiety, contributing to enhanced binding affinity at the target site and favorable metabolic properties.[3][8] Consequently, the efficient and reliable synthesis of the core building block, this compound, is of paramount importance for the discovery and production of new, highly active fungicides.

Strategic Importance of the Difluoromethyl-Pyrazole Moiety

The efficacy of a pyrazole-carboxamide SDHI is determined by how effectively it binds to the ubiquinone-binding pocket (Q-site) of the succinate dehydrogenase enzyme.[9] The overall structure can be deconstructed into two key components: the "acid" moiety (the pyrazole ring) and the "amine" moiety (the aniline or other aromatic fragment).

  • The Pyrazole Scaffold: The pyrazole ring acts as the foundational anchor. Its specific orientation within the Q-site is crucial for positioning the rest of the molecule for optimal interaction with key amino acid residues.

  • The Difluoromethyl Group (CHF₂): This substituent at the N1 position of the pyrazole ring is more than a simple placeholder. The introduction of fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. The CHF₂ group is thought to enhance binding to the SDH enzyme, potentially through favorable interactions with amino acid residues like tyrosine and tryptophan in the active site.[3] This stronger binding translates directly to lower application rates and higher intrinsic activity.

  • The Amide Linker: This robust chemical bond connects the pyrazole "head" to the variable aromatic "tail," which can be modified to fine-tune the fungicide's spectrum of activity and physical properties.

The diagram below illustrates the general structure of a difluoromethyl-pyrazole SDHI and its conceptual interaction with the SDH enzyme complex.

SDHI_Interaction cluster_SDHI SDHI Fungicide Molecule cluster_Enzyme SDH Enzyme Q-Site pyrazole 1-(Difluoromethyl)- Pyrazole Moiety (Anchor) amide Amide Linker (-CO-NH-) pyrazole->amide binding_pocket Binding Pocket (Key Amino Acids: Tyr, Trp, etc.) pyrazole->binding_pocket H-Bonding & Steric Fit aromatic Substituted Aromatic Moiety (Specificity) amide->aromatic amide->binding_pocket H-Bonding aromatic->binding_pocket Hydrophobic & van der Waals Interactions caption Fig 1: Conceptual binding of a pyrazole-carboxamide SDHI.

Caption: Fig 1: Conceptual binding of a pyrazole-carboxamide SDHI.

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. While numerous proprietary methods exist, a common and logical public-domain approach involves the construction of the pyrazole ring, followed by functional group manipulations to introduce the amine. A representative pathway proceeds through a nitropyrazole intermediate, which is then reduced.

Synthesis_Workflow start Acyclic Precursors step1 Cyclization & Difluoromethylation start->step1 intermediate1 1-(Difluoromethyl)- 4-nitro-1H-pyrazole step1->intermediate1 step2 Catalytic Reduction intermediate1->step2 product 1-(Difluoromethyl)- 1H-pyrazol-4-amine step2->product qc Purification & QC Analysis product->qc caption Fig 2: General synthetic workflow for the target intermediate.

Caption: Fig 2: General synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

This step involves forming the pyrazole ring and ensuring the correct substituents are in place. The nitration of a pre-formed 1-(difluoromethyl)-1H-pyrazole is a common strategy.

Materials:

  • 1-(Difluoromethyl)-1H-pyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add 1-(difluoromethyl)-1H-pyrazole to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C. Causality: This exothermic dissolution must be controlled to prevent side reactions.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in the dropping funnel, pre-chilled to 0 °C. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality: A pre-mixed, cold nitrating agent (nitronium ion source) provides controlled, regioselective nitration at the C4 position, which is electronically activated for electrophilic substitution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product. Causality: Quenching on ice safely dilutes the strong acid and precipitates the less water-soluble organic product.

  • Workup: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(difluoromethyl)-4-nitro-1H-pyrazole.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 2.2: Reduction to this compound

The nitro group is a versatile precursor to an amine via reduction. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 1-(Difluoromethyl)-4-nitro-1H-pyrazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 1-(difluoromethyl)-4-nitro-1H-pyrazole and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups. Handling it under inert gas prevents potential ignition of the dry catalyst in air.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by HPLC/TLC analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent. Causality: Celite provides a fine filtration medium that prevents the pyrophoric catalyst from being exposed to air while dry.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.[10] The product may be used directly or purified further by chromatography if necessary.

Characterization and Quality Control

Verifying the identity and purity of the synthesized intermediate is a critical, self-validating step before proceeding.

ParameterExpected ValueSource
Chemical Formula C₄H₅F₂N₃[10]
Molecular Weight 133.10 g/mol [10]
Physical Form Liquid or Solid[11]
CAS Number 1174309-16-0[10][11]

Representative Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the two pyrazole ring protons, the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

  • Mass Spec (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 134.1.

Application in SDHI Fungicide Synthesis

The final step in creating the fungicide is the formation of an amide bond between the synthesized pyrazole amine and a suitable carboxylic acid. This is a standard transformation in organic synthesis.

Coupling_Reaction Amine 1-(Difluoromethyl)- 1H-pyrazol-4-amine Coupling Amide Coupling (e.g., SOCl₂, EDC) Amine->Coupling Acid Substituted Carboxylic Acid (e.g., R-COOH) Acid->Coupling Product Final SDHI Fungicide (Pyrazole-Carboxamide) Coupling->Product caption Fig 3: Workflow for the final amide coupling step.

Caption: Fig 3: Workflow for the final amide coupling step.

Protocol 4.1: Model Amide Coupling to a Pyrazole-Carboxamide

This protocol uses thionyl chloride to convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 2-chloro-6-fluorobenzoic acid)

  • Thionyl Chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • A tertiary amine base (e.g., Triethylamine or Pyridine)

Procedure:

  • Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend or dissolve the substituted benzoic acid in toluene. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise. Heat the mixture to reflux (or ~60-70 °C) for 2-3 hours until gas evolution ceases. Causality: This converts the less reactive carboxylic acid into a highly electrophilic acid chloride, primed for reaction with the amine. DMF catalyzes this transformation.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is often used directly in the next step.

  • Coupling Reaction: Dissolve the this compound in DCM or toluene and add the tertiary amine base (approx. 1.5 equivalents). Cool the mixture in an ice bath. Causality: The base acts as an acid scavenger, neutralizing the HCl that is generated during the amide bond formation, driving the reaction to completion.

  • Acylation: Dissolve the crude acid chloride from step 2 in a minimal amount of the same solvent and add it dropwise to the cooled amine solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid is the final pyrazole-carboxamide fungicide, which can be purified by recrystallization or column chromatography to achieve high purity.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a powerful class of modern SDHI fungicides. Its preparation, while requiring multiple steps, follows logical and scalable synthetic pathways. The protocols outlined herein provide a robust framework for the laboratory-scale synthesis and subsequent utilization of this valuable building block. Mastery of its synthesis empowers researchers to explore novel pyrazole-carboxamide structures, leading to the development of next-generation crop protection agents with improved efficacy and resistance profiles.

References

Application Note: A Robust and Validated HILIC-LC-MS/MS Method for the Quantification of 1-(difluoromethyl)-1H-pyrazol-4-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(difluoromethyl)-1H-pyrazol-4-amine is a key heterocyclic amine building block used in the synthesis of various pharmacologically active compounds, particularly as a precursor to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] As compounds derived from this scaffold progress through drug development pipelines, a robust, sensitive, and reliable bioanalytical method for its quantification in biological matrices is imperative for pharmacokinetic (PK) and toxicokinetic (TK) studies.

This application note presents a detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The inherent polarity of the analyte presents a challenge for traditional reversed-phase chromatography. To overcome this, we employ a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which provides excellent retention and peak shape for this small polar molecule.[2][3]

The method utilizes a simple protein precipitation step for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. All procedures for method validation are outlined in accordance with the principles described in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[4][5][6]

Principle of the Method

The core of this method is the specific and sensitive detection of the analyte using tandem mass spectrometry. Plasma samples are first treated with an organic solvent to precipitate proteins and release the analyte. A stable isotope-labeled internal standard (SIL-IS) is added at the beginning of the process to correct for any variability during sample preparation and analysis. After centrifugation, the supernatant is injected into the HILIC-LC-MS/MS system. The HILIC column retains the polar analyte, separating it from other endogenous components. The analyte is then ionized using positive ion electrospray ionization (ESI+) and quantified using specific precursor-to-product ion transitions (SRM), ensuring high selectivity and minimizing interferences.

Materials and Reagents

MaterialSupplier/Grade
This compoundReference Standard (>98% purity)
This compound-¹³C₂,¹⁵NStable Isotope-Labeled Internal Standard (SIL-IS)
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterType I, 18.2 MΩ·cm
Ammonium FormateLC-MS Grade
Formic AcidLC-MS Grade
Human Plasma (K₂EDTA)BioIVT or equivalent
Polypropylene Microcentrifuge Tubes (1.5 mL)Eppendorf or equivalent
HPLC Vials with InsertsAgilent or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard and dissolve in a 5 mL volumetric flask with 50:50 (v/v) Methanol:Water.

    • Prepare the SIL-IS stock solution similarly.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the SIL-IS primary stock solution with Acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

The following workflow provides a rapid and effective cleanup of plasma samples.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL Plasma (Sample, Blank, or QC) add_is 2. Add 200 µL of IS Working Solution in Acetonitrile (50 ng/mL) sample->add_is vortex 3. Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge transfer 5. Transfer 100 µL of Supernatant to HPLC vial with insert centrifuge->transfer inject 6. Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Protein Precipitation Experimental Workflow.

LC-MS/MS Instrumental Conditions

The use of a HILIC stationary phase is critical for achieving adequate retention of this polar amine.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Column Temp. 40 °C
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 ACN:Water
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)

The mass spectrometer should be operated in positive ion mode to take advantage of the easily protonated amine group. The SRM transitions provided below are theoretical and must be empirically optimized by infusing a standard solution of the analyte.

ParameterCondition
MS System Sciex 6500+ QTRAP or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage +5500 V
Source Temp. 500 °C
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

The molecular weight of the free base is 133.1 g/mol .[7][8] The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation can be induced in the collision cell to generate a specific product ion for quantification.

G cluster_q2 Collision Cell (Q2) parent Precursor Ion (Q1) [C₄H₅F₂N₃+H]⁺ m/z 133.1 loss Collision-Induced Dissociation (CID) (e.g., loss of CH₃F₂) parent:f2->loss product Product Ion (Q3) Proposed Fragment m/z 82.1 loss->product:f0

Caption: Proposed SRM Fragmentation Pathway.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
This compound133.182.1 (Quantifier)100Optimize
This compound133.1114.1 (Qualifier)100Optimize
SIL-IS136.184.1100Optimize

Note: Collision energy and final product ion selection require experimental optimization on the specific instrument being used.

Bioanalytical Method Validation Protocol

To ensure the reliability of the data for regulated studies, the method must be validated according to established guidelines.[9][10][11] The following experiments should be performed.

  • Selectivity: Analyze at least six different blank lots of human plasma to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve using at least seven non-zero concentrations in plasma. The curve should be fitted with a weighted (1/x² or 1/x) linear regression. The coefficient of determination (r²) should be >0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve. The analyte peak should be identifiable and reproducible with a signal-to-noise ratio >10. The precision should be within 20% and accuracy within ±20%.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates.

    • Intra-day (one run): Precision (%CV) should be ≤15% (≤20% for LLOQ). Accuracy (%RE) should be within ±15% (±20% for LLOQ).

    • Inter-day (three runs, different days): Precision and accuracy should meet the same criteria.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of a pure solution. The CV of the IS-normalized matrix factor across different plasma lots should be ≤15%.

  • Recovery: Compare the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting routine sample handling (e.g., 4-8 hours).

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 3 months).

    • Stock Solution Stability: At room temperature and refrigerated.

Data Analysis & Typical Results

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then applied to the linear regression equation derived from the calibration curve.

Table 1: Representative Calibration Curve Performance

Concentration (ng/mL) Calculated Conc. (Mean, n=3) Accuracy (%)
0.5 (LLOQ) 0.48 96.0
1.0 1.05 105.0
5.0 5.21 104.2
25.0 24.15 96.6
100.0 103.2 103.2
250.0 245.5 98.2
500.0 508.0 101.6

Regression: Linear, Weighting: 1/x², r² > 0.995

Table 2: Representative Intra-Day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Conc. (n=5) Precision (%CV) Accuracy (%RE)
LLOQ 0.5 0.53 8.5 6.0
Low 1.5 1.45 6.2 -3.3
Mid 75.0 78.1 4.1 4.1

| High | 400.0 | 390.4 | 3.5 | -2.4 |

Conclusion

This application note provides a comprehensive and robust HILIC-LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and utilizes a simple protein precipitation protocol suitable for high-throughput analysis. The detailed validation framework ensures that the method can generate reliable data to support drug development and clinical research, adhering to the stringent requirements of regulatory agencies.

References

Application Notes & Protocols: Crystallization of 1-(Difluoromethyl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for developing robust crystallization protocols for 1-(difluoromethyl)-1H-pyrazol-4-amine derivatives. These compounds are increasingly vital scaffolds in medicinal chemistry and drug development.[1][2] The successful control of their solid-state form through crystallization is paramount for ensuring purity, stability, and optimal bioavailability.[3][4] This document moves beyond simple step-by-step instructions to elucidate the underlying principles governing the crystallization of these unique fluorinated heterocyclic amines, offering researchers the strategic insight needed to overcome common challenges and achieve high-quality crystalline material.

Foundational Principles: Understanding Your Molecule

The successful crystallization of any compound begins with an understanding of its intrinsic molecular properties. For this compound derivatives, two key functional groups dictate their behavior: the difluoromethyl (-CHF₂) group and the primary amine (-NH₂) group .

The Influence of the Difluoromethyl Group

The introduction of a -CHF₂ group, as opposed to a non-fluorinated methyl or a perfluorinated trifluoromethyl group, imparts a unique combination of steric and electronic properties that directly influence crystal packing.

  • Altered Intermolecular Interactions: The -CHF₂ group can act as a weak hydrogen bond donor (C-H···O/N) and its fluorine atoms as H-bond acceptors (C-F···H-N/O).[5] These interactions, along with potential F···F contacts, can lead to different packing motifs than their non-fluorinated analogs, profoundly affecting polymorphism.[6][7]

  • Modified Lipophilicity and Solubility: Fluorination generally increases lipophilicity, altering the solubility profile of the molecule. This necessitates a careful and systematic approach to solvent selection.[1]

  • Electronic Effects: The electron-withdrawing nature of the -CHF₂ group can modulate the pKa of the pyrazole and amine nitrogens, influencing the molecule's propensity to form salts and its interactions with polar solvents.

The Challenges of the Amine Functionality

Amines are notoriously challenging to crystallize. The primary amine group is a strong hydrogen bond donor and acceptor, which can lead to several common issues:

  • "Oiling Out": The compound separates from the solution as a liquid phase instead of a solid. This often occurs when the solute's melting point is below the boiling point of the solvent or when supersaturation is achieved too rapidly at a temperature where the solute is still highly soluble.[8]

  • Formation of Amorphous Solids: Strong, disordered hydrogen bonding networks can prevent the ordered arrangement required for a crystal lattice.

  • Salt Formation as a Strategy: When a neutral amine fails to crystallize, converting it to a salt (e.g., hydrochloride, sulfate, or tartrate) is a highly effective strategy. The introduction of an ionic center and a counter-ion provides strong, directional interactions that often promote high-quality crystal formation.[8][9][10]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in a crystallization experiment. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A systematic screening process is essential.

Initial Solubility Screening

Before attempting a large-scale crystallization, perform small-scale solubility tests (e.g., 5-10 mg of compound) with a range of solvents covering the polarity spectrum.

Solvent Class Examples General Applicability
Non-Polar Heptane, Hexane, CyclohexaneOften used as anti-solvents. Unlikely to be primary solvents due to the polar amine and pyrazole groups.
Apolar Aromatic Toluene, XylenesCan be effective, especially if the derivative has significant aromatic character.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Moderate polarity; can be good primary solvents or anti-solvents. Use caution with low boiling point of diethyl ether.
Esters Ethyl Acetate, Isopropyl AcetateExcellent general-purpose solvents for compounds of intermediate polarity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good solvents, but their high solvating power can sometimes make crystallization difficult.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Strong hydrogen bonding capability can make them very effective, but may also lead to high solubility even when cold.
Aqueous Mixtures Ethanol/Water, Methanol/Water, Acetone/WaterPowerful systems for tuning solubility. A patent for a related compound specifically mentions recrystallization from an ethanol/water solution.[11]
Solvent Selection Workflow

A logical workflow can save significant time and material. The following diagram outlines a decision-making process for solvent screening.

Solvent_Screening_Workflow start Start: 10 mg Compound add_solvent Add 0.2 mL Solvent (e.g., Ethyl Acetate) start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt too_soluble Conclusion: Too Soluble (Use as 'Good' Solvent in Binary System) dissolves_rt->too_soluble Yes heat_gently Heat Gently (to ~50-60°C) dissolves_rt->heat_gently No dissolves_hot Dissolves when Hot? heat_gently->dissolves_hot good_candidate Conclusion: Good Candidate for Slow Cooling dissolves_hot->good_candidate Yes add_more_solvent Add more solvent in portions (up to 2 mL) dissolves_hot->add_more_solvent No insoluble Conclusion: Insoluble (Use as 'Poor' Solvent / Anti-Solvent) add_more_solvent->heat_gently add_more_solvent->insoluble If still insoluble

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Prerequisite: Ensure the starting material has a minimum purity of 90% before attempting crystallization for purification.[9]

Protocol 1: Slow Cooling Crystallization

This is the most common and straightforward technique, aiming to create a supersaturated solution from which crystals form as it cools.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound derivative. Add the chosen solvent (e.g., Isopropanol) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling: Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Rapid cooling often leads to the formation of small, impure crystals.[12]

  • Maturation: Once at room temperature, transfer the flask to a colder environment (e.g., a 4°C refrigerator or an ice bath) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent (Binary System) Crystallization

This method is ideal when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent).[3]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., Water or Heptane) dropwise with stirring until the solution becomes persistently turbid (cloudy).

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Slow Cooling protocol. The slow cooling of this precisely saturated solution often yields high-quality crystals.

Protocol 3: Vapor Diffusion

This technique is exceptionally effective for growing high-quality single crystals suitable for X-ray crystallography, especially with small amounts of material.[9]

  • Preparation: Dissolve 2-5 mg of the compound in 0.5 mL of a "good," relatively volatile solvent (e.g., Acetone) in a small open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial into a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add 2-3 mL of a "poor," more volatile anti-solvent (e.g., Hexane) to the larger container, ensuring the two liquids do not mix.

  • Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth over hours to days.

Vapor_Diffusion cluster_0 Sealed Outer Vial cluster_1 Open Inner Vial anti_solvent Anti-Solvent (e.g., Hexane) solution Compound in 'Good' Solvent (e.g., Acetone) vapor Vapor Diffusion (Anti-Solvent into Solution)

Caption: Setup for vapor diffusion crystallization.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" 1. Solution is too concentrated.2. Cooling is too rapid.3. Chosen solvent is inappropriate.1. Re-heat to dissolve the oil, add more solvent, and re-cool slowly.2. Try a different solvent or an anti-solvent system.3. Ensure the starting material is sufficiently pure.[8]
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Nucleation is inhibited.1. Slowly evaporate some solvent to increase concentration.2. Scratch the inner wall of the flask with a glass rod at the meniscus.3. Add a "seed" crystal from a previous successful batch.4. Cool the solution to a lower temperature.[12]
Yield is Very Low 1. Too much solvent was used.2. Compound has significant solubility in the solvent even at low temperatures.1. Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.2. Re-evaluate the solvent system; a better anti-solvent may be needed.[12]
Fine Powder Precipitates 1. Supersaturation was achieved too quickly.2. Insufficient agitation during anti-solvent addition.1. Use a slightly larger volume of solvent and cool more slowly.2. Add the anti-solvent more slowly with vigorous stirring before cooling.[12]
Free Base Fails to Crystallize 1. Strong, disordered H-bonding.2. Compound is a low-melting solid or oil at RT.1. Convert the amine to a salt (e.g., hydrochloride) by dissolving in a solvent like ether or EtOAc and adding a solution of HCl. Crystallize the resulting salt.[8][10]

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Handle all fluorinated compounds and organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.[14]

  • Storage: Store this compound derivatives in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[14][16]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, in accordance with local, regional, and national regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The difluoromethyl (CF₂H) group serves as a unique bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability and lipophilicity.[1] However, the synthesis of this valuable building block, particularly the N-difluoromethylation of the pyrazole core, presents significant challenges that can lead to low yields, complex purification, and inconsistent results. Common issues include poor regioselectivity, reagent instability, and incomplete reactions.[2][3]

This technical support guide provides researchers, chemists, and drug development professionals with a structured troubleshooting framework and detailed protocols to overcome common obstacles and systematically improve the yield and purity of this compound.

Section 1: Synthesis Overview and Key Strategic Challenges

The most direct and common approach to synthesizing this compound is the direct N-difluoromethylation of a 4-aminopyrazole precursor. This strategy, while conceptually straightforward, is complicated by the inherent chemical nature of the starting material and the reagents involved.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start 4-Aminopyrazole Starting Material Reagent_Prep Reagent Selection & Handling (e.g., DFMS) Start->Reagent_Prep Choose Reagent Reaction_Setup Setup Under Inert Atmosphere (Optional) Reagent_Prep->Reaction_Setup Prepare Solution N_Difluoromethylation N-Difluoromethylation (Radical or Nucleophilic) Reaction_Setup->N_Difluoromethylation Initiate Reaction Quenching Reaction Quenching N_Difluoromethylation->Quenching Monitor to Completion Workup Aqueous Workup & Extraction Quenching->Workup Neutralize Purification Column Chromatography Workup->Purification Isolate Crude Final_Product 1-(difluoromethyl)-1H- pyrazol-4-amine Purification->Final_Product Isolate Pure

Caption: General experimental workflow for the synthesis of this compound.

The primary challenges that must be addressed to achieve high yields are:

  • Regioselectivity: 4-Aminopyrazole exists in tautomeric forms. Difluoromethylation can occur at either the N1 or N2 position, leading to the formation of a 1-(difluoromethyl) or a 2-(difluoromethyl) isomer. Substituted pyrazoles are notorious for producing isomeric mixtures that can be exceptionally difficult, if not impossible, to separate by standard chromatographic techniques.[3]

  • Reagent Choice and Stability: A variety of difluoromethylating agents exist, each with a different mechanism, cost, and stability profile. Radical-based methods using reagents like Zinc(II) difluoromethanesulfinate (DFMS) are common but require careful control of initiators, while methods using difluorocarbene precursors can be sensitive to reaction conditions.[4][5] Many of these reagents are also expensive or unstable under ambient conditions.[2]

  • Reaction Conditions: The choice of solvent, temperature, base, and initiator can dramatically influence the reaction rate, side product formation, and, most critically, the isomeric ratio of the products.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes?

A1: Consistently low yields often point to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Inactivity:

    • Difluoromethylating Agent: If using a radical-based reagent like DFMS (Zn(SO₂CF₂H)₂), ensure it is from a reliable source. Commercially available DFMS can contain impurities like ZnCl₂ and water, which should be accounted for when calculating stoichiometry.[6] Store the reagent under dry conditions.

    • Radical Initiator: If using an initiator like tert-butyl hydroperoxide (tBuOOH), use a fresh bottle or one that has been stored properly. Peroxides can degrade over time, leading to poor initiation and a stalled reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: Radical reactions are often temperature-sensitive. Ensure your reaction is maintained at the optimal temperature recommended in the protocol. For DFMS reactions, this is often near room temperature or slightly elevated.

    • Atmosphere: While many modern difluoromethylation reactions are robust enough to be run in an open flask, sensitive substrates may benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[4]

  • Incomplete Reaction:

    • Monitor the reaction by TLC or LC-MS. If the starting material is still present after an extended period, the reaction may have stalled. A second addition of the difluoromethylating reagent and the initiator can often drive the reaction to completion.[4]

Q2: I'm observing two major product spots on my TLC plate that are very close together and co-elute during column chromatography. How can I improve regioselectivity?

A2: This is the most common and challenging issue, arising from the tautomerism of the pyrazole ring. The goal is to favor the formation of the desired N1-difluoromethyl isomer over the N2 isomer.

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium. Experiment with a range of solvents, from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., DMF, Acetonitrile). Some protocols have shown that varying the organic co-solvent can influence regioselectivity.[4]

  • Use of Additives:

    • Acid: For radical difluoromethylation of nitrogen heteroarenes, the addition of an acid like trifluoroacetic acid (TFA) can improve both the rate and conversion, potentially by protonating the heterocycle and altering its electronic properties.[4] This may influence the site of radical attack.

    • Base: For methods involving difluorocarbene insertion, the choice of base is critical for deprotonating the pyrazole N-H. A bulky, non-nucleophilic base may sterically favor deprotonation at the less hindered nitrogen, potentially improving selectivity.

  • Protecting Group Strategy: If direct difluoromethylation remains unselective, consider an alternative route involving a protecting group. For example, protect one of the pyrazole nitrogens, perform the difluoromethylation on the other, and then deprotect. This adds steps but can provide unambiguous regiochemical control.

Q3: The reaction starts but then stalls, leaving significant starting material. What should I do?

A3: A stalled reaction is typically due to the decomposition or consumption of a key reagent, usually the initiator in a radical reaction.

  • Sequential Reagent Addition: As a primary strategy, add a second portion (e.g., 0.5 to 1.0 equivalents) of both the difluoromethylating agent and the initiator after the initial reaction has proceeded for 12-24 hours.[4] This replenishes the active radical species and can push the reaction to completion.

  • Check for Inhibitors: Ensure your starting material and solvent are free from impurities that could quench radicals. Common culprits include residual antioxidants from solvents or other functional groups on the substrate that can react with the radical species.

Q4: Purification of the final product by silica gel chromatography is difficult. The product either streaks or the yield is low after the column. What are the best practices?

A4: The amine functionality in the target molecule can make purification challenging.

  • Column Deactivation: The free amine can interact strongly with the acidic silica gel, causing streaking and loss of product. Pre-treating the silica gel with a small amount of a basic modifier can significantly improve chromatography. Prepare your slurry or pack your column using a solvent system containing 0.5-1% triethylamine or ammonia in methanol.

  • Alternative Stationary Phase: If silica remains problematic, consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.

  • Salt Formation: For handling and purification, consider converting the amine to its hydrochloride salt.[7] The salt is often a crystalline solid that is easier to handle and purify by recrystallization than the free base oil. The free base can be regenerated by treatment with a mild base before use in a subsequent reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating reagent should I choose?

A1: The optimal reagent depends on your substrate's functional group tolerance, desired reaction mechanism, and scalability.

ReagentCommon NameMechanismAdvantagesDisadvantages
Zn(SO₂CF₂H)₂ DFMS / Baran's ReagentRadicalMild, scalable, operationally simple (open-flask), good functional group tolerance.[4][6]Can require an initiator (peroxide); regioselectivity can be an issue.
BrCF₂CO₂Et Ethyl bromodifluoroacetateNucleophilic / CarbeneReadily available; effective for N-difluoromethylation.[5]Often requires a base and specific reaction conditions; can be less "green".
TMSCF₂Br BromodifluoromethyltrimethylsilaneNucleophilic / CarbeneA common difluorocarbene precursor.Can be less effective or require specific activation methods for N-difluoromethylation.[5]
ClCF₂H Freon 22CarbeneInexpensive and historically used for large-scale synthesis.[5]Gaseous, ozone-depleting substance, limiting its use in modern labs.[8]

Q2: What is the basic mechanism for radical C-H difluoromethylation using DFMS?

A2: The process involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the electron-deficient position of the N-heterocycle.

Radical_Mechanism Initiator tBuOOH (Initiator) Radical_Gen Generation of •CF₂H Radical Initiator->Radical_Gen Heat/Metal DFMS Zn(SO₂CF₂H)₂ (DFMS) DFMS->Radical_Gen Addition Radical Addition Radical_Gen->Addition •CF₂H Heterocycle 4-Aminopyrazole Heterocycle->Addition Intermediate Radical Intermediate Addition->Intermediate H_Abstraction Hydrogen Abstraction Intermediate->H_Abstraction Rearomatization Product Final Product H_Abstraction->Product

Caption: Simplified mechanism of radical difluoromethylation on a heterocycle.

The reaction is initiated to generate a radical that reacts with DFMS to produce the key •CF₂H radical. This radical, which has nucleophilic character, preferentially attacks electron-deficient C-H bonds on the heteroaromatic ring.[1] A subsequent hydrogen abstraction step rearomatizes the ring to yield the final product.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Peroxides: tert-butyl hydroperoxide (tBuOOH) is a strong oxidant and can be explosive at high concentrations or temperatures. Use it behind a blast shield and avoid contact with metals that can catalyze its decomposition.

  • Fluorinated Reagents: Handle all fluorinated compounds with care in a well-ventilated fume hood. While the difluoromethyl group is relatively stable, some reagents can release HF upon decomposition.

  • Standard PPE: Always wear safety glasses, a lab coat, and appropriate gloves.

Section 4: Detailed Experimental Protocol (Representative)

This protocol describes the N-difluoromethylation of 4-aminopyrazole using Zinc(II) difluoromethanesulfinate (DFMS) and is adapted from the general procedures reported by Baran and co-workers.[4]

Reagents & Equipment:

  • 4-Aminopyrazole

  • Zinc(II) difluoromethanesulfinate (DFMS)

  • tert-Butyl hydroperoxide (tBuOOH), 70% solution in water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyrazole (1.0 eq).

  • Reagent Addition: Add dichloromethane (to make a 0.1 M solution) followed by Zinc(II) difluoromethanesulfinate (DFMS, 2.0 eq).

  • Initiation: Begin vigorous stirring and add tert-butyl hydroperoxide (70% in water, 3.0 eq) dropwise over 5 minutes. The reaction is often run open to the air.

  • Reaction Monitoring: Stir the reaction at room temperature for 18-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Stalled Reaction (Optional): If a significant amount of starting material remains after 24 hours, add a second portion of DFMS (1.0 eq) and tBuOOH (1.5 eq) and continue stirring for another 12-24 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Dilute with additional DCM.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to isolate the pure this compound.

References

Technical Support Center: Troubleshooting Difluoromethylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoromethylation of pyrazole rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable difluoromethyl (–CF₂H) motif into pyrazole scaffolds. The –CF₂H group is a unique functional moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1][2][3]

However, the synthesis of difluoromethylated pyrazoles can present significant challenges, from controlling regioselectivity to achieving complete conversion. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Understanding the Fundamentals

Before troubleshooting, it is crucial to understand the primary synthetic strategies. The method of choice dictates the potential challenges you may encounter.

  • N-Difluoromethylation: Direct attachment of the –CF₂H group to one of the pyrazole's nitrogen atoms. This is often complicated by regioselectivity issues in unsymmetrically substituted pyrazoles.[4][5][6]

  • C-H Difluoromethylation: A direct functionalization of a carbon-hydrogen bond on the pyrazole ring, typically proceeding through a radical mechanism (e.g., Minisci-type reaction).[7][8][9] Selectivity is governed by the electronic properties of the pyrazole substrate.[3]

  • Cross-Coupling Reactions: Coupling of a pre-functionalized pyrazole (e.g., a bromo-pyrazole) with a difluoromethyl source, often using a transition metal catalyst like nickel in combination with a photoredox catalyst.[1][7]

Common Difluoromethylating Agents

The choice of reagent is critical and depends on the desired transformation (N vs. C-alkylation), substrate compatibility, and reaction mechanism.

Reagent/PrecursorCommon Name / AcronymReagent TypeTypical ReactionAdvantagesCommon Pitfalls
Zn(SO₂CF₂H)₂ DFMS / Baran's ReagentRadical PrecursorC-H DifluoromethylationBench-stable solid, scalable, operationally simple.[9]Requires an oxidant (e.g., TBHP); stoichiometry can be crucial.[9]
BrCF₂H / ClCF₂H Freon 22 (for ClCF₂H)Radical/Carbene PrecursorCross-Coupling / N-AlkylationInexpensive, readily available gas.[1][10]Gas handling required; reactions often need pressure vessels.
BrCF₂PO(OEt)₂ Diethyl bromodifluoromethylphosphonateCarbene PrecursorN-DifluoromethylationCommercially available liquid, mild reaction conditions.[11]Can have issues with electron-poor substrates.
TMSCF₂H Ruppert-Prakash ReagentNucleophilic/RadicalCross-CouplingVersatile, can be used in different mechanistic pathways.[12]Moisture sensitive, often requires an activator (e.g., fluoride source).[13]
Various N/APhotoredox PrecursorsC-H DifluoromethylationExtremely mild conditions (visible light, RT), high functional group tolerance.[14][15]Requires specific photocatalyst setups; can be sensitive to oxygen.[16]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a Q&A format.

Question 1: My reaction shows low or no conversion of the starting pyrazole. What are the likely causes?

Answer: This is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction atmosphere, or substrate reactivity.

Potential Causes & Solutions:

  • Reagent Decomposition or Impurity:

    • Causality: Many difluoromethylating agents are sensitive to their environment. For instance, TMSCF₂H is sensitive to moisture, and solid reagents like DFMS can have batch-to-batch variations in purity.[13]

    • Solution:

      • Ensure reagents are fresh or have been stored correctly under an inert atmosphere and at the recommended temperature.

      • For radical reactions using DFMS, ensure the oxidant (e.g., tert-butyl hydroperoxide, TBHP) is active. It is often advisable to use a freshly opened bottle.

      • If using a photoredox catalyst, ensure it has not decomposed due to prolonged exposure to light or air.

  • Atmosphere Contamination:

    • Causality: Radical reactions and those involving low-valent transition metals (like Ni(0) in cross-coupling) are notoriously sensitive to oxygen.[13] Oxygen can quench excited-state photocatalysts or intercept radical intermediates, terminating the catalytic cycle.

    • Solution:

      • Ensure all glassware is rigorously oven- or flame-dried.

      • Perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles. For particularly sensitive reactions, de-gas the solvent separately via sparging before adding it to the reaction flask.

  • Low Substrate Reactivity:

    • Causality: The electronic nature of your pyrazole is critical. For Minisci-type C-H difluoromethylation, the CF₂H radical generated from DFMS is considered nucleophilic and preferentially attacks electron-deficient positions.[3][9] If your pyrazole ring is electron-rich, its reactivity in this specific transformation will be low.

    • Solution:

      • For an electron-rich pyrazole, consider switching to a method that favors such substrates. For example, some photoredox methods can functionalize a wider range of heterocycles.[7]

      • Alternatively, consider a different strategy altogether, such as a cross-coupling reaction starting from a bromo-pyrazole. This decouples the reaction from the inherent C-H reactivity of the ring.

Question 2: I am getting a mixture of N1 and N2 difluoromethylated regioisomers. How can I improve the selectivity?

Answer: This is the classic challenge for the functionalization of unsymmetrical NH-pyrazoles. The two nitrogen atoms often have similar steric and electronic environments, leading to poor regioselectivity.[4][5][6]

Potential Causes & Solutions:

  • Similar N1/N2 Environment:

    • Causality: If the substituents at the C3 and C5 positions are of similar size and electronic character, the deprotonated pyrazolate anion will react at both nitrogen centers with similar rates.

    • Solution:

      • Steric Control: The most reliable method is to have a sterically bulky group at either the C3 or C5 position. The incoming reagent will preferentially attack the less hindered nitrogen. If your synthesis allows, plan for this from the beginning.

      • Change the Base/Cation: The regioselectivity of N-alkylation can sometimes be influenced by the base and the corresponding counter-ion.[4][5] A larger counter-ion (e.g., using K₂CO₃ instead of NaH) might coordinate preferentially to one nitrogen, sterically blocking it and directing the reaction to the other. This is highly substrate-dependent and requires empirical screening.

      • Protecting Group Strategy: Install a removable directing group on one of the nitrogens (e.g., a bulky silyl or p-methoxybenzyl group), perform the C-H difluoromethylation on the pyrazole carbon, and then remove the protecting group. This adds steps but provides unambiguous control.

Question 3: My radical C-H difluoromethylation gives a mixture of C3, C4, and C5 isomers. How can I control the position of attack?

Answer: Regioselectivity in radical C-H functionalization is dictated by the interplay between the electronics of the substrate and the nature of the radical.

Potential Causes & Solutions:

  • Ambiguous Electronic Bias:

    • Causality: The site-selectivity depends on the combined electronic properties of the reacting π-system and the incoming radical.[9] The CF₂H radical generated from DFMS/TBHP is nucleophilic and will favor the most electron-poor C-H position. For pyridines, this is typically the C2 position. For pyrazoles, the outcome depends heavily on the substituents.

    • Solution:

      • Analyze Your Substrate: Draw the resonance structures of your pyrazole to identify the most electron-deficient carbon. A pyrazole with an electron-withdrawing group (EWG) at C4 will direct functionalization to C3 or C5. An EWG on an N-aryl substituent will also strongly influence the outcome.

      • Change the Solvent: In some cases, changing the solvent can dramatically alter the regiochemical outcome. For example, Baran reported that switching from CH₂Cl₂/H₂O to DMSO can reverse the selectivity for some substrates.[9] This is likely due to solvent effects on the stability of the radical intermediates.

      • Switch Radical Type: If DFMS is not providing the desired isomer, consider a different method. Photoredox methods can generate radicals with different electronic properties, potentially leading to complementary selectivity.[14][15]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I purify my difluoromethylated pyrazole, especially if I have a mixture of regioisomers? A: Purification can be challenging. Standard silica gel column chromatography is the first method to try. The polarity difference between N-alkylated isomers or C-alkylated isomers is often sufficient for separation. If isomers co-elute, consider using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). For very difficult separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be necessary.

Q2: My reaction works on a small scale, but fails upon scale-up. What should I investigate? A: Scale-up issues often relate to mass and heat transfer.

  • Mixing: Ensure stirring is efficient on a larger scale to maintain a homogenous reaction mixture, especially in biphasic systems (e.g., CH₂Cl₂/H₂O).

  • Heat Transfer: Radical reactions can be exothermic. On a larger scale, the reaction may overheat, leading to decomposition. Ensure adequate cooling and monitor the internal temperature.

  • Reagent Addition: For exothermic reactions, consider slow addition of one of the reagents (e.g., the oxidant) to control the reaction rate and temperature.

Q3: How can I definitively confirm the regiochemistry of my product? A: This is critical and requires spectroscopic analysis.

  • 1D/2D NMR: This is the most powerful tool. A combination of ¹H, ¹³C, ¹⁹F NMR, along with 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used. An HMBC correlation between the CF₂H proton and a pyrazole ring carbon, or a NOESY correlation between the CF₂H protons and a nearby substituent, can unambiguously establish the structure.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides undeniable proof of structure and regiochemistry.[4]

Section 4: Visualization & Protocols

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common experimental failures.

Troubleshooting_Difluoromethylation Troubleshooting Flowchart for Pyrazole Difluoromethylation start Reaction Failure (Low Yield / No Product) check_conversion Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_conversion sm_present Problem: No/Low Conversion check_conversion->sm_present No sm_gone SM Consumed, No Product (Decomposition or Unstable Product) check_conversion->sm_gone Yes product_mixture Problem: Product Mixture (Regioisomers) check_conversion->product_mixture Yes, but mixture check_reagents Check Reagent Quality (Fresh? Stored correctly?) sm_present->check_reagents check_atmosphere Check Inert Atmosphere (Degassed? Dry glassware?) check_reagents->check_atmosphere check_conditions Review Conditions (Temp? Concentration? Activator?) check_atmosphere->check_conditions success Optimized Reaction check_conditions->success lower_temp Lower Reaction Temperature sm_gone->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time check_workup Check Workup Conditions (pH sensitivity? Air exposure?) shorter_time->check_workup check_workup->success is_N_alkylation N-Alkylation isomers? product_mixture->is_N_alkylation is_C_alkylation C-H Alkylation isomers? is_N_alkylation->is_C_alkylation No solve_N_alk Control N-Alkylation is_N_alkylation->solve_N_alk Yes solve_C_alk Control C-H Alkylation is_C_alkylation->solve_C_alk Yes sterics Increase Steric Hindrance at C3 or C5 solve_N_alk->sterics change_base Screen Bases / Counter-ions (e.g., K₂CO₃ vs NaH) solve_N_alk->change_base sterics->success change_base->success change_solvent Change Solvent (e.g., DCM vs DMSO) solve_C_alk->change_solvent change_reagent Change Radical Source (e.g., DFMS vs Photoredox) solve_C_alk->change_reagent change_solvent->success change_reagent->success

Caption: A decision tree for troubleshooting common issues in pyrazole difluoromethylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a radical C-H difluoromethylation reaction.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dry Glassware (Oven/Flame Dry) prep2 Add Pyrazole Substrate & DFMS Reagent prep1->prep2 prep3 Add Solvents (e.g., DCM/H₂O) prep2->prep3 prep4 Degas with Inert Gas (3x Vacuum/Argon cycles) prep3->prep4 react1 Cool to 0 °C (Ice Bath) prep4->react1 react2 Add Oxidant (TBHP) Dropwise react1->react2 react3 Warm to Room Temp & Stir for 12-24h react2->react3 react4 Monitor by TLC/LCMS react3->react4 work1 Quench Reaction (e.g., with Na₂S₂O₃ soln.) react4->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry (MgSO₄), Filter, & Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 analysis 4. Analysis (NMR, MS) work4->analysis

Caption: A standard experimental workflow for a radical C-H difluoromethylation.

Standard Protocol: C-H Difluoromethylation using DFMS

This protocol is a representative example for the difluoromethylation of an electron-deficient N-substituted pyrazole. Note: This is a general guideline; stoichiometry and reaction times should be optimized for your specific substrate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-substituted pyrazole (1.0 equiv) and Zinc difluoromethanesulfinate (DFMS, 2.0 equiv).[17]

  • Solvent Addition: Add dichloromethane (DCM) and water to form a biphasic mixture (typically a 1:1 ratio, e.g., 2 mL of each per 0.5 mmol of substrate).

  • Inerting: Seal the flask with a septum and purge the headspace with argon or nitrogen for 5 minutes. Perform three cycles of vacuum backfill with the inert gas.

  • Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C with stirring.

  • Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 equiv) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the consumption of starting material by TLC or LC-MS. Note: For less reactive substrates, a second addition of DFMS (1.0 equiv) and TBHP (1.5 equiv) may be required to drive the reaction to completion.[9]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired difluoromethylated pyrazole.

References

Technical Support Center: Optimization of Coupling Reactions with 1-(Difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered when using 1-(difluoromethyl)-1H-pyrazol-4-amine in common synthetic coupling reactions. The unique electronic properties of this substrate necessitate specialized conditions, which we will explore in detail.

Section 1: General Considerations & FAQs

Q1: What are the primary challenges when using this compound in coupling reactions?

The principal challenge stems from the electronic nature of the molecule. The 1-(difluoromethyl) group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyrazole ring. This effect is relayed to the 4-amino group, drastically decreasing its nucleophilicity. Consequently, this amine is a significantly weaker nucleophile compared to aniline or simple alkylamines, making standard coupling conditions for reactions like Buchwald-Hartwig amination and amide bond formation sluggish and inefficient.[1][2] Overcoming this inherent low reactivity is the central goal of any optimization strategy.

Q2: How exactly does the difluoromethyl group impact the reactivity of the pyrazole-4-amine?

The difluoromethyl (CF₂H) group exerts a strong inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the fluorine atoms. This pull of electron density deactivates the entire heterocyclic system towards electrophilic attack and, more importantly, reduces the availability of the lone pair of electrons on the 4-amino nitrogen. This diminished nucleophilicity makes it more difficult for the amine to participate in key steps of catalytic cycles, such as the substitution of the halide on the palladium center in Buchwald-Hartwig reactions or the attack on an activated carboxylic acid in amide couplings.[2] The CF₂H group can be considered a bioisostere of moieties like alcohols or thiols, capable of engaging in hydrogen bonding, but its electronic impact on the parent molecule is profound.[2]

Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-deficient amines like this compound is highly dependent on a carefully optimized catalyst system.[3]

Q3: I am observing low or no conversion in my Buchwald-Hartwig reaction with an aryl halide. What are the most likely causes and solutions?

Low conversion is the most common issue and can typically be traced to an insufficiently active catalyst system or suboptimal reaction conditions. Given the amine's low nucleophilicity, the catalytic cycle can be slow, particularly the step involving amine coordination and subsequent deprotonation to form the active palladium-amido complex.[3][4]

Troubleshooting Workflow:

G cluster_catalyst Catalyst Solutions cluster_base Base Solutions cluster_conditions Condition Solutions Start Low/No Conversion Catalyst Is the Catalyst System Active Enough? Start->Catalyst Base Is the Base Strong Enough? Catalyst->Base No C1 Switch to Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) Catalyst->C1 Yes Conditions Are the Conditions Optimal? Base->Conditions No B1 Use a Stronger, Non-Nucleophilic Base (e.g., LiHMDS, NaOtBu, K3PO4) Base->B1 Yes Product Improved Yield Conditions->Product Review Complete System D1 Increase Temperature (e.g., 100-120 °C) Conditions->D1 Yes C2 Use a Pd Pre-catalyst (e.g., G2, G3, G6) for Better Activity/Reproducibility C1->C2 C3 Increase Catalyst Loading (e.g., 2-5 mol%) C2->C3 B2 Ensure Base is Anhydrous and High Purity B1->B2 D2 Use Anhydrous, Aprotic Solvent (Toluene, Dioxane) D1->D2 D3 Ensure Rigorous Inert Atmosphere (Glovebox or Schlenk Line) D2->D3

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.

Q4: Which specific catalyst and ligand systems are recommended for coupling this electron-deficient amine?

For challenging, electron-deficient amines, catalyst systems employing bulky, electron-rich biaryl monophosphine ligands are essential.[5][6] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps. Using preformed palladium pre-catalysts, which are more stable and generate the active L-Pd(0) species more reliably, is highly recommended over generating the catalyst in situ.[5][7]

Catalyst / LigandClassKey Features & Recommendations
BrettPhos Pd G3/G4 Buchwald Ligand / Pre-catalystOften the first choice for challenging C-N couplings. The ligand's bulk and electron-donating properties accelerate reductive elimination.[5]
RuPhos Pd G3/G4 Buchwald Ligand / Pre-catalystExcellent for heteroaromatic amines and provides high catalyst turnover numbers.[5]
XPhos Pd G2/G3 Buchwald Ligand / Pre-catalystA highly general and effective system, often successful where other ligands fail. Particularly useful for coupling aryl chlorides.[8][9]
tBuXPhos / tBuBrettPhos Buchwald LigandsCan be used with a palladium source like Pd₂(dba)₃ but pre-catalysts are generally preferred for consistency.
Q5: What is the optimal choice of base and solvent?

Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in side reactions.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Often highly effective for electron-deficient amines, but its high reactivity requires careful handling.[5]

  • Sodium tert-butoxide (NaOtBu): A common and powerful choice, though it can sometimes promote side reactions.

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker than alkoxides but often provide a good balance of reactivity and functional group tolerance.

Solvent: The solvent must be aprotic and rigorously dried and deoxygenated to prevent catalyst deactivation.

  • Toluene or Dioxane: The most common and effective solvents for these reactions.[5]

  • tert-Amyl alcohol or CPME: Greener solvent alternatives that can sometimes offer improved performance.

Q6: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Dehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N coupling.[10] It often occurs when the reductive elimination step is slow, allowing for alternative pathways like reaction with trace water or β-hydride elimination from certain substrates.[3][10]

Strategies to Minimize Dehalogenation:

  • Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand (e.g., from XPhos to BrettPhos) can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[5]

  • Rigorously Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Water can be a proton source for hydrodehalogenation.[10]

  • Choice of Halogen: Aryl bromides and chlorides are generally less prone to dehalogenation than the more reactive aryl iodides.[10] If possible, use the least reactive halide that still provides adequate reactivity.

  • Protect NH groups: If your coupling partner also has an acidic N-H proton (e.g., an unprotected indole or pyrazole), it can act as a proton source after deprotonation by the base. Protection may be necessary.[11]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA + Ar-X ArX Ar-X Amine R₂NH Complex1 L-Pd(II)(Ar)(X) Base Base Complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Product Ar-NR₂ Dehalogenated Ar-H (Side Product) OA->Complex1 Complex1->Complex2 + R₂NH Deprotonation Deprotonation Complex2->Deprotonation + Base AmidoComplex L-Pd(II)(Ar)(NR₂) Deprotonation->AmidoComplex AmidoComplex->Dehalogenated Side Reaction (e.g., with H₂O) RE Reductive Elimination AmidoComplex->RE Key Step! (Can be slow) RE->Product

Caption: Buchwald-Hartwig cycle, highlighting the slow reductive elimination step.

Section 3: Optimizing Amide Bond Formation

The low nucleophilicity of this compound also makes amide bond formation challenging. Standard coupling conditions often fail or provide low yields.

Q7: Standard amide coupling reagents like EDC/HOBt are giving poor yields. What alternative reagents should I consider?

When coupling an electron-deficient amine, the key is to generate a highly activated carboxylic acid species to overcome the amine's low reactivity. While EDC/HOBt is a workhorse, more potent reagents are often required.[1][12]

Decision Tree for Reagent Selection:

G Start Starting Amide Coupling CheckReactivity Is the amine electron-deficient OR sterically hindered? Start->CheckReactivity Standard Use Standard Conditions: EDC, HOBt, DIPEA in DMF/DCM CheckReactivity->Standard No Potent Use High-Potency Reagents CheckReactivity->Potent Yes Uronium Uronium/Aminium Reagents: HATU, HBTU, HCTU Potent->Uronium Phosphonium Phosphonium Reagents: PyBOP, PyAOP Potent->Phosphonium ModifiedEDC Modified EDC Protocol: EDC, DMAP, cat. HOBt Potent->ModifiedEDC

Caption: Decision tree for selecting an amide coupling reagent.

  • Uronium/Aminium Reagents (HATU, HBTU): These are among the most powerful coupling reagents.[13] HATU, in particular, is highly effective for difficult couplings as it forms a very reactive O-acylisourea intermediate that is readily attacked even by weak nucleophiles.

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents are also highly efficient and are known to reduce the risk of racemization at the alpha-carbon of the carboxylic acid, which is critical if the acid is chiral.[12]

  • Modified Carbodiimide Protocol: A specific protocol developed for electron-deficient amines involves using EDC and a stoichiometric amount of DMAP with a catalytic amount of HOBt.[1][14] DMAP acts as an acyl transfer agent, increasing the reaction rate.

Q8: What general reaction conditions can improve the efficiency of amide coupling with this amine?
  • Temperature: For sluggish reactions, gentle heating (e.g., 40-50 °C) can sometimes increase the rate, but this should be done cautiously as it can also increase the rate of side reactions or racemization.

  • Additives: Always include an additive like HOBt or, preferably, its more reactive analogue HOAt (1-Hydroxy-7-azabenzotriazole) when using carbodiimide or onium salt reagents.[12][13] They form more stable and reactive esters, improving yields and suppressing side reactions.

  • Base: A non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to neutralize acids formed during the reaction.[13] N-Methylmorpholine (NMM) is a slightly weaker base that can sometimes help reduce racemization.[12]

  • Solvent: Anhydrous DMF or DCM are standard choices. Acetonitrile can also be effective, particularly for the modified EDC/DMAP protocol.[1]

Section 4: Experimental Protocols

Disclaimer: These are general starting protocols. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for challenging electron-deficient amines.[5]

  • Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the selected palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), and a stir bar to an oven-dried reaction vial.

  • Solvent: Add anhydrous, deoxygenated toluene or dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Base Addition: Add the base (e.g., LiHMDS, 2.0 equiv, as a 1M solution in THF, or solid K₃PO₄, 2.0 equiv) to the stirred mixture.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and heat it in a pre-heated oil bath or heating block to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. A typical reaction time is 12-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Amide Coupling using HATU

This protocol uses a potent uronium salt reagent suitable for electron-deficient amines.[13]

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a stir bar.

  • Solvent: Dissolve the components in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in a small amount of the reaction solvent to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting materials by LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by silica gel column chromatography.

References

Technical Support Center: Purification of 1-(difluoromethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this versatile compound. As a hydrochloride salt of a fluorinated aminopyrazole, this molecule presents unique challenges and opportunities in its purification, which we will explore in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound hydrochloride, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Question: I've attempted to recrystallize my crude this compound hydrochloride, but I'm getting a very low yield, or the compound is not crystallizing at all. What's going wrong?

Answer: This is a common challenge, often rooted in the choice of solvent and the presence of impurities. As an amine salt, the compound's solubility is highly dependent on the polarity of the solvent.[1]

  • Causality: The hydrochloride salt is significantly more polar than its freebase form. Therefore, it will have better solubility in polar protic solvents like alcohols and water, and lower solubility in less polar organic solvents. If the solvent is too good at dissolving the compound even at low temperatures, your recovery will be poor. Conversely, if the solvent is too poor, the compound won't dissolve sufficiently at elevated temperatures.

  • Solutions & Protocol Insights:

    • Optimize the Solvent System: For polar hydrochloride salts, mixed solvent systems are often highly effective.[2] A good starting point is a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is less soluble).

      • Recommended Starting Points:

        • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until persistent turbidity is observed. Then, allow the solution to cool slowly.[3][4]

        • Isopropanol/Water: Similar to the ethanol/water system, this can be an effective alternative.

        • Methanol/Water: Another viable option, though methanol's higher volatility requires careful handling.

    • "Salting Out" Effect: Since you are working with a hydrochloride salt, adding a small amount of a saturated aqueous solution of sodium chloride to your aqueous or highly aqueous recrystallization mixture can decrease the solubility of your product, potentially improving the yield.

    • Concentrate the Solution: If no crystals form upon cooling, it's likely your solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization:

      • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Check the pH: Ensure the solution remains acidic. If the pH is too high, the free base may be liberated, which has very different solubility characteristics and may remain in solution or "oil out."

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature.

  • Causality: The presence of certain impurities can depress the melting point of your compound, making it more prone to oiling out. Additionally, rapid cooling can cause the compound to crash out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Solutions & Protocol Insights:

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by insulating the flask (e.g., with glass wool or a beaker of warm water).

    • Adjust the Solvent System:

      • Increase the amount of the "good" solvent: This will lower the saturation point to a temperature below the compound's melting point.

      • Try a lower-boiling solvent system: This can also help ensure that crystallization occurs at a lower temperature.

    • Re-dissolve and Try Again: If your compound has oiled out, reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional "good" solvent. Then, allow it to cool more slowly.

    • Purity Matters: If oiling out persists, it may be a sign of significant impurities. Consider a preliminary purification step, such as a quick charcoal treatment to remove colored impurities or an initial pass through a short plug of silica gel.

Issue 3: Poor Separation or Compound Degradation on a Silica Gel Column

Question: I'm trying to purify my compound using silica gel chromatography, but I'm getting broad peaks, poor separation, or a low recovery. What should I do?

Answer: Aminopyrazoles can be challenging to purify by standard silica gel chromatography. The basicity of the amine and the pyrazole nitrogens can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing of peaks and potential degradation.

  • Causality: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the Si-OH groups of the silica gel. This interaction can be so strong that it requires a very polar eluent to move the compound, leading to poor separation from polar impurities. In some cases, the acidic nature of the silica can catalyze decomposition reactions.

  • Solutions & Protocol Insights:

    • Deactivate the Silica Gel: Before running your column, neutralize the acidic sites on the silica. This can be done by adding a small amount of a volatile base to your eluent system.

      • Triethylamine (Et3N): A common choice is to add 0.5-1% triethylamine to your mobile phase.

      • Ammonia in Methanol: A solution of ammonia in methanol can also be used to slurry the silica before packing the column.

    • Use an Alternative Stationary Phase:

      • Neutral or Basic Alumina: For basic compounds, alumina can be a better choice than silica gel.

      • Reversed-Phase (C18) Silica: This is an excellent alternative, especially for polar compounds like hydrochloride salts. The separation is based on hydrophobicity, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).

    • Run the Free Base: If you are starting with the hydrochloride salt, you can neutralize it to the free base before chromatography. The free base will be less polar and may behave better on silica gel (with a deactivated column). After purification, the hydrochloride salt can be reformed by treating the purified free base with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound hydrochloride?

A1: Based on the purification of similar pyrazole derivatives and amine hydrochlorides, an excellent starting point would be a mixed solvent system of a C1-C3 alcohol and water.[3][4] Specifically, we recommend trying isopropanol/water or ethanol/water . Start by dissolving the crude solid in a minimal amount of the hot alcohol, and then add hot water dropwise until you see the first signs of persistent cloudiness. Allow this solution to cool slowly.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method would be most suitable for this polar compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Melting Point: A sharp melting point range is indicative of high purity. Compare your measured melting point to the literature value if available.

Q3: I see some color in my crude product. How can I remove it?

A3: Colored impurities are often non-polar, polymeric materials. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

Q4: What are the expected common impurities in the synthesis of this compound hydrochloride?

A4: While specific impurities depend on the synthetic route, common byproducts in the synthesis of substituted pyrazoles can include:

  • Regioisomers: Depending on the cyclization strategy, you may form other isomers of the pyrazole ring.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Byproducts from Side Reactions: The difluoromethyl group or the amine functionality can potentially undergo side reactions under certain conditions.

  • Residual Solvents: Solvents used in the reaction or workup may be present.

Q5: How should I store the purified this compound hydrochloride?

A5: As a hydrochloride salt, the compound is likely a solid and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[5] Given the amine functionality, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture and carbon dioxide over the long term.

Experimental Protocols & Data

Protocol 1: Recrystallization from Isopropanol/Water
  • Place the crude this compound hydrochloride in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture on a hotplate with stirring until the solid dissolves completely.

  • While hot, add deionized water dropwise until the solution becomes faintly turbid.

  • If too much water is added, add a small amount of hot isopropanol until the solution is clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water (in the same ratio as the final recrystallization mixture), followed by a wash with a cold, non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Dry the crystals under vacuum.

Parameter Recommended Starting Condition
Solvent System Isopropanol / Water
Initial Dissolution Temp. ~80 °C
Cooling Protocol Slow cooling to room temperature, then ice bath
Expected Purity >99% (after successful recrystallization)
Expected Yield 60-90% (highly dependent on initial purity)
Protocol 2: Purity Assessment by HPLC (Starting Method)

This is a general starting method that will likely require optimization for your specific instrument and impurity profile.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

Visualizing the Purification Workflow

Troubleshooting Decision Tree for Recrystallization

G start Crude Product recrystallization Attempt Recrystallization (e.g., IPA/Water) start->recrystallization crystals_form Do Crystals Form? recrystallization->crystals_form oiling_out Does it Oil Out? crystals_form->oiling_out Yes no_crystals No crystals_form->no_crystals No good_yield Good Yield & Purity? oiling_out->good_yield No yes_oil Yes oiling_out->yes_oil Yes end_product Pure Product good_yield->end_product Yes no_yield No good_yield->no_yield No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->induce_crystallization induce_crystallization->recrystallization oil_remedy Re-dissolve in more 'good' solvent, cool more slowly yes_oil->oil_remedy oil_remedy->recrystallization column_chrom Consider Column Chromatography (Reversed-phase or deactivated silica) no_yield->column_chrom column_chrom->end_product

Caption: Decision tree for troubleshooting recrystallization.

General Purification Workflow

G cluster_0 Initial Purification cluster_1 Alternative / Further Purification cluster_2 Analysis crude Crude Product recrystallization Recrystallization (e.g., Alcohol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration hplc HPLC Purity Check filtration->hplc nmr NMR for Structure ID filtration->nmr column Column Chromatography (Reversed-Phase or Deactivated Silica) fraction Fraction Collection & Solvent Evaporation column->fraction fraction->hplc hplc->column Purity <99% pure Pure Product hplc->pure Purity >99%

Caption: General workflow for purification and analysis.

References

Stability and storage conditions for 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the stability and storage of 1-(difluoromethyl)-1H-pyrazol-4-amine (and its hydrochloride salt). The information herein is synthesized from supplier safety data sheets and peer-reviewed literature to ensure technical accuracy and practical utility in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Several suppliers recommend refrigeration at 2-8°C.[3] Storage under an inert atmosphere, such as argon or nitrogen, is also advised to prevent potential degradation from atmospheric components.[3]

Q2: How should I store solutions of this compound?

A2: Solutions should be prepared fresh whenever possible. If storage is necessary, use a tightly capped vial and store at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or below is recommended. The stability in various solvents has not been extensively reported, so it is advisable to perform a stability test in your solvent of choice if storing for extended periods.

Q3: Is this compound sensitive to light?

Q4: What is the general stability of this compound under normal laboratory conditions?

A4: The compound is generally considered stable when handled and stored correctly.[1] However, due to the presence of the amine and pyrazole functionalities, it has the potential to degrade over time or under adverse conditions such as exposure to strong oxidizing agents, extreme pH, high temperatures, or light.

Q5: Is the hydrochloride salt more stable than the free base?

A5: Amine salts are typically more stable and less prone to oxidation than their corresponding free bases. While specific comparative stability data for this compound is not available, it is a common strategy in drug development to form salts to improve the stability and handling properties of amine-containing molecules.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning of Solid) Oxidation of the amine functionality. Many amines are prone to discoloration upon exposure to air.[5]This may indicate partial degradation. It is recommended to purify the material (e.g., by recrystallization or chromatography) before use. To prevent recurrence, store the compound under an inert atmosphere.[6][7][8][9][10]
Appearance of a Waxy Film or "Blush" Reaction of the amine with atmospheric moisture and carbon dioxide.This can sometimes occur with amine compounds. The film can often be removed by washing with warm water.[11] Ensure the compound is thoroughly dried afterwards.
Inconsistent Experimental Results Potential degradation of the compound. This could be due to improper storage, contamination, or decomposition in solution.Assess the purity of your sample using a suitable analytical method like HPLC or NMR. Prepare fresh solutions for your experiments.
Precipitation from Solution Poor solubility or degradation leading to less soluble byproducts.Confirm the solubility of your compound in the chosen solvent. If solubility is not the issue, the precipitate may be a degradation product, and the solution should be discarded.

Potential Degradation Pathways

This compound contains several functional groups that can be susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for proper handling and for troubleshooting experimental issues.

  • Oxidation of the Amine: The 4-amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or strong oxidizing agents.[12][13] This can lead to the formation of colored impurities and a decrease in the purity of the material.

  • Pyrazole Ring Instability: While generally aromatic and stable, the pyrazole ring can undergo degradation under harsh conditions. This can include oxidative cleavage or thermal decomposition.[14][15][16][17][18]

  • Hydrolysis of the Difluoromethyl Group: While the C-F bond is generally strong, the difluoromethyl group can be susceptible to hydrolysis under certain acidic or basic conditions, potentially leading to the formation of a formyl group or carboxylic acid.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in pyrazole-containing compounds, leading to degradation.[4]

Caption: Potential degradation pathways for this compound.

Incompatible Materials

To maintain the integrity of this compound, avoid contact with the following:

  • Strong Oxidizing Agents: Such as permanganates, chromates, and peroxides. These can lead to aggressive and potentially hazardous reactions, causing degradation of the molecule.

  • Strong Acids and Bases: Extreme pH conditions should be avoided as they can affect the stability of the pyrazole ring and potentially promote hydrolysis of the difluoromethyl group.[19][20]

  • Reactive Halogenating Agents: Reagents like sulfuryl chloride or bromine can react with the pyrazole ring.

Stability-Indicating Analytical Methods

Regularly assessing the purity of your compound is crucial, especially for long-term studies or when using older batches.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for monitoring the purity of this compound and detecting potential degradation products.

Example Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% formic acid or trifluoroacetic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 220-280 nm is a good starting point).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

This method should be able to separate the parent compound from more polar or less polar degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and is a powerful tool for identifying degradation products.

  • ¹H NMR: Can be used to monitor the appearance of new signals or changes in the integration of existing signals, which would indicate the formation of impurities.

  • ¹⁹F NMR: This is particularly useful for this molecule due to the difluoromethyl group. The ¹⁹F chemical shift is very sensitive to the electronic environment.[21][22][23][24][25] Any modification to the molecule, even at a distance from the CHF₂ group, could result in a change in its chemical shift or the appearance of new ¹⁹F signals, making it an excellent probe for degradation.

Stability_Check_Workflow start Start: Compound for Use check_appearance Visually Inspect: Color, Homogeneity start->check_appearance is_discolored Discolored or Inhomogeneous? check_appearance->is_discolored run_hplc Perform Purity Check: RP-HPLC is_discolored->run_hplc No purify Consider Purification (e.g., Recrystallization) is_discolored->purify Yes check_purity Purity >95% and no major unknown peaks? run_hplc->check_purity use_compound Proceed with Experiment check_purity->use_compound Yes discard Discard and Use New Batch check_purity->discard No purify->run_hplc run_nmr Optional: Characterize Impurities (¹H, ¹⁹F NMR, LC-MS) discard->run_nmr For Investigation

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with substituted pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on not just what to do, but why specific strategies are effective, empowering you with the scientific rationale to optimize your experimental outcomes.

Introduction: The Pyrazole Solubility Conundrum

Substituted pyrazoles are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous approved drugs.[1] Their versatility, however, is often hampered by poor aqueous solubility. This intrinsic property can create significant hurdles, from reaction workups to the formulation of the final drug product. The solubility of pyrazole derivatives is dictated by a combination of factors, including the aromaticity of the pyrazole ring and the nature of its substituents, which can influence crystal lattice energy and intermolecular interactions.[2] This guide will equip you with the knowledge and techniques to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with poorly soluble pyrazole derivatives.

Q1: Why is my substituted pyrazole compound so poorly soluble?

A1: The low solubility of many substituted pyrazoles stems from a combination of their structural features. The pyrazole ring itself, being aromatic, contributes to a degree of hydrophobicity.[2] Furthermore, the specific substituents on the pyrazole ring play a crucial role. Bulky, nonpolar side chains can significantly decrease aqueous solubility. Intermolecular hydrogen bonding between pyrazole rings in the solid state can also lead to a stable crystal lattice that is difficult to disrupt with solvent molecules.

Q2: I'm observing unexpected precipitation of my pyrazole derivative during aqueous extraction. What is happening?

A2: This is a classic sign of a compound "crashing out" of solution. It typically occurs when you change the solvent environment, for instance, by adding an aqueous solution to your reaction mixture which was in an organic solvent.[2] The pyrazole derivative, being poorly soluble in the new, more polar environment, precipitates.

Q3: Can I simply heat the mixture to dissolve my compound?

A3: Heating is often a straightforward first step to try and dissolve a poorly soluble compound.[3] Increased temperature can provide the energy needed to overcome the crystal lattice energy. However, be cautious. Some compounds may be thermally labile and could decompose at elevated temperatures. Always perform a small-scale test to ensure your compound's stability before heating the entire batch.

Q4: Are there any "green" or more environmentally friendly solvents I can use?

A4: Yes, the field of green chemistry offers several alternatives. Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have shown unique properties as solvents and co-solvents in pyrazole synthesis and can improve solubility.[4] Additionally, deep eutectic solvents (DESs) are emerging as effective and sustainable alternatives to traditional organic solvents for pyrazole synthesis and dissolution.[5]

Troubleshooting Guides: A-to-Z Solubility Enhancement Strategies

When encountering a poorly soluble pyrazole compound, a systematic approach to troubleshooting is key. Below are detailed guides on various techniques, from simple adjustments to more advanced formulation strategies.

Strategy 1: pH Modification

The Rationale: Pyrazoles are weakly basic compounds due to the lone pair of electrons on the pyridine-like nitrogen atom.[6] This basicity can be exploited to increase solubility. By protonating the pyrazole ring with a strong acid, you form a more soluble salt.[2]

When to Use This: This is a highly effective technique during aqueous workups and extractions. It's also a primary consideration for formulating oral dosage forms where the pH of the gastrointestinal tract varies.[7][8]

Experimental Protocol: pH Adjustment for Aqueous Workup

  • Initial Assessment: Determine the approximate pKa of your pyrazole derivative. This can be estimated using computational tools or by empirical testing.

  • Acidification: During your aqueous extraction, adjust the pH of the aqueous layer to be acidic (e.g., pH 1-3) using a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2]

  • Extraction: The protonated pyrazole salt will now preferentially partition into the aqueous layer.

  • Neutralization and Re-extraction: To recover your compound, basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the pyrazole, causing it to precipitate. You can then filter the solid or extract it back into an organic solvent.

Troubleshooting:

  • Precipitation upon basification is slow or incomplete: The solution may be too dilute. Try concentrating the aqueous layer before basification.

  • Emulsion formation: This can occur during extraction. Adding brine (saturated NaCl solution) can help break the emulsion.

Strategy 2: Co-solvent Systems

The Rationale: A co-solvent system involves using a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble).[1] The co-solvent modifies the polarity of the solvent system, disrupting the solute-solute interactions and favoring solute-solvent interactions, thereby increasing solubility.

When to Use This: This is a versatile technique applicable during reaction workups, purifications (e.g., recrystallization), and for preparing stock solutions for biological assays.

Common Co-solvent Mixtures:

Good SolventPoor SolventTypical Applications
Dimethyl sulfoxide (DMSO)WaterPreparing stock solutions for in vitro assays
Ethanol, Methanol, AcetoneWaterReaction workups, recrystallizations[1]
Dichloromethane (DCM)Hexanes, HeptaneRecrystallizations

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Solubility Testing: In a small vial, determine the solubility of your compound in a "good" solvent like DMSO.

  • Dissolution: Dissolve the desired amount of your pyrazole compound in the minimum amount of the "good" solvent.

  • Titration: Slowly add the "poor" solvent (e.g., water or buffer) to the solution while vortexing or stirring.

  • Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy is the limit of solubility in that co-solvent mixture. For stock solutions, it's advisable to stay well below this limit.

Troubleshooting:

  • Compound precipitates over time from the stock solution: The stock solution may be too concentrated or the storage temperature may be too low. Try preparing a more dilute stock solution or storing it at a slightly higher temperature (if compound stability permits).

Strategy 3: Cyclodextrin Complexation

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9] Poorly soluble compounds can be encapsulated within this lipophilic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[9][10]

When to Use This: This is a powerful technique for increasing the aqueous solubility of compounds for in vitro and in vivo studies, as well as for final drug formulations.[11]

Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Complex

  • Cyclodextrin Selection: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) depends on the size and shape of your pyrazole compound.

  • Complexation Method (Kneading):

    • Add the pyrazole compound and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio) to a mortar.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid in a vacuum oven.

  • Solubility Determination: Measure the aqueous solubility of the complex and compare it to the free compound.

Troubleshooting:

  • Low complexation efficiency: The cavity of the cyclodextrin may not be the right size for your molecule. Try a different type of cyclodextrin. The stoichiometry may also need optimization.

Strategy 4: Solid Dispersions

The Rationale: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[12] By dispersing the pyrazole compound in a hydrophilic polymer matrix, you can reduce the particle size to a molecular level and convert the crystalline drug into a more soluble amorphous form.[13]

When to Use This: This is an advanced formulation technique used to significantly enhance the dissolution rate and bioavailability of poorly water-soluble drugs for oral administration.[12]

Commonly Used Carriers:

  • Polyethylene glycols (PEGs)

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Solubilization: Dissolve both the pyrazole compound and the hydrophilic carrier (e.g., PVP) in a common volatile organic solvent (e.g., methanol, ethanol).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently scrape the film and mill it into a fine powder.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.

Troubleshooting:

  • Drug recrystallizes over time: The chosen polymer may not be the optimal stabilizer for the amorphous form of your drug. Consider using a different polymer or a combination of polymers. The drug-to-polymer ratio may also need to be adjusted.

Strategy 5: Nanosuspensions

The Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers.[14][15] By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the drug is dramatically increased, leading to a significant increase in dissolution velocity.[16]

When to Use This: This is a highly effective technique for both oral and parenteral delivery of very poorly soluble drugs.[14]

Experimental Protocol: High-Pressure Homogenization

  • Pre-suspension: Disperse the micronized pyrazole compound in a solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).

  • Homogenization: Pass the suspension through a high-pressure homogenizer for a sufficient number of cycles at a specific pressure. This process breaks down the drug crystals into nanoparticles.

  • Characterization: Measure the particle size and zeta potential of the nanosuspension to ensure it meets the desired specifications.

Troubleshooting:

  • Particle aggregation: The concentration of the stabilizer may be insufficient. Try increasing the stabilizer concentration or using a combination of stabilizers.

  • Crystal growth during storage (Ostwald Ripening): This can be a challenge with nanosuspensions. The choice of stabilizer is critical to prevent this.

Visualizing the Workflow

A logical approach to tackling solubility issues is crucial for efficient research.

Caption: A decision tree for addressing poor solubility of pyrazole compounds.

Summary of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Modification Salt formation of weakly basic pyrazoleSimple, effective for ionizable compoundsOnly applicable to ionizable compounds
Co-solvents Altering solvent polarityVersatile, easy to implementPotential for solvent toxicity in biological assays
Cyclodextrins Encapsulation of the drug moleculeSignificant solubility enhancement, masks tasteCan be expensive, potential for nephrotoxicity with some cyclodextrins
Solid Dispersions Drug in amorphous state within a polymer matrixLarge increase in dissolution ratePotential for physical instability (recrystallization)
Nanosuspensions Increased surface area due to particle size reductionApplicable to a wide range of drugs, suitable for parenteral deliveryRequires specialized equipment, potential for Ostwald ripening

By understanding the underlying principles and having access to a range of troubleshooting strategies, researchers can effectively tackle the challenge of poor solubility in substituted pyrazole compounds, accelerating their research and development efforts.

References

Technical Support Center: Synthesis of 4-Amino Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-amino pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My 4-amino pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioisomer formation is a common challenge, particularly when using unsymmetrical starting materials like β-ketonitriles or 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] The formation of different regioisomers can drastically affect the biological activity of the final compound.[2] Several factors influence regioselectivity:

  • Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered position.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl starting material can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the site of initial attack.[1]

  • Solvent Choice: The solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in some cases by not competing with the hydrazine as a nucleophile.[3]

Q2: I am observing significant amounts of a dimeric byproduct in my reaction. What is causing this and how can I prevent it?

A2: Dimerization of aminopyrazoles can occur, particularly with 5-aminopyrazoles, through copper-promoted C-H/N-H, C-H/C-H, and N-H/N-H bond coupling, leading to pyrazole-fused pyridazines and pyrazines.[4][5] While this is a specific reaction for 5-aminopyrazoles, analogous oxidative coupling or self-condensation reactions can potentially occur with 4-amino pyrazoles under certain conditions, especially in the presence of transition metal catalysts or oxidizing agents. To minimize dimerization:

  • Exclude Trace Metals: Ensure your glassware is scrupulously clean and that your reagents and solvents are free from transition metal impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation which might initiate dimerization.

  • Control Stoichiometry: Precise control of the stoichiometry of your reactants is crucial.

Q3: My reaction is not going to completion, and I have a low yield of the desired 4-amino pyrazole. What are the likely causes?

A3: Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding very slowly. Consider increasing the reaction time or temperature, but monitor for byproduct formation.

  • Suboptimal Reagents: The quality of your starting materials, especially the hydrazine, is critical. Hydrazine hydrates can degrade over time. Using freshly opened or purified reagents is recommended.

  • Incorrect pH: As mentioned, the pH of the reaction can be critical. Neutralization of the reaction mixture before the addition of hydrazine has been shown to improve yields in some cases.[6]

  • Side Reactions: Besides dimerization, other side reactions like N-alkylation (if alkylating agents are present) or decomposition of starting materials or products can lower the yield.[7][8]

Q4: I am struggling with the purification of my 4-amino pyrazole. What are the recommended methods?

A4: Purification of amino pyrazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions. Common purification techniques include:

  • Recrystallization: This is often the first method to try. Ethanol is a commonly used solvent for recrystallizing amino pyrazoles.[9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), is often necessary.[10]

  • Trituration: This involves suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. Acetone or acetonitrile can be effective for this purpose.[10]

  • Salt Formation: In some cases, forming a salt of the amino pyrazole (e.g., with HCl or another acid) can facilitate crystallization and purification.

Troubleshooting Guide: Specific Side Reactions

This section delves into the mechanisms of common side reactions and provides detailed protocols for their mitigation.

Issue 1: Formation of Regioisomers in Knorr-Type Synthesis

The Knorr pyrazole synthesis and related condensations are workhorse reactions for creating the pyrazole core.[11] However, with unsymmetrical 1,3-dicarbonyl compounds or β-ketonitriles, the formation of two regioisomers is a significant challenge.

Causality: The reaction proceeds through a hydrazone intermediate. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl or nitrile groups, leading to two different intermediates and, consequently, two regioisomeric pyrazoles.[1] The preferred pathway is governed by a delicate balance of steric and electronic factors.[2]

Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between regioisomers, as the chemical shifts of the pyrazole ring protons and carbons will differ.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the isomers and provide their mass-to-charge ratios, confirming their isomeric nature.

Mitigation Strategies:

Table 1: Reaction Conditions to Influence Regioselectivity

ParameterCondition to Favor Isomer ACondition to Favor Isomer BRationale
Solvent Fluorinated alcohols (TFE, HFIP)[3]Protic solvents (e.g., Ethanol)Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine for attack at the more reactive carbonyl, leading to higher selectivity.[3]
pH Acidic (e.g., acetic acid)Basic (e.g., sodium ethoxide)pH affects the nucleophilicity of the hydrazine nitrogens.[1]
Temperature Lower temperatureHigher temperatureLower temperatures can enhance the kinetic control of the reaction.

Experimental Protocol: Regioselective Synthesis using a Fluorinated Alcohol[2]

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Issue 2: Unwanted N-Alkylation

In syntheses where alkylating agents are present, or if subsequent functionalization involves alkylation, controlling the site of alkylation (N1 vs. N2) is crucial. N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers.[7][8]

Causality: The pyrazole ring has two nucleophilic nitrogen atoms. The regioselectivity of N-alkylation is influenced by the steric environment around each nitrogen, the nature of the base used for deprotonation, and the solvent.[12]

Identification:

  • NMR Spectroscopy: As with regioisomers from the initial cyclization, ¹H and ¹³C NMR are the primary methods for distinguishing N-alkylated isomers.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.[8]

Mitigation Strategies:

Table 2: Controlling N-Alkylation Regioselectivity

FactorTo Favor N1-AlkylationTo Favor N2-AlkylationRationale
Sterics Bulky substituent at C5 positionBulky substituent at C3 positionDirects the alkylating agent to the less hindered nitrogen.
Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH)The choice of base can influence the site of deprotonation and the subsequent alkylation.[12]
Solvent Polar aprotic (e.g., DMSO, DMF)Non-polar (e.g., THF)The solvent can affect the aggregation state of the pyrazolate anion and its reactivity.

Experimental Protocol: General Procedure for Selective N1-Alkylation[8]

  • To a solution of the 3-substituted pyrazole (1.0 mmol) in DMSO (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 mmol) and stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Pyrazole Dimerization and Oligomerization

Pyrazoles can form hydrogen-bonded dimers and other oligomers, which can sometimes complicate purification and characterization.[13][14] In some cases, covalent dimers can also form under oxidative conditions.[4]

Causality: The N-H proton of the pyrazole ring can participate in hydrogen bonding with the pyridine-like nitrogen of another pyrazole molecule.[13] This can lead to the formation of stable dimeric or oligomeric structures in solution and in the solid state.[14]

Identification:

  • NMR Spectroscopy: Concentration-dependent chemical shifts in the ¹H NMR spectrum can be indicative of aggregation.

  • Mass Spectrometry: Observation of peaks corresponding to the dimer or higher oligomers can confirm their presence.

Mitigation Strategies:

  • Solvent Choice for Analysis: In NMR studies, using polar, protic solvents can disrupt the pyrazole-pyrazole hydrogen bonding in favor of pyrazole-solvent interactions.[13]

  • Purification Conditions: During chromatography, the continuous flow of solvent over the stationary phase can disrupt these non-covalent interactions, allowing for the separation of the monomeric pyrazole.

  • For Covalent Dimers: As mentioned in the FAQs, preventing oxidative conditions by using an inert atmosphere and high-purity reagents is key.

Visualizing Reaction Pathways

Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Pathway 1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Pathway 2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_A Hydrazone Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_at_C2->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization

Caption: Competing pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of 4-Amino Pyrazole Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents No Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Yes Check_pH Verify/Adjust Reaction pH Optimize_Temp_Time->Check_pH Check_pH->Analyze_Byproducts Isomer_Issue Regioisomers Detected? Analyze_Byproducts->Isomer_Issue Modify_Selectivity Modify Conditions for Regioselectivity (See Issue 1) Isomer_Issue->Modify_Selectivity Yes Dimer_Issue Dimer/Oligomer Detected? Isomer_Issue->Dimer_Issue No Success Improved Yield Modify_Selectivity->Success Inert_Atmosphere Use Inert Atmosphere/ Degassed Solvents Dimer_Issue->Inert_Atmosphere Yes Dimer_Issue->Success No Inert_Atmosphere->Success

Caption: A decision-making workflow for troubleshooting low yields in 4-amino pyrazole synthesis.

References

Handling and safety precautions for 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(difluoromethyl)-1H-pyrazol-4-amine (CAS No. 1174309-16-0). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As your Senior Application Scientist, I have structured this guide to provide not just procedures, but the scientific reasoning behind them, ensuring both safety and experimental integrity.

Part 1: Critical Safety & Handling (FAQs)

This section addresses the most immediate questions regarding the safe handling and personal protection required when working with this compound and its hydrochloride salt (CAS No. 1221726-31-3).

Q1: What are the primary hazards associated with this compound?

A1: Based on available safety data sheets (SDS), this compound and its hydrochloride salt are considered hazardous. The primary risks include:

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

It is crucial to treat this compound as potentially hazardous and to avoid all personal contact.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential. The causality is simple: to prevent contact, inhalation, and ingestion.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[4][5]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected before use. Follow proper glove removal technique to avoid skin contact.[5][6][7]

  • Body Protection: A lab coat is standard. For tasks with a higher risk of spillage, consider additional protective clothing.[1] Work clothes should be laundered separately.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][4][5] If ventilation is inadequate or exposure limits might be exceeded, a full-face respirator may be necessary.[5]

Q3: How should I respond to an accidental exposure?

A3: Immediate and correct first aid is critical.

  • Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[1][5] Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately.[5][6] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical help.[5]

  • Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and consult a doctor.[5][7]

Hazard Summary Table
Hazard StatementClassificationPrecautionary ActionSource
H315: Causes skin irritationSkin IrritationP280: Wear protective gloves. P264: Wash skin thoroughly after handling.[1][3]
H319: Causes serious eye irritationEye IrritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3]
H335: May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area.[1][3]
Part 2: Storage, Stability, and Solution Preparation

Proper storage is key to maintaining the compound's integrity and ensuring safety.

Q4: What are the correct storage conditions for this compound?

A4: To prevent degradation and ensure stability, store the compound under the following conditions:

  • Temperature: Store in a cool place. Some suppliers recommend refrigerated storage between 2-8°C.[9][10]

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9][10]

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and foodstuff containers.[1][3][11] The container should be protected from physical damage.[1]

Q5: My solid compound appears discolored (e.g., yellowish or brownish). Is it still usable?

A5: Discoloration in amine-containing compounds often suggests oxidation or the presence of impurities. While slight color changes may not always impact reactivity in robust reactions, it is a sign of potential degradation.

  • Recommendation: Before use, it is best to assess the purity of the discolored material using an analytical technique like NMR or LC-MS. If purity is compromised, consider purification (e.g., recrystallization or column chromatography) or purchasing a new batch for sensitive applications.

Q6: What is the best practice for preparing a stock solution?

A6: The key is to ensure accurate concentration and prevent degradation.

  • Environment: Perform all weighing and solution preparation in a chemical fume hood.

  • Weighing: Use an analytical balance. To minimize static and handling of fine powder, weigh the compound into a tared vial rather than onto weighing paper.

  • Solvent Addition: Add your desired solvent (e.g., DMSO, DMF) via a calibrated pipette or syringe to the vial containing the pre-weighed solid.

  • Dissolution: Ensure complete dissolution by vortexing or sonicating. Gentle warming may be used if solubility is an issue, but first, verify that the compound is stable to heat in that solvent.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Workflow: From Receipt to Storage

G cluster_receiving Receiving & Initial Inspection cluster_handling Safe Handling & Weighing cluster_storage Storage receive Receive Package inspect Inspect Container for Damage receive->inspect sds Verify SDS is Available inspect->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Transfer to Fume Hood ppe->hood weigh Weigh Compound into Tared Vial hood->weigh seal Seal Container Tightly (Purge with Inert Gas) weigh->seal log Log in Chemical Inventory seal->log store Store at Recommended Conditions (Cool, Dry, 2-8°C) log->store

Caption: Workflow for receiving and storing the compound.

Part 3: Troubleshooting Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting.

Q7: I am getting a low yield in my reaction where this compound is a starting material. What are the common causes?

A7: Low yield in reactions involving pyrazole amines can stem from several factors. The reactivity of the pyrazole ring is influenced by its substituents and the reaction conditions.[12][13]

  • Reagent Purity: As discussed, degradation of the starting material is a primary suspect. Re-confirm the purity of your this compound.

  • Reaction Conditions:

    • Atmosphere: The amine group can be sensitive to oxidation. Ensure your reaction is run under an inert atmosphere (nitrogen or argon).

    • Base/Acid Sensitivity: The pyrazole ring has both acidic (N-H, if unsubstituted) and basic (N at position 2) sites.[12][14] The choice and stoichiometry of any acid or base are critical and can lead to side reactions or prevent the desired reaction from proceeding.

    • Temperature Control: Some reactions involving heterocyclic compounds can be exothermic. Poor temperature control can lead to side product formation.[15]

  • Solubility: Ensure all reagents are fully dissolved in the reaction solvent. If your starting material or an intermediate precipitates, the reaction will be incomplete. Consider a different solvent system if needed.[15]

Q8: I see multiple spots on my TLC plate besides my desired product. How can I identify the issue?

A8: Multiple spots indicate the formation of byproducts. The structure of this compound offers several potential sites for side reactions.

  • Regioselectivity Issues: If your reaction involves substitution on the pyrazole ring, electrophilic substitution preferentially occurs at the 4-position.[12][13] However, since this position is occupied by the amine, other positions might react under certain conditions.

  • N-Alkylation/Acylation: Both the exocyclic amine and the pyrazole ring nitrogens can potentially react with electrophiles. Protecting group strategies may be necessary to achieve selectivity.

  • Decomposition: The difluoromethyl group can be sensitive under strongly basic or nucleophilic conditions. Analyze your side products by LC-MS to see if you are observing fragments corresponding to the loss of this group.

Troubleshooting Decision Tree: Low Reaction Yield

G decision decision result result start Low Reaction Yield Observed check_purity Check Purity of Starting Material (SM) (NMR, LC-MS) start->check_purity is_pure is_pure check_purity->is_pure purify purify is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->start is_inert is_inert check_conditions->is_inert use_inert use_inert is_inert->use_inert No check_temp Monitor Internal Temperature is_inert->check_temp Yes use_inert->start is_exotherm is_exotherm check_temp->is_exotherm optimize_addition optimize_addition is_exotherm->optimize_addition Yes check_solubility Check Reagent Solubility is_exotherm->check_solubility No optimize_addition->start is_soluble is_soluble check_solubility->is_soluble change_solvent change_solvent is_soluble->change_solvent No success Yield Improved is_soluble->success Yes change_solvent->start

Caption: A decision tree for troubleshooting low reaction yield.

Part 4: Spill & Waste Disposal

Proper containment and disposal are legal and ethical responsibilities.

Q9: How do I clean up a small spill of solid this compound?

A9: For a small, dry spill:

  • Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE.[1]

  • Contain: Prevent the dust from spreading.

  • Clean Up: Use dry clean-up procedures.[1] Carefully sweep or shovel the material into a clean, dry, sealable, and clearly labeled container for chemical waste.[1][4] Avoid generating dust.[1][4]

  • Decontaminate: Wash the spill area down with large amounts of water, and prevent runoff from entering drains.[1]

  • Dispose: The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste.

Q10: What is the correct procedure for disposing of waste containing this compound?

A10: Never dispose of this chemical down the drain or in regular trash.[4][16]

  • Segregate Waste:

    • Solid Waste: Unused solid compound and contaminated consumables (gloves, pipette tips, weighing paper) must be collected in a designated, sealed, and labeled solid chemical waste container.[16]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[4][16]

  • Use a Licensed Service: The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][7][16]

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(difluoromethyl)-1H-pyrazol-4-amine and its Isomers: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that has earned the status of a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its remarkable versatility as a scaffold, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[4][5] The biological profile of a pyrazole derivative is profoundly influenced by the nature and, critically, the position of its substituents.

The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF2) group, is a widely employed strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides an in-depth comparative analysis of 1-(difluoromethyl)-1H-pyrazol-4-amine and its key positional isomers. While direct comparative data on these specific parent amines is limited, by examining the extensive literature on their derivatives, we can construct a robust structure-activity relationship (SAR) framework to guide future research and development.

The Critical Role of Isomerism in Pyrazole Scaffolds

The regiochemistry of substitution on the pyrazole ring is a fundamental determinant of a molecule's biological activity. The placement of the amino group at the C3, C4, or C5 position dictates the molecule's three-dimensional shape, its electronic distribution, and its capacity to act as a hydrogen bond donor or acceptor. These differences directly govern how the molecule interacts with the amino acid residues within a target protein's active site, often leading to vastly different pharmacological outcomes.

Caption: Key positional isomers of 1-(difluoromethyl)aminopyrazole.

Comparative Analysis of Biological Activity

The functional role of the aminopyrazole scaffold is highly context-dependent, with different isomers showing preferential activity against distinct classes of protein targets. We will explore two major therapeutic areas where these scaffolds have proven invaluable: kinase inhibition and succinate dehydrogenase (SDH) inhibition.

Kinase Inhibition: A Cornerstone of Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Aminopyrazole derivatives have been extensively developed as potent kinase inhibitors.[6]

4-Amino-1H-pyrazole Derivatives as JAK Inhibitors: The Janus kinase (JAK) family of enzymes is central to cytokine signaling pathways that control cell growth and immunity.[7] The 4-amino-1H-pyrazole scaffold has been identified as a highly effective pharmacophore for targeting JAKs. In a key study, a series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized, demonstrating potent, low-nanomolar inhibition of JAK1, JAK2, and JAK3.[7] In these inhibitors, the 4-amino group typically forms crucial hydrogen bonds within the hinge region of the kinase ATP-binding site, anchoring the molecule for effective inhibition. The 1-substituent, in our case the difluoromethyl group, occupies an adjacent pocket where its properties can fine-tune potency and selectivity.

3-Amino and 5-Aminopyrazole Derivatives in Kinase Inhibition: In contrast, derivatives of 3-aminopyrazole and 5-aminopyrazole have been successfully developed as inhibitors of other kinase families. For instance, a series of 3-aminopyrazole-based compounds were discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are drivers in various cancers.[8][9] Similarly, structure-activity relationship studies on phenylpyrazole derivatives targeting HIV have utilized 5-aminopyrazoles as a core scaffold.[10] This highlights that shifting the amino group from the C4 to the C3 or C5 position alters the geometry of hydrogen bonding and the trajectory of other substituents, allowing for the targeting of different kinase families.

Comparative Activity of Aminopyrazole-Based Kinase Inhibitors

Compound Class Target Kinase(s) Representative IC50 (nM) Key Structural Insights Reference
4-Amino-(1H)-pyrazole derivative (Cpd 3f) JAK1 / JAK2 / JAK3 3.4 / 2.2 / 3.5 The 4-amino group is crucial for hinge binding. Modifications at other positions modulate potency. [7]
3-Aminopyrazole derivative FGFR2 / FGFR3 Potent (specific values proprietary) Covalently targets a P-loop cysteine; the 3-amino scaffold orients the molecule correctly. [8][9]

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cpd 15) | CDK2 | 5 | The pyrazol-4-yl amine at the C2 position of the pyrimidine is critical for potent CDK2 inhibition. |[11] |

Succinate Dehydrogenase (SDH) Inhibition: Application in Fungicides

The 1-(difluoromethyl)-pyrazole scaffold is also a cornerstone of modern agricultural fungicides. Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are potent inhibitors of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain of fungi.[12]

While the target molecule of this guide is an amine, it serves as a direct precursor to the amine portion of these fungicidal pyrazole-4-carboxamides. A multitude of commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are built upon this core structure.[13][14] The difluoromethyl group at the C3 position (note the different numbering due to the carboxylic acid at C4) is critical for their high efficacy.[13] The amide linkage is formed at the C4 position, underscoring the utility of the 4-substituted pyrazole scaffold in this application as well, though in a different chemical context than the kinase inhibitors.

Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

Compound Target Fungi EC50 (mg/L) Mechanism of Action Reference
Bixafen Various phytopathogenic fungi Varies by species Succinate Dehydrogenase Inhibitor (SDHI) [13]
Fluxapyroxad Various phytopathogenic fungi Varies by species Succinate Dehydrogenase Inhibitor (SDHI) [13]

| Compound 9m | Rhizoctonia solani | 0.04 | Succinate Dehydrogenase Inhibitor (SDHI) |[13][14] |

Structure-Activity Relationship (SAR) Synthesis

The accumulated evidence strongly indicates that the biological role of the 1-(difluoromethyl)aminopyrazole core is dictated by the amino group's position:

  • 4-Aminopyrazole Isomer : This isomer is a highly validated scaffold for inhibiting kinases where the amino group can interact with the hinge region (e.g., JAKs). It is also the foundational structure for the amine portion of pyrazole-4-carboxamide SDHI fungicides.

  • 3-Amino and 5-Aminopyrazole Isomers : These isomers orient substituents along different vectors, enabling them to target alternative protein families or different conformational states of kinases (e.g., FGFR). The choice between a 3- or 5-amino isomer depends on the specific topology of the target's active site.

  • 1-(difluoromethyl) Group : This group consistently serves to enhance potency and improve pharmacokinetic properties. Its moderate lipophilicity and resistance to oxidative metabolism make it a favorable replacement for simpler alkyl groups like methyl.

G cluster_0 Hypothetical Kinase Hinge Binding 4-Amino Isomer 4-Amino Isomer Hinge Residue 2 (C=O) Hinge Residue 2 (C=O) 4-Amino Isomer->Hinge Residue 2 (C=O) H-bond Donor Hydrophobic Pocket Hydrophobic Pocket 4-Amino Isomer->Hydrophobic Pocket CHF2 group interaction Hinge Residue 1 (NH) Hinge Residue 1 (NH) Hinge Residue 1 (NH)->4-Amino Isomer H-bond Acceptor 3-Amino Isomer 3-Amino Isomer Hinge Residue 1 (NH)->3-Amino Isomer Mismatched geometry G cluster_workflow Kinase Assay Workflow A Prepare Assay Plate: Add Buffer, Kinase (JAK2), and Peptide Substrate B Add Test Compound (serial dilutions) A->B C Initiate Reaction: Add ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction & Detect Phosphorylation (e.g., Luminescence) D->E F Data Analysis: Calculate IC50 E->F

References

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its versatile structure has given rise to a multitude of bioactive compounds. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these analogs. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyrazole analogs, supported by experimental data and protocols, to empower researchers in their quest for more effective and targeted therapeutics.

The Impact of Fluorination: A Physicochemical Perspective

The introduction of fluorine, the most electronegative element, into the pyrazole ring incites profound changes in the molecule's physicochemical properties. These alterations are not merely academic; they have a direct and significant impact on the compound's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl group, a common fluorine-containing substituent, is a strong electron-withdrawing group. This property significantly increases the acidity (lowers the pKa) of the pyrazole N-H proton compared to its non-fluorinated counterparts.[1] This modulation of pKa is crucial as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.[1]

Furthermore, the incorporation of fluorine generally leads to an increase in lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP).[1] Enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and metabolic stability.

A study on fluorinated bis(pyrazoles) demonstrated that while the degree of fluorination had only a slight effect on absorption and fluorescence emission properties, it monotonically increased the dielectric constant.[2] This highlights the nuanced effects of fluorination that extend beyond simple lipophilicity.

Table 1: Comparative Physicochemical Properties of Pyrazole Analogs

PropertyNon-Fluorinated Pyrazole AnalogsFluorinated Pyrazole AnalogsKey Implications for Drug Development
Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic)[1]Altered ionization at physiological pH, impacting solubility and receptor binding.
Lipophilicity (logP) Generally lowerGenerally higher[1]Enhanced membrane permeability, but potential for decreased solubility and increased metabolic susceptibility if not optimized.
Metabolic Stability More susceptible to oxidative metabolismC-F bond is highly stable, leading to increased metabolic stability.[3]Longer in vivo half-life and potentially lower required dosage.
Binding Affinity VariableOften enhanced due to favorable interactions with protein targets.[3][4]Increased potency and selectivity.
Conformation PlanarFluorination can induce conformational changes.[2]Can influence receptor fit and binding orientation.

Synthesis Strategies: A Tale of Two Scaffolds

The synthetic routes to pyrazoles are well-established, with the Knorr pyrazole synthesis being a classic and widely used method for non-fluorinated analogs.[5][6] However, the introduction of fluorine often necessitates modified or entirely different synthetic strategies.

The Knorr Synthesis for Non-Fluorinated Pyrazoles

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7] This versatile reaction allows for the creation of a wide variety of substituted pyrazoles.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazole

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[8]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[8]

  • Allow the mixture to cool slowly to room temperature while stirring.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • Characterize the product by determining its melting point and acquiring its 1H NMR spectrum.[8]

Diagram 1: Knorr Pyrazole Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Combine 1,3-Dicarbonyl and Hydrazine add_solvent Add Solvent (e.g., 1-Propanol) start->add_solvent add_catalyst Add Acid Catalyst (e.g., Acetic Acid) add_solvent->add_catalyst heat Heat Reaction (e.g., 100°C) add_catalyst->heat monitor Monitor Progress (TLC) heat->monitor precipitate Induce Precipitation (Add Water) monitor->precipitate cool Cool to Room Temp. precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Water filter->wash dry Air Dry wash->dry characterize Characterize Product (MP, NMR) dry->characterize

Caption: A generalized workflow for the Knorr synthesis of non-fluorinated pyrazoles.

Synthetic Approaches to Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles presents unique challenges due to the reactivity of fluorine-containing reagents. Direct fluorination of a pre-formed pyrazole ring is one approach, often employing electrophilic fluorinating agents like Selectfluor™.[9] However, this method can sometimes lead to a mixture of products.

A more common and often more regioselective approach is the use of fluorinated building blocks. This involves starting with a molecule that already contains the desired fluorine substituent and then constructing the pyrazole ring around it.[10]

Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole via (3+2)-Cycloaddition

This protocol is a generalized representation based on the synthesis of 3-trifluoromethylpyrazoles from fluorinated nitrile imines and chalcones.[10]

Materials:

  • Trifluoroacetaldehyde hydrazone derivative (nitrile imine precursor)

  • Substituted chalcone

  • Triethylamine (or other suitable base)

  • Manganese dioxide (MnO2)

  • Solvent (e.g., DMSO or hexane)

Procedure:

  • In situ generation of nitrile imine: In a reaction vessel, dissolve the trifluoroacetaldehyde hydrazone derivative and the substituted chalcone in the chosen solvent.

  • Add triethylamine to the mixture to facilitate the in situ generation of the trifluoroacetonitrile imine.

  • Stir the reaction mixture at room temperature to allow the (3+2)-cycloaddition to proceed, forming a 5-acyl-pyrazoline intermediate.

  • Oxidative Aromatization: Add activated manganese dioxide to the reaction mixture.

  • The reaction conditions for the oxidation step are crucial for the final product. Stirring in DMSO typically leads to the fully substituted pyrazole, while reaction in hexane can result in a deacylative pathway to afford 1,3,4-trisubstituted pyrazoles.[10]

  • Monitor the reaction by TLC.

  • Upon completion, filter off the MnO2 and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired 3-trifluoromethylpyrazole.

  • Characterize the final product using 1H, 13C, and 19F NMR spectroscopy and mass spectrometry.

G cluster_0 Cycloaddition cluster_1 Oxidative Aromatization cluster_2 Work-up & Purification cluster_3 Analysis start Hydrazone Precursor + Chalcone add_base Add Base (e.g., Et3N) start->add_base cycloaddition (3+2) Cycloaddition add_base->cycloaddition add_oxidant Add Oxidant (MnO2) cycloaddition->add_oxidant solvent_choice Solvent Dependent (DMSO or Hexane) add_oxidant->solvent_choice filter Filter MnO2 solvent_choice->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Fluorine's influence on pyrazole-protein binding.

The increased lipophilicity of the fluorinated pyrazole can drive it into hydrophobic pockets of the protein, increasing the overall binding affinity through enhanced van der Waals interactions. [11][12]While the C-F bond is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonds with suitable donors in the protein active site. [13]More significantly, the polarized nature of the C-F bond can lead to favorable dipole-dipole interactions with polar residues in the active site, further stabilizing the protein-ligand complex.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrazole scaffold is a proven and powerful tool in modern drug discovery. The resulting fluorinated analogs frequently exhibit superior physicochemical properties, including enhanced metabolic stability and target binding affinity, which translate into improved biological activity. While the synthesis of these compounds can be more challenging than their non-fluorinated counterparts, the potential rewards in terms of therapeutic efficacy are substantial.

Future research will undoubtedly continue to explore novel methods for the selective and efficient synthesis of fluorinated pyrazoles. A deeper understanding of the intricate role of fluorine in protein-ligand interactions, aided by computational modeling and structural biology, will further empower the rational design of next-generation pyrazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. For researchers in this field, a thorough understanding of the comparative advantages and challenges associated with both fluorinated and non-fluorinated pyrazole analogs is essential for making informed decisions in the design and development of innovative medicines.

References

A Researcher's Guide to Deconvoluting the Biological Target of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher who has identified a novel bioactive small molecule, the journey from a promising hit in a phenotypic screen to a well-understood therapeutic candidate is fraught with challenges. One of the most critical and demanding phases of this journey is the identification and validation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound, 1-(difluoromethyl)-1H-pyrazol-4-amine.

We will move beyond a mere listing of protocols, delving into the causality behind experimental choices to construct a self-validating system of inquiry. This guide is structured as a multi-pronged approach, beginning with unbiased target identification and culminating in rigorous biophysical validation of the target engagement.

The Challenge: An Unidentified Target

This compound is a small molecule with potential biological activity. However, its specific molecular target(s) within the cell are unknown. While related pyrazole-carboxamide compounds are known to function as fungicides by inhibiting succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain, we cannot assume the same mechanism for this pyrazol-4-amine derivative.[1][2] A systematic and unbiased approach is therefore essential to identify its true target and mechanism of action.

A Multi-Pronged Strategy for Target Validation

Our approach to validating the biological target of this compound is a three-tiered strategy:

  • Unbiased Target Identification using Chemical Proteomics: To cast a wide net and identify potential binding partners without preconceived notions.

  • Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA): To confirm that the compound engages the identified target in a physiological cellular context.[3][4][5][6][7]

  • Biophysical Characterization of the Interaction: To quantify the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.[8][][10][11]

This integrated workflow provides a logical and robust path from a hit compound to a validated target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Biophysical Validation Phenotypic Hit Phenotypic Hit This compound Chemical_Proteomics Chemical Proteomics (e.g., Affinity Purification-Mass Spectrometry) Phenotypic Hit->Chemical_Proteomics  What does it bind to? Putative_Targets List of Putative Targets Chemical_Proteomics->Putative_Targets CETSA Cellular Thermal Shift Assay (CETSA) Putative_Targets->CETSA  Does it bind in cells? Target_Engagement Validated Cellular Target Engagement CETSA->Target_Engagement Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Target_Engagement->Biophysical_Assays  How well does it bind? Validated_Target Validated Biological Target (Binding Affinity & Thermodynamics) Biophysical_Assays->Validated_Target

Caption: A high-level overview of the target validation workflow.

Phase 1: Unbiased Target Identification with Chemical Proteomics

Chemical proteomics is a powerful tool for identifying the cellular targets of small molecules without prior knowledge of their binding partners.[12][13][14][15] The core principle is to use the small molecule as a "bait" to "fish out" its interacting proteins from a complex cellular lysate.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_workflow Affinity Purification-Mass Spectrometry (AP-MS) Workflow start Synthesize affinity probe of This compound immobilize Immobilize probe on beads start->immobilize incubate Incubate beads with cell lysate immobilize->incubate wash Wash away non-specific binders incubate->wash elute Elute bound proteins wash->elute ms LC-MS/MS analysis elute->ms end Identify putative target proteins ms->end

Caption: Workflow for identifying putative targets using AP-MS.

Step-by-Step Protocol: AP-MS
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or biotin) for immobilization. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Immobilization: Covalently attach the affinity probe to solid support beads (e.g., sepharose or magnetic beads).

  • Cell Lysis: Prepare a whole-cell lysate from a relevant cell line that exhibits a phenotypic response to the parent compound.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of the target protein(s). Include a control incubation with beads that have been treated with a non-functionalized linker to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength, or by competitive elution with an excess of the free parent compound.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Interpretation and Comparison

The output of the mass spectrometer will be a list of proteins identified in the eluate. A successful experiment will show a significant enrichment of one or more proteins in the sample incubated with the affinity probe compared to the control.

Metric Putative Target (e.g., Kinase X) Non-Specific Binder (e.g., Tubulin) Rationale for Comparison
Spectral Counts (Probe) 15020A higher number of spectral counts indicates a greater abundance of the protein in the sample.
Spectral Counts (Control) 518A low spectral count in the control indicates that the protein does not bind non-specifically to the beads.
Fold Enrichment 301.1A high fold enrichment is a strong indicator of a specific interaction.

This is a table with hypothetical data for illustrative purposes.

Phase 2: Validating Target Engagement in a Cellular Context with CETSA

While chemical proteomics identifies potential binding partners, it does not confirm that the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[3][4][5][6][7] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, making it more resistant to thermal denaturation.[4]

Experimental Workflow: CETSA

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Treat cells with compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble fraction heat->lyse detect Detect soluble target protein (e.g., Western Blot) lyse->detect plot Plot protein abundance vs. temperature detect->plot end Determine thermal shift plot->end

Caption: Workflow for CETSA to validate cellular target engagement.

Step-by-Step Protocol: CETSA
  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using a specific antibody via Western blotting or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. The difference in the melting temperature (Tm) between the two curves represents the thermal shift induced by the compound.

Comparative Data Analysis

A positive CETSA result is a shift in the melting curve of the putative target protein to a higher temperature in the presence of the compound.

Condition Apparent Melting Temperature (Tm) Thermal Shift (ΔTm) Interpretation
Vehicle Control 52°C-Baseline thermal stability of the target protein.
This compound (10 µM) 58°C+6°CThe compound binds to and stabilizes the target protein in cells.
Inactive Analogue (10 µM) 52.5°C+0.5°CA structurally similar but inactive compound should not cause a significant thermal shift, demonstrating specificity.

This is a table with hypothetical data for illustrative purposes.

Phase 3: Biophysical Characterization of the Ligand-Target Interaction

Once a target has been validated in a cellular context, the next step is to characterize the direct binding interaction between the compound and the purified target protein.[] Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics.[8][10][11]

Comparison of Biophysical Techniques
Technique Principle Information Gained Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Binding affinity (KD), kinetics (kon, koff).[8]Real-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8][][11]Gold standard for thermodynamics, solution-based.Requires large amounts of protein and compound, lower throughput.
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules in a temperature gradient, which changes upon binding.Binding affinity (KD).[][11]Low sample consumption, solution-based.Requires labeling of one of the binding partners.
Step-by-Step Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.

  • Compound Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure the association and dissociation of the compound.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), and the association (kon) and dissociation (koff) rate constants.

Quantitative Comparison of Binding Affinities
Compound Binding Affinity (KD) Interpretation
This compound 50 nMHigh-affinity interaction with the target protein.
Alternative Compound 1 500 nMModerate-affinity interaction.
Alternative Compound 2 >10 µMWeak or no binding.

This is a table with hypothetical data for illustrative purposes.

Conclusion: A Self-Validating Framework

By systematically applying this multi-pronged approach, researchers can move with confidence from a phenotypic hit to a validated biological target for this compound. The integration of unbiased target identification with cellular and biophysical validation creates a self-validating workflow. A positive result in each successive phase strengthens the hypothesis that the identified protein is the true biological target of the compound. This rigorous approach is fundamental to understanding the compound's mechanism of action and is a critical step in the path toward developing a novel therapeutic agent.

References

A Technical Guide to Cross-Reactivity Profiling of 1-(difluoromethyl)-1H-pyrazol-4-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to its successful clinical translation. This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of kinase inhibitors, using the 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold as a representative case. This pyrazole-based core is a recognized pharmacologically important scaffold, with derivatives showing activity against a range of targets, from fungal succinate dehydrogenase to protein kinases.[1][2][3][4] The inherent challenge and necessity lie in comprehensively identifying both intended and unintended molecular targets to predict efficacy and mitigate off-target toxicities.

This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of methodologies, the interpretation of data, and the validation of findings. We will explore and compare several industry-standard platforms for assessing inhibitor selectivity.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutics.[5][6] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[7]

Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to unexpected pharmacological effects, ranging from beneficial polypharmacology to severe adverse events. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and de-risking its development.[8]

Comparative Analysis of Leading Profiling Platforms

Several robust methodologies are available for assessing kinase inhibitor selectivity, each with distinct advantages and limitations.[9] The choice of platform often depends on the stage of drug discovery, the specific scientific questions being addressed, and the available resources. Here, we compare three prominent techniques: KINOMEscan®, KiNativ™, and the Cellular Thermal Shift Assay (CETSA).

FeatureKINOMEscan® (Binding Assay)KiNativ™ (Activity-Based Proteomics)Cellular Thermal Shift Assay (CETSA)
Principle Active site-directed competition binding assay using recombinant kinases.[10][11]Covalent labeling of active site lysines in native kinases by ATP/ADP probes, measured by mass spectrometry.[12][13]Ligand-induced thermal stabilization of target proteins in a cellular environment.[14][15][16]
Format In vitro, cell-freeIn situ (cell lysates) or in vivoIn situ (intact cells) or in vivo
Throughput High (panels of >480 kinases).[10][17]Moderate to highLower, but amenable to microplate formats.[14]
Data Output Dissociation constants (Kd), percent inhibition.IC50 values, apparent binding constants (Kdapp) against native kinases.[12]Thermal shift (ΔTm), indicating target engagement.[15][18]
Key Advantage Broadest commercially available kinase panel for a comprehensive initial screen.[11][17]Profiles inhibitors against kinases in their native conformational and post-translationally modified state.[12][19]Directly confirms target engagement within the complex milieu of a living cell.[18][20]
Limitation Uses recombinant enzymes, which may not fully recapitulate the native kinase state.[12]Requires specialized mass spectrometry equipment and expertise.Indirect measure of binding; not all binding events result in a detectable thermal shift.
Logical Workflow for Inhibitor Profiling

A logical and cost-effective approach to profiling a novel inhibitor, such as one based on the this compound scaffold, would follow a tiered strategy. This workflow leverages the strengths of each platform to build a comprehensive understanding of the inhibitor's selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In Situ Validation cluster_2 Tier 3: In-Cell Target Engagement cluster_3 Outcome A Novel 1-(difluoromethyl)-1H- pyrazol-4-amine based inhibitor B KINOMEscan® Profiling (>450 kinases) A->B Initial broad screen for potential targets C KiNativ™ Profiling (in relevant cell lines) B->C Validate hits against native kinases D Cellular Thermal Shift Assay (CETSA) for top on- and off-targets C->D Confirm target engagement in intact cells E Comprehensive Selectivity Profile (On-targets, Off-targets, Cellular Potency) D->E Informed decision-making for lead optimization

Caption: A tiered workflow for comprehensive inhibitor profiling.

Hypothetical Cross-Reactivity Data for "Pyrazol-Inhibitor-A"

To illustrate the data generated from these platforms, let us consider a hypothetical inhibitor, "Pyrazol-Inhibitor-A," based on the this compound scaffold.

Tier 1: KINOMEscan® Results

Pyrazol-Inhibitor-A was screened at 1 µM against a panel of 468 kinases. The primary target is identified as Kinase X.

Target KinasePercent of Control (%) @ 1µMDissociation Constant (Kd)Classification
Kinase X 1.5 15 nM Primary Target
Kinase Y3.245 nMSignificant Off-Target
Kinase Z8.9120 nMModerate Off-Target
Kinase Family A (3 members)25-40300-800 nMWeak Off-Targets
Other 462 kinases>50>1 µMNo significant binding

Data is representative and for illustrative purposes only.

Tier 2 & 3: KiNativ™ and CETSA Validation

The top hits from the KINOMEscan® were further investigated in a relevant cancer cell line.

TargetKiNativ™ (IC50 in cell lysate)CETSA (ΔTm in intact cells)Interpretation
Kinase X 25 nM+5.2 °CConfirmed potent on-target activity and engagement in cells.
Kinase Y80 nM+3.8 °CConfirmed significant off-target engagement in a cellular context.
Kinase Z550 nM+0.5 °CWeak cellular activity; likely not a physiologically relevant off-target.

Data is representative and for illustrative purposes only.

This multi-tiered approach provides a robust, self-validating system. The broad in vitro screen identifies potential interactions, which are then confirmed for their relevance in a more physiological context, first with native kinases in lysates and finally within intact cells. This progression allows for the confident identification of both on-target and functionally relevant off-target activities.

Experimental Protocols

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay.[10] The core principle is the measurement of a test compound's ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged recombinant kinase.

Workflow Diagram:

G A DNA-tagged Kinase D Binding Reaction: Kinase + Ligand + Compound A->D B Immobilized Ligand B->D C Test Compound (Pyrazol-Inhibitor-A) C->D E Quantification of Kinase-Ligand Binding via qPCR of DNA tag D->E F Result: Percent Inhibition E->F

Caption: KINOMEscan® workflow overview.

Step-by-Step Methodology:

  • Assay Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support.

  • Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., Pyrazol-Inhibitor-A) at a specified concentration (e.g., 1 µM).

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Wash Step: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition. For compounds showing significant inhibition, a dose-response curve is generated to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15] This allows for the direct assessment of target engagement in a cellular environment.[16][20]

Workflow Diagram:

G A Treat intact cells with Test Compound or Vehicle B Heat cells to a range of temperatures A->B C Cell Lysis B->C D Separate soluble fraction from precipitated protein (Centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Plot soluble protein vs. Temperature to generate melting curve E->F G Result: Thermal Shift (ΔTm) F->G

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment: Culture relevant cells to ~80% confluency. Treat cells with various concentrations of the test compound or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (e.g., Kinase X) using a quantitative detection method like Western Blot or an ELISA.

  • Data Analysis: For each temperature point, quantify the band intensity (or signal) of the soluble protein. Plot the normalized intensity against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of stabilization and target engagement.

Conclusion

The cross-reactivity profiling of novel inhibitors, such as those derived from the this compound scaffold, is a multi-faceted process that requires a strategic and evidence-based approach. By integrating broad in vitro binding assays like KINOMEscan® with cellular, context-rich methods such as KiNativ™ and CETSA, researchers can build a comprehensive and reliable selectivity profile. This tiered, self-validating workflow provides critical insights into a compound's mechanism of action, helps to predict potential liabilities, and ultimately guides the development of safer and more effective therapeutics. The causality behind this integrated approach is clear: it systematically moves from a wide survey of potential interactions to a focused validation of those interactions within an increasingly physiological environment, ensuring that decisions are based on the most biologically relevant data possible.

References

A Researcher's Guide to Benchmarking Novel JAK Inhibitors: Evaluating 1-(difluoromethyl)-1H-pyrazol-4-amine Against Clinically Relevant Comparators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel Janus kinase (JAK) inhibitors, using the investigational compound 1-(difluoromethyl)-1H-pyrazol-4-amine as a case study. We will outline the essential in vitro enzymatic and cell-based assays required to characterize its potency and selectivity, benchmarking it against established JAK inhibitors: Ruxolitinib, Tofacitinib, Upadacitinib, Fedratinib, and Pacritinib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously assess new chemical entities targeting the JAK-STAT pathway.

The Therapeutic Rationale: Targeting the JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine and growth factor signals into a transcriptional response.[1][2] This pathway is integral to numerous physiological processes, including hematopoiesis, immune surveillance, and inflammation.[1][3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These kinases act in pairs to phosphorylate cytokine receptors upon ligand binding, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][6]

Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of various autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions.[7][8][9] This has made JAKs a prime target for therapeutic intervention.[10] However, the four JAK isoforms serve distinct, non-redundant biological roles. For instance, JAK2 is central to erythropoietin signaling, while JAK3 is predominantly involved in lymphocyte development and function via common gamma chain cytokines (e.g., IL-2, IL-15).[2][3] Consequently, the selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic efficacy and, importantly, its safety profile.[11] A lack of selectivity can lead to off-target effects, such as anemia or immunosuppression, underscoring the necessity for precise benchmarking of new chemical entities.[12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Receptor Dimerization & JAK Recruitment JAK_active JAK (Active) (Phosphorylated) JAK_inactive->JAK_active 3. Trans-phosphorylation & Activation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT_inactive->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcriptional Regulation

Caption: The canonical JAK-STAT signaling pathway.

The Benchmarks: Profiles of Established JAK Inhibitors

A critical step in evaluating any new drug candidate is to compare its performance against established therapies. The following inhibitors represent a range of selectivity profiles and are considered benchmarks in the field. Their inhibitory potencies, expressed as half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays, provide the quantitative basis for our comparison. A lower IC50 value signifies greater potency.[14]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary Selectivity
Ruxolitinib 3.3[15]2.8[15]428[15]19[15]JAK1/JAK2
Tofacitinib 112[12]20[10][12]1[10][12]-Pan-JAK (JAK3 preferential)
Upadacitinib 43[16]120[16]2300[16]4700[16]JAK1
Fedratinib ~105 (35x vs JAK2)[17]3[17][18]>1002 (>300x vs JAK2)[19]~405 (135x vs JAK2)[18]JAK2
Pacritinib 1280[20][21]23[20][21]520[20][21]50[21]JAK2
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: IC50 values can vary slightly between different assay conditions and literature sources. The values presented here are representative figures for comparative purposes.

Experimental Design for Characterizing this compound

To comprehensively profile our investigational compound, a tiered approach is essential, moving from purified enzyme systems to more physiologically relevant cellular models. This workflow ensures a thorough understanding of the compound's intrinsic potency, selectivity, and functional consequences in a biological context.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency & Selectivity cluster_tier2 Tier 2: Cellular Activity & Functional Impact Enzymatic_Assay In Vitro Enzymatic Assays (JAK1, JAK2, JAK3, TYK2) IC50_Determination Determine IC50 Values Selectivity_Profile Establish Kinase Selectivity Profile IC50_Determination->Selectivity_Profile Compare IC50s Cell_Based_Assay Cytokine-Stimulated Cell-Based Assays Selectivity_Profile->Cell_Based_Assay Inform cellular experiment design pSTAT_Inhibition Measure pSTAT Inhibition Cell_Based_Assay->pSTAT_Inhibition Quantify downstream signaling Functional_Confirmation Confirm On-Target Cellular Activity pSTAT_Inhibition->Functional_Confirmation Validate mechanism

Caption: Tiered experimental workflow for inhibitor characterization.
Tier 1: In Vitro Enzymatic Assays

Objective: To determine the direct inhibitory activity of this compound against each of the four purified JAK kinase enzymes. This provides the most direct measure of potency and selectivity.[22]

Rationale: Enzymatic assays are crucial for establishing the intrinsic affinity of an inhibitor for its target kinase in a simplified, cell-free system.[23] This allows for a clean comparison of potency against each JAK isoform without confounding factors like cell permeability or efflux pumps. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) or similar fluorescence-based assay format, which are industry standards for high-throughput screening and inhibitor characterization due to their robustness and sensitivity.[23]

Detailed Protocol: In Vitro Kinase Inhibition Assay (HTRF-based)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Perform the same for all benchmark inhibitors.

  • Reagent Preparation:

    • Enzymes: Use purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.[22]

    • Substrate: A biotinylated peptide substrate (e.g., a derivative of STAT1 peptide).

    • Cofactor: Adenosine triphosphate (ATP), prepared at a concentration near its Michaelis-Menten constant (Km) for each kinase to ensure competitive binding can be accurately assessed.

    • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore.[23]

  • Assay Execution (in 384-well plates): a. Dispense 2.5 µL of assay buffer into each well. b. Add 2.5 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2.5 µL of the enzyme/substrate mixture to all wells. d. Incubate for 15 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding 2.5 µL of the ATP solution. f. Allow the reaction to proceed for 60 minutes at 30°C. g. Stop the reaction and add 5 µL of the HTRF detection reagent mix. h. Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). b. Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[14]

Tier 2: Cell-Based Assays

Objective: To confirm that this compound can penetrate the cell membrane and inhibit JAK activity in a physiological context, leading to the blockade of downstream STAT phosphorylation.

Rationale: While enzymatic assays measure direct kinase inhibition, cell-based assays provide crucial information on a compound's functional activity in a living system.[3] By stimulating specific cytokine pathways that rely on different JAK pairings, we can confirm the on-target activity and cellular selectivity of the inhibitor.[11][24] For example, IL-6 signaling primarily utilizes JAK1/JAK2, while GM-CSF relies on JAK2 homodimers.[25]

Detailed Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1 or UT-7).

  • Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with a serial dilution of this compound (and benchmark inhibitors) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • JAK1/JAK2 Pathway: Use Interleukin-6 (IL-6).[3]

    • JAK2 Homodimer Pathway: Use Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[26]

    • JAK1/JAK3 Pathway: Use Interleukin-2 (IL-2).[27]

  • Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state. Subsequently, permeabilize the cells with methanol to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3 for IL-6 stimulation, anti-pSTAT5 for GM-CSF/IL-2 stimulation). Include antibodies for cell surface markers to identify specific cell populations if using PBMCs.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population.

  • Data Analysis: a. Normalize the pSTAT MFI data to the cytokine-stimulated, vehicle-treated control. b. Plot the normalized pSTAT signal against the inhibitor concentration. c. Fit the data to determine the cellular IC50 value for the inhibition of each specific cytokine pathway.

Hypothetical Data Analysis and Interpretation

Upon completion of these experiments, the data for this compound will be integrated into the comparative table. The analysis will focus on two key aspects:

  • Potency: How do the absolute IC50 values of the novel compound compare to the benchmarks? Is it a potent inhibitor in the low nanomolar range, comparable to drugs like Ruxolitinib or Fedratinib?[17]

  • Selectivity: What is the ratio of IC50 values between the different JAK isoforms? For example, a compound with a JAK1 IC50 of 10 nM and a JAK2 IC50 of 1000 nM would be considered 100-fold selective for JAK1 over JAK2. This profile would be compared to that of Upadacitinib, a known JAK1-selective inhibitor.[16] The cellular assay results should corroborate the enzymatic selectivity. If the compound is JAK2-selective in the enzymatic assay, it should more potently inhibit GM-CSF-induced pSTAT5 than IL-2-induced pSTAT5.

This rigorous, multi-tiered comparison will provide a clear and objective assessment of the preclinical potential of this compound, guiding future development decisions and positioning it within the landscape of existing JAK-targeted therapies.

References

A Head-to-Head Comparison of Pyrazole-Based Fungicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous effort to safeguard global crop yields, pyrazole-based fungicides have emerged as a cornerstone of modern disease management strategies. Their high efficacy, systemic properties, and broad-spectrum activity have made them indispensable tools for researchers and agricultural professionals. This guide provides an in-depth, head-to-head comparison of prominent pyrazole-based fungicides, grounded in experimental data to inform research and development in plant protection.

The Rise of Pyrazole Fungicides: A Mechanistic Overview

Pyrazole fungicides primarily belong to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1] Their mode of action is the targeted inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of the mitochondrial electron transport chain in fungi.[2] By binding to the ubiquinone-binding site of the SDH enzyme complex, these fungicides effectively block cellular respiration and halt ATP production, leading to the cessation of fungal growth and eventual cell death.[3][4] This targeted approach provides excellent efficacy against a wide range of fungal pathogens.

The core chemical structure of many successful SDHI fungicides is the pyrazole-carboxamide scaffold.[2][5] Variations in the side chains and substituent groups on the pyrazole ring and the carboxamide moiety have led to the development of a diverse range of active ingredients with distinct spectrums of activity and physicochemical properties.[6] Prominent examples include Bixafen, Fluxapyroxad, Penflufen, Penthiopyrad, Sedaxane, and Isopyrazam.[6][7]

Comparative Efficacy: A Quantitative Analysis

The in vitro efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth. A lower EC50 value indicates higher fungicidal activity. The following table summarizes the EC50 values of several key pyrazole-based fungicides against a range of economically important plant pathogens, compiled from various scientific studies.

FungicideBotrytis cinerea (Gray Mold)Sclerotinia sclerotiorum (White Mold)Rhizoctonia solani (Sheath Blight)Alternaria alternata (Leaf Spot)Zymoseptoria tritici (Septoria Leaf Blotch)Pyrenophora teres (Net Blotch)Fusarium graminearum (Fusarium Head Blight)Corynespora cassiicola (Target Spot)
Bixafen --0.25 µg/mL[8]-->0.1-1 µg/mL[9]--
Fluxapyroxad ----0.004-0.02 µg/mL[9]>0.1-1 µg/mL[9]--
Penthiopyrad --------
Isopyrazam --------
Sedaxane --High activity[10]-----
Pydiflumetofen ------0.37-1.09 µg/mL[5]-
Fenpyrazamine 0.9 µg/mL[3][11]-------

Understanding Resistance: A Key Consideration

The widespread and intensive use of SDHI fungicides has inevitably led to the selection of resistant fungal populations.[2] The primary mechanism of resistance is the development of point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][12] These mutations can alter the fungicide's binding site, reducing its affinity and consequently its efficacy.[2]

Different mutations confer varying levels of resistance to different SDHI fungicides, leading to complex cross-resistance patterns.[2] For instance, certain mutations in the SdhB subunit have been shown to cause high resistance to some older pyrazole-carboxamides, while newer derivatives may still retain some level of activity.[2] Continuous monitoring of fungal populations and a deep understanding of the molecular basis of resistance are crucial for sustainable disease management.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

The following protocol outlines a standardized method for determining the EC50 value of a pyrazole-based fungicide against a filamentous fungal pathogen. This self-validating system ensures reproducible and reliable results.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solution of known concentration (typically dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5-7 mm diameter) or scalpel

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator set to the optimal growth temperature for the fungus

  • Ruler or calipers for measuring colony diameter

Procedure:

  • Preparation of Fungicide-Amended Media: a. Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. b. Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing. A typical concentration series might be 0.01, 0.1, 1, 10, and 100 µg/mL. c. Prepare a control plate containing only the solvent (e.g., DMSO) at the same concentration used in the highest fungicide treatment to account for any solvent effects. d. Pour the amended and control media into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing fungal culture, aseptically cut a mycelial plug using a sterile cork borer or scalpel. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the specific fungus. b. Incubate until the fungal growth in the control plate has reached a significant portion of the plate's diameter (e.g., 70-80%).

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each concentration. c. Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Percentage Inhibition = [ (dc - dt) / dc ] * 100 Where:

    • dc = average diameter of the fungal colony on the control plate
    • dt = average diameter of the fungal colony on the treated plate d. Plot the percentage of inhibition against the logarithm of the fungicide concentration. e. Determine the EC50 value by performing a probit or log-logistic regression analysis.

Visualizing the Mode of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway targeted by pyrazole-based fungicides and the experimental workflow for their evaluation.

cluster_mitochondrion Mitochondrial Inner Membrane TCA Cycle TCA Cycle Complex II (SDH) Complex II (SDH) TCA Cycle->Complex II (SDH) Succinate Ubiquinone Pool Ubiquinone Pool Complex II (SDH)->Ubiquinone Pool Electrons Complex III Complex III Ubiquinone Pool->Complex III Electron Transport Chain Electron Transport Chain Complex III->Electron Transport Chain Pyrazole Fungicide Pyrazole Fungicide Pyrazole Fungicide->Complex II (SDH) Inhibits

Caption: Mechanism of action of pyrazole-based SDHI fungicides.

start Start: Pure Fungal Culture prep_media Prepare Fungicide-Amended and Control Media start->prep_media inoculate Inoculate Plates with Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Perform Regression Analysis to Determine EC50 calculate->analyze end_point End: EC50 Value analyze->end_point

Caption: Experimental workflow for Mycelial Growth Inhibition Assay.

Conclusion and Future Perspectives

Pyrazole-based fungicides are powerful and essential tools in modern agriculture and plant pathology research. Their targeted mode of action provides high efficacy, but also presents a significant risk for the development of resistance. A thorough understanding of their comparative performance, as indicated by data such as EC50 values, is critical for their judicious use and for guiding the development of new and improved fungicidal compounds. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to develop sustainable and effective disease management strategies. Future research should continue to focus on the discovery of novel pyrazole derivatives with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development.

References

Validating the Activity of 1-(difluoromethyl)-1H-pyrazol-4-amine: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is a pivotal yet preliminary step. A single data point, however promising, is insufficient to justify the substantial investment required for lead optimization and preclinical development. The initial activity observed for a compound like 1-(difluoromethyl)-1H-pyrazol-4-amine could stem from various artifacts, including assay interference, off-target effects, or non-specific mechanisms.[1] To build a robust case for a molecule's therapeutic potential, a rigorous validation process using orthogonal assays is paramount.

Orthogonal assays are independent methods that interrogate the same biological question through different analytical principles.[2] This multi-pronged approach provides a system of checks and balances, ensuring that the observed biological activity is a direct and specific consequence of the compound interacting with its intended target. This guide provides an in-depth comparison of three orthogonal assays to confirm the activity of a novel compound, using the hypothetical scenario of this compound as a selective inhibitor of "Kinase X," a protein kinase implicated in cancer cell proliferation. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors, making this a relevant and illustrative example.[1][3][4]

This guide will detail the following orthogonal workflow:

  • Biochemical Assay: Direct measurement of enzyme inhibition using the ADP-Glo™ Kinase Assay.

  • Cellular Target Engagement Assay: Confirmation of compound-target interaction in a live-cell context using the NanoBRET™ Target Engagement Assay.

  • Phenotypic Assay: Assessment of the compound's effect on a downstream cellular process, specifically cell viability and apoptosis, using the MTT and Caspase-Glo® 3/7 Assays.

By correlating the data across these distinct methodologies, researchers can gain high confidence in the compound's mechanism of action and its potential as a therapeutic candidate.

Assay 1: Biochemical Confirmation of Kinase X Inhibition

The foundational step in validating a putative inhibitor is to confirm its direct interaction with the purified target protein. A biochemical assay isolates the target enzyme from the complex cellular environment, allowing for a clean and direct measurement of inhibitory activity.[5]

Scientific Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[6] Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining adenosine triphosphate (ATP) is depleted. Second, the ADP is converted into a luminescent signal by a coupled enzymatic reaction.[7] A potent inhibitor of Kinase X will reduce the amount of ADP generated, resulting in a lower luminescent signal.

Experimental Workflow: ADP-Glo™

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase X, Substrate, ATP, and Compound Dilutions plate Plate Compound, Kinase X, Substrate, and ATP reagents->plate Dispense incubate_kinase Incubate at RT (e.g., 60 min) plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_kdr incubate_kdr Incubate at RT (30-60 min) add_kdr->incubate_kdr read Read Luminescence incubate_kdr->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X and its specific peptide substrate in kinase reaction buffer.

    • Prepare a 2X solution of ATP in kinase reaction buffer. The concentration should be at the Michaelis constant (Km) for ATP to ensure sensitive detection of competitive inhibitors.

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase reaction buffer to create 4X final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X compound dilution or vehicle (DMSO control).

    • Add 10 µL of the 2X Kinase X/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Interpretation: Hypothetical IC50 Data
CompoundTargetIC50 (nM)
This compoundKinase X75
Staurosporine (Control Inhibitor)Kinase X15
This compoundKinase Y>10,000

This biochemical data provides a quantitative measure of the compound's potency (IC50) and selectivity. An IC50 of 75 nM against Kinase X suggests potent inhibition. The lack of activity against an unrelated kinase (Kinase Y) provides initial evidence of selectivity.

Assay 2: Confirming Intracellular Target Engagement

While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex intracellular environment.[9] A cellular target engagement assay is therefore a critical orthogonal step.

Scientific Principle: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein within intact cells.[10] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the target protein (the acceptor).[11] When an unlabeled compound, like this compound, is introduced, it competes with the tracer for binding to the target. This displacement of the tracer leads to a decrease in the BRET signal, which can be used to quantify the compound's intracellular affinity and occupancy.[12]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout transfect Transfect cells with Kinase X-NanoLuc® fusion vector incubate_expression Incubate 24h for protein expression transfect->incubate_expression harvest Harvest and resuspend cells incubate_expression->harvest plate_cells Plate cells in assay plate harvest->plate_cells add_compound Add serial dilutions of compound plate_cells->add_compound add_tracer Add NanoBRET™ Tracer add_compound->add_tracer incubate_equilibration Equilibrate at 37°C (e.g., 2 hours) add_tracer->incubate_equilibration add_substrate Add Nano-Glo® Substrate + Extracellular Inhibitor incubate_equilibration->add_substrate read_bret Read Donor (460nm) and Acceptor (618nm) emissions add_substrate->read_bret analyze Calculate BRET Ratio and IC50 read_bret->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for Kinase X fused to NanoLuc® luciferase.

    • Incubate the cells for 24 hours to allow for expression of the fusion protein.

    • Harvest the cells and resuspend them in Opti-MEM™ medium at a density of 2 x 10^5 cells/mL.[11]

  • Assay Plating and Compound Treatment:

    • Dispense the cell suspension into a white 384-well assay plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

    • Add the NanoBRET™ fluorescent tracer specific for Kinase X to all wells at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor to quench any signal from lysed cells.

    • Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence, capturing the donor emission (~460 nm) and the acceptor emission (>600 nm).[13]

Data Interpretation: Hypothetical Cellular IC50 Data
CompoundTargetCellular IC50 (nM)
This compoundKinase X250
Control InhibitorKinase X90

The cellular IC50 of 250 nM confirms that the compound can penetrate the cell membrane and bind to Kinase X in its native environment. A rightward shift in potency compared to the biochemical IC50 (250 nM vs. 75 nM) is common and expected, as the compound must contend with cell permeability, potential efflux pumps, and competition with high intracellular concentrations of ATP. This result orthogonally validates the biochemical finding, confirming the compound's intended mode of action in a more physiologically relevant setting.

Assay 3: Phenotypic Confirmation of Downstream Effects

The ultimate goal of a targeted inhibitor is to elicit a specific, desired biological response. A phenotypic assay measures a downstream cellular consequence of target engagement and inhibition, linking the molecular interaction to a functional outcome.[7]

Scientific Principle: Cell Viability and Apoptosis Assays

Since Kinase X is hypothesized to be involved in cancer cell proliferation, its inhibition should lead to decreased cell viability and potentially induce apoptosis (programmed cell death).

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

  • Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[15] An increase in caspase 3/7 activity is a hallmark of apoptosis.[16]

Experimental Workflow: Phenotypic Assays

Phenotypic_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout seed Seed cancer cells (e.g., 5,000 cells/well) incubate_adhesion Incubate 24h for adhesion seed->incubate_adhesion treat Add serial dilutions of compound incubate_adhesion->treat incubate_treatment Incubate for 72 hours treat->incubate_treatment mtt MTT Assay: Add MTT, Incubate 4h Add Solubilizer, Incubate Read Absorbance (570nm) incubate_treatment->mtt caspase Caspase-Glo® Assay: Add Reagent, Incubate 1h Read Luminescence incubate_treatment->caspase

Caption: Workflow for Cell Viability (MTT) and Apoptosis (Caspase-Glo®) Assays.

Detailed Experimental Protocol: MTT & Caspase-Glo® 3/7 Assays
  • Cell Plating and Treatment:

    • Seed a cancer cell line known to depend on Kinase X signaling into 96-well plates at a density of 5,000 cells per well.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay Readout:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Caspase-Glo® 3/7 Assay Readout (performed on a parallel plate):

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker for 30 seconds and incubate at room temperature for 1 hour.[18]

    • Measure luminescence with a plate reader.

Data Interpretation: Hypothetical Phenotypic Data
AssayEndpointEC50 (nM)
MTTReduction in Cell Viability350
Caspase-Glo® 3/7Induction of Apoptosis400

The EC50 values from these phenotypic assays (350-400 nM) demonstrate that the compound has the desired functional effect on the cancer cells. The potencies are consistent with, and logically downstream of, the cellular target engagement IC50 (250 nM). This crucial third layer of evidence connects the direct biochemical inhibition and cellular target binding to a relevant anti-proliferative and pro-apoptotic phenotype, completing the validation cascade.

Conclusion: Synthesizing the Evidence

The validation of a hit compound is a story told through multiple, independent lines of evidence. For this compound, the journey from a hypothetical hit to a validated lead is built upon three pillars of orthogonal data:

  • Biochemical Potency: The compound directly inhibits the enzymatic activity of purified Kinase X with a potent IC50 of 75 nM.

  • Cellular Target Engagement: The compound enters living cells and binds to Kinase X with a cellular IC50 of 250 nM, confirming its ability to reach its target in a physiological context.

  • Phenotypic Outcome: The compound induces the expected downstream effects—inhibition of cell viability and induction of apoptosis—at concentrations (EC50 ~350-400 nM) consistent with its cellular target engagement.

Together, these results form a cohesive and compelling narrative that strongly supports the hypothesis that this compound is a bona fide inhibitor of Kinase X. This rigorous, multi-assay approach minimizes the risk of pursuing artifacts and provides a solid foundation for subsequent lead optimization efforts.

References

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 1-(Difluoromethyl)-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex terrain of drug development, the pyrazole scaffold stands as a testament to nature's efficiency and versatility.[1][2] This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Within this privileged class of compounds, the 1-(difluoromethyl)-1H-pyrazol-4-amine core has emerged as a particularly intriguing starting point for the design of novel therapeutics. Its unique electronic properties, conferred by the electron-withdrawing difluoromethyl group, offer a distinct advantage in modulating target engagement and pharmacokinetic profiles.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on biological activity, offering insights grounded in experimental data to empower your own drug discovery endeavors.

The this compound Core: A Privileged Scaffold

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, leading to a unique distribution of electrons that facilitates a variety of interactions with biological targets.[1] The introduction of a difluoromethyl (-CHF₂) group at the N1 position significantly influences the molecule's properties. This group is a well-known bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, while also increasing lipophilicity and metabolic stability.

The 4-amino group serves as a crucial handle for further functionalization, allowing for the exploration of a vast chemical space and the introduction of diverse pharmacophoric elements to achieve desired potency and selectivity.

Probing the Structure-Activity Landscape: A Positional Breakdown

The exploration of the SAR of this compound analogs can be systematically approached by considering modifications at key positions of the pyrazole core and the exocyclic amine.

The Critical Role of the N1-Substituent

While this guide focuses on the N1-difluoromethyl motif, it is instructive to understand the impact of other substituents at this position to appreciate the unique contribution of the -CHF₂ group. In many pyrazole-based inhibitors, the N1-substituent extends into a solvent-exposed region of the target's binding pocket.

  • Small Alkyl Groups: Simple methyl or ethyl groups are often well-tolerated and can enhance solubility.

  • Aryl and Heteroaryl Groups: These can form additional π-stacking or hydrophobic interactions, significantly boosting potency.

  • The Difluoromethyl Advantage: The -CHF₂ group offers a balance of lipophilicity and potential hydrogen bonding capabilities. Its electron-withdrawing nature also modulates the pKa of the pyrazole ring, influencing its interaction with target residues.

The Versatility of the C4-Amino Group: A Gateway to Potency

The 4-amino group is the primary vector for introducing diversity and tailoring analogs towards specific biological targets. Common modifications include the formation of amides, ureas, sulfonamides, and direct alkylation or arylation.

Amide Analogs: The acylation of the 4-amino group to form amides is a widely employed strategy. The nature of the acyl group is critical for activity.

  • Aromatic and Heteroaromatic Acyl Groups: These can introduce key recognition elements for target binding. For instance, in the development of kinase inhibitors, these groups often occupy the ATP-binding site, forming crucial hydrogen bonds and hydrophobic interactions.[3]

Urea and Thiourea Analogs: The formation of ureas and thioureas from the 4-amino group provides additional hydrogen bond donors and acceptors, which can be pivotal for target engagement. The substituents on the distal nitrogen of the urea moiety offer another avenue for SAR exploration. Studies on 1H-pyrazol-4-yl urea derivatives as potential anti-melanoma agents have shown that the nature of the substituent on the urea nitrogen significantly impacts BRAFV600E inhibitory activity.[4]

Comparative Analysis with Structurally Related Scaffolds

A deeper understanding of the SAR of this compound analogs can be gained by comparing them with structurally related scaffolds that have been extensively studied.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides: A Fungicidal Parallel

A significant body of research exists for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, a class of potent succinate dehydrogenase (SDH) inhibitors used as fungicides.[5][6][7] Although the substitution pattern differs, the presence of the difluoromethyl group on the pyrazole ring provides valuable insights.

In this series, the difluoromethyl group at the C3 position is crucial for potent antifungal activity.[5] The amide moiety at the C4 position is derivatized with various substituted phenyl rings, and the nature and position of these substituents have a profound impact on the spectrum of antifungal activity.[7] This underscores the importance of the interplay between the fluorinated pyrazole core and the substituents on the exocyclic linker.

The following table summarizes the antifungal activity of selected 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide analogs against various phytopathogenic fungi.

Compound IDR Group (on amide nitrogen)Antifungal Activity (EC₅₀ in µg/mL) against Rhizoctonia solani
Bixafen 2',4'-dichlorobiphenyl-2-ylNot specified, but used as a commercial fungicide
Isopyrazam 2'-(isopropoxy)-5'-methylbiphenyl-2-ylNot specified, but used as a commercial fungicide
Fluxapyroxad 2'-(trifluoromethyl)biphenyl-2-ylNot specified, but used as a commercial fungicide

Data extrapolated from general knowledge of commercial fungicides.[5][8]

The success of this scaffold in agriculture highlights the favorable properties imparted by the difluoromethyl-pyrazole core and provides a strong rationale for its exploration in human therapeutics.

4-Amino-(1H)-pyrazole Derivatives as Kinase Inhibitors

The broader class of 4-amino-(1H)-pyrazole derivatives has been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3] SAR studies in this area reveal key principles that are likely applicable to the 1-(difluoromethyl) analogs.

For instance, in a series of 4-amino-(1H)-pyrazole derivatives designed as Janus kinase (JAK) inhibitors, the R-group attached to the 4-amino position was found to be a key determinant of potency and selectivity.[3]

Key SAR Observations for 4-Amino-(1H)-Pyrazole Kinase Inhibitors:

  • Hinge-Binding Moiety: The pyrazole core often acts as a scaffold, with one of the ring nitrogens forming a hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Substituents on the Amino Group: Large, often heterocyclic, substituents on the 4-amino group are required to occupy the hydrophobic regions of the ATP-binding pocket and establish specific interactions that drive potency and selectivity.

  • N1-Substitution: While the focus of that study was not N1-difluoromethyl, modifications at the N1 position were shown to influence kinase inhibitory activity.

Experimental Protocols

To facilitate the exploration of the SAR of this compound analogs, detailed synthetic and assay methodologies are crucial.

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through a multi-step sequence, which may vary depending on the starting materials. A general, illustrative pathway is described below.

G cluster_curtius Curtius Rearrangement A Ethyl 2-formyl-3,3-difluoroacrylate C Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate A->C Cyclization B Hydrazine hydrate B->C E This compound C->E 1. Saponification 2. D Curtius Rearrangement

A representative synthetic workflow.

Step-by-Step Protocol:

  • Cyclization: React ethyl 2-formyl-3,3-difluoroacrylate with hydrazine hydrate in a suitable solvent like ethanol at reflux to form the pyrazole ring, yielding ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate.

  • Saponification: Hydrolyze the ester group of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate using a base such as sodium hydroxide in a mixture of water and an alcohol to yield the corresponding carboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide, for example, by treatment with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. Subsequent heating in an inert solvent like toluene will induce the Curtius rearrangement to form an isocyanate, which can then be hydrolyzed with acid to afford the desired this compound.

General Procedure for Amide Coupling
  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., HATU or EDCI/HOBt).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.

Kinase Inhibition Assay (Illustrative Example)

A common method to assess the inhibitory activity of compounds against a specific kinase is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G A Kinase, Substrate, ATP, and Inhibitor Incubation B Kinase Reaction A->B C Addition of Kinase-Glo® Reagent B->C D Luminescence Measurement C->D E Data Analysis (IC50 determination) D->E

Workflow for a typical kinase inhibition assay.

Protocol:

  • In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP to initiate the phosphorylation reaction.

  • Add varying concentrations of the test compound (the this compound analog).

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Stop the reaction and add a kinase detection reagent (e.g., Kinase-Glo® Max) that contains luciferase and its substrate.

  • The luciferase utilizes the remaining ATP to produce a luminescent signal, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the difluoromethyl group at the N1 position offers a unique combination of properties that can be exploited to achieve high potency and favorable pharmacokinetic profiles. The versatility of the 4-amino group provides a rich platform for the introduction of diverse chemical functionalities to fine-tune the biological activity against a wide range of targets.

Future exploration in this area should focus on:

  • Systematic derivatization of the 4-amino group with a diverse library of building blocks to probe interactions with different biological targets.

  • Exploration of substituents at the C3 and C5 positions of the pyrazole ring to further modulate potency and selectivity.

  • In-depth pharmacokinetic and ADME profiling of lead compounds to ensure their suitability for in vivo studies.

By leveraging the insights from the structure-activity relationships of related pyrazole analogs and employing robust synthetic and screening methodologies, the full therapeutic potential of the this compound scaffold can be unlocked.

References

A Comparative Guide to the In Vivo Validation of 1-(difluoromethyl)-1H-pyrazol-4-amine, a Novel IRAK4 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(difluoromethyl)-1H-pyrazol-4-amine, a novel small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will objectively compare its potential performance against established alternatives, supported by detailed experimental designs and protocols grounded in current scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of new IRAK4-pathway modulators.

Introduction: The Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2][3] It is an essential upstream component in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4 into a complex called the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, triggering downstream pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][4] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, which are vital for host defense.

However, dysregulation of the IRAK4 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers.[2][3] In particular, cancers such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) frequently harbor activating mutations in MyD88, leading to constitutive, oncogenic IRAK4 signaling that promotes cancer cell survival and proliferation.[1] Consequently, inhibiting IRAK4 has emerged as a highly attractive therapeutic strategy.[4][5]

This compound represents a novel chemical entity from a class of compounds known for kinase inhibitory activity.[6][7] This guide outlines a rigorous in vivo validation strategy to assess its efficacy, positing it as a selective IRAK4 kinase inhibitor.

Mechanism of Action: IRAK4 Signaling Cascade

The diagram below illustrates the pivotal role of IRAK4 in transducing inflammatory signals. Inhibition of IRAK4 kinase activity is expected to block the phosphorylation of IRAK1, thereby preventing downstream NF-κB activation and subsequent inflammatory gene expression.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates (p) TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p p-IκBα / NF-κB IKK->NFkB_p Phosphorylates IκBα NFkB NF-κB NFkB_p->NFkB Releases Genes Inflammatory Gene Transcription (TNFα, IL-6, etc.) NFkB->Genes Translocates Inhibitor 1-(difluoromethyl)- 1H-pyrazol-4-amine Inhibitor->IRAK4 Inhibits

Figure 1: Simplified IRAK4 Signaling Pathway.

The Comparative Landscape

To establish a benchmark for efficacy, this compound will be compared against molecules with established mechanisms and clinical relevance.

  • PF-06650833: A well-characterized, selective IRAK4 kinase inhibitor that has undergone clinical trials for rheumatoid arthritis.[8][9] It serves as a direct mechanistic competitor, allowing for a head-to-head comparison of kinase inhibition efficacy in vivo.

  • Ibrutinib (BTK Inhibitor): An approved drug for B-cell malignancies that inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) pathway which also activates NF-κB.[1] Since IRAK4 and BTK represent parallel pathways activating NF-κB in some cancers, Ibrutinib serves as a relevant standard-of-care comparator in an oncology context.[1] Preclinical studies suggest that inhibiting both pathways can be synergistic.[1]

In Vivo Validation Strategy: A Dual-Model Approach

A robust in vivo evaluation requires assessing both pharmacodynamic (PD) target engagement in a disease-relevant system and therapeutic efficacy in a model of disease. We propose a two-pronged approach.

Study 1: Pharmacodynamic & Anti-inflammatory Efficacy in a Mouse LPS Challenge Model

Objective: To determine if this compound can engage the IRAK4 target in vivo and suppress the TLR4-mediated production of inflammatory cytokines. The lipopolysaccharide (LPS) challenge model provides a rapid and reproducible method to assess the acute anti-inflammatory activity of IRAK4 inhibitors.[10][11][12]

Causality Behind Experimental Choices:

  • Model: The LPS-induced cytokine release model is directly dependent on the TLR4/MyD88/IRAK4 signaling axis.[13] Therefore, suppression of cytokines like TNF-α and IL-6 is a direct measure of target engagement and functional pathway inhibition.

  • Dosing: A prophylactic dosing regimen (dosing before LPS challenge) is chosen to ensure the compound has reached its target and can inhibit the signaling cascade upon initiation.[12]

  • Endpoints: Measuring plasma cytokine levels at a peak timepoint (e.g., 1.5-2 hours post-LPS for TNF-α) provides a clear and quantitative readout of efficacy.[12]

LPS_Workflow start Acclimatize BALB/c Mice (7 days) randomize Randomize into Treatment Groups (n=8 per group) start->randomize dosing Prophylactic Dosing (T=-1h) PO or IP Administration randomize->dosing lps LPS Challenge (T=0h) Intraperitoneal Injection (e.g., 1 mg/kg) dosing->lps bleed Terminal Bleed (T=+1.5h) Cardiac Puncture lps->bleed analysis Analyze Plasma Cytokines (TNF-α, IL-6) via ELISA/Luminex bleed->analysis end Data Analysis & EC50 Calculation analysis->end

Figure 2: Workflow for the LPS-Induced Cytokine Release Model.

Detailed Experimental Protocol: LPS Challenge

  • Animal Model: Use female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Randomize mice into treatment cohorts (n=8/group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: this compound (Dose 1, e.g., 3 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 10 mg/kg)

    • Group 4: this compound (Dose 3, e.g., 30 mg/kg)

    • Group 5: PF-06650833 (Positive Control, e.g., 10 mg/kg)

  • Drug Administration: Formulate compounds for oral (PO) or intraperitoneal (IP) administration. Dose all animals one hour prior to the LPS challenge.

  • LPS Challenge: Prepare a fresh solution of Lipopolysaccharide (from E. coli O111:B4) in sterile saline. Inject each mouse intraperitoneally with a dose known to elicit a robust cytokine response (e.g., 1 mg/kg).[10][11]

  • Sample Collection: At 1.5 hours post-LPS injection, euthanize mice via CO2 asphyxiation followed by cervical dislocation.[12] Immediately collect whole blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Processing: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each treatment group relative to the vehicle control. Plot dose-response curves to determine EC50 values.

Study 2: Anti-Tumor Efficacy in an ABC-DLBCL Xenograft Model

Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant oncology model. An ABC-DLBCL cell line with a known MyD88 L265P mutation (e.g., OCI-Ly10) provides a model of cancer driven by constitutive IRAK4 signaling.

Causality Behind Experimental Choices:

  • Model: The use of immunodeficient mice (e.g., NSG) is essential for the engraftment of human tumor cells. The OCI-Ly10 cell line is a well-established model for ABC-DLBCL and its dependence on the MyD88/IRAK4 pathway is documented, making it a self-validating system for testing IRAK4 inhibitors.

  • Study Design: A therapeutic study design (dosing begins after tumors are established) mimics the clinical scenario where treatment is initiated after a cancer diagnosis.

  • Endpoints: Tumor volume is the primary efficacy endpoint, providing a direct measure of anti-cancer activity. Body weight is a key indicator of drug tolerance and general toxicity.[14]

Xenograft_Workflow start Implant OCI-Ly10 cells subcutaneously into NSG Mice monitor Monitor Tumor Growth (3x per week) start->monitor randomize Randomize when Tumors reach ~150 mm³ (n=10 per group) monitor->randomize treat Begin Daily Dosing (PO) for 21 days randomize->treat measure Measure Tumor Volume & Body Weight (3x per week) treat->measure end End of Study: Calculate Tumor Growth Inhibition (TGI) treat->end measure->treat

Figure 3: Workflow for the ABC-DLBCL Xenograft Efficacy Study.

Detailed Experimental Protocol: Xenograft Study

  • Cell Culture: Culture OCI-Ly10 cells under recommended conditions. Harvest cells during the exponential growth phase.[14]

  • Animal Model: Use female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

  • Tumor Implantation: Resuspend OCI-Ly10 cells in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME to improve tumor take rate.[15] Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.[16]

  • Tumor Monitoring: Once tumors are palpable, measure their volume three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Grouping: When the average tumor volume reaches 100-200 mm³, randomize animals into treatment cohorts (n=10/group):

    • Group 1: Vehicle (PO, QD)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg, PO, QD)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg, PO, QD)

    • Group 4: Ibrutinib (Standard of Care, e.g., 15 mg/kg, PO, QD)

  • Treatment: Administer the compounds daily via oral gavage for 21 consecutive days. Monitor animal health and record body weights three times per week.

  • Endpoint Analysis: At the end of the 21-day treatment period, euthanize the mice. Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical but plausible outcomes for the proposed studies.

Table 1: Comparative Efficacy in LPS-Induced Cytokine Release Model

Treatment Group (Dose)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle0%0%
This compound (3 mg/kg)45%38%
This compound (10 mg/kg)82%75%
This compound (30 mg/kg)95%91%
PF-06650833 (10 mg/kg)85%79%

Table 2: Comparative Efficacy in OCI-Ly10 Xenograft Model

Treatment Group (Dose, PO, QD)Final Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)
Vehicle0%+5.2%
This compound (10 mg/kg)58%+3.1%
This compound (30 mg/kg)92% (Regression)-2.5%
Ibrutinib (15 mg/kg)75%+4.5%

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound is a potent inhibitor of the IRAK4 pathway, demonstrating dose-dependent suppression of key inflammatory cytokines with an efficacy comparable to, or exceeding, the benchmark inhibitor PF-06650833 at similar doses. The data in Table 2 would indicate strong anti-tumor activity in a relevant cancer model, with the high dose achieving tumor regression. The modest body weight loss at the high dose would warrant further toxicological investigation but suggests the compound is generally well-tolerated at therapeutically effective doses.

Conclusion

This guide outlines a logical, rigorous, and scientifically grounded strategy for the in vivo validation of this compound as a novel IRAK4 inhibitor. By employing a dual-model approach—an acute pharmacodynamic LPS challenge and a chronic therapeutic xenograft study—researchers can build a comprehensive data package. This allows for a direct, objective comparison against both a mechanistic benchmark (PF-06650833) and a relevant standard-of-care (Ibrutinib), providing critical insights into the compound's potential as a future therapeutic for inflammatory diseases and cancer.

References

Assessing the Metabolic Stability of Difluoromethyl Pyrazole Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its ultimate success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1] For researchers engaged in the design and optimization of novel therapeutics, a thorough understanding and early assessment of metabolic stability are not just advantageous but essential.

This guide provides an in-depth comparative analysis of the metabolic stability of difluoromethyl pyrazole compounds, a chemical scaffold of growing interest in medicinal chemistry. The pyrazole nucleus is a feature of numerous approved drugs, valued for its favorable pharmacokinetic properties.[2] The introduction of a difluoromethyl (-CHF2) group is a strategic bioisosteric modification aimed at enhancing metabolic stability and modulating other key drug-like properties.[3] We will delve into the experimental methodologies for assessing metabolic stability, present comparative data, and explore the underlying metabolic pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Difluoromethyl Group: A Tool for Enhancing Metabolic Resilience

The difluoromethyl group is often employed as a bioisostere for hydroxyl, thiol, or even methyl groups.[3] Its incorporation into a molecule can confer several advantages:

  • Blocking Metabolic Hotspots: The high strength of the carbon-fluorine bond makes the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[4] By replacing a metabolically labile group with a -CHF2 moiety, chemists can effectively "shield" a vulnerable position on the molecule.

  • Modulating Physicochemical Properties: The -CHF2 group can influence a compound's lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its absorption, distribution, and target engagement.[3]

  • Improving Pharmacokinetic Profile: Enhanced metabolic stability translates to a longer in vivo half-life, potentially allowing for less frequent dosing and a more consistent therapeutic effect.

Comparative Analysis of Metabolic Stability: In Vitro Methodologies

The cornerstone of early-stage metabolic stability assessment lies in in vitro assays that simulate the metabolic processes of the liver, the primary site of drug metabolism. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay: A High-Throughput Screening Tool

Liver microsomes are subcellular fractions of the endoplasmic reticulum of hepatocytes and are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5] The microsomal stability assay is a widely used, cost-effective, and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5]

The following diagram illustrates a typical workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) D Incubation Mixture (Compound, Microsomes, Buffer) A->D B Liver Microsomes (e.g., Human, Rat) B->D C NADPH Regenerating System (Cofactor for CYP enzymes) F Initiate Reaction (Add NADPH) C->F E Pre-incubation (37°C) D->E E->F G Time-course Sampling (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., Acetonitrile with Internal Standard) G->H I Protein Precipitation & Centrifugation H->I J LC-MS/MS Analysis of Supernatant I->J K Data Analysis (Calculate t1/2 and CLint) J->K

A typical workflow for a liver microsomal stability assay.
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human or animal liver microsomes on ice.

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in the buffer to the desired final concentrations (e.g., 0.5 mg/mL microsomes and 1 µM compound).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling and Reaction Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2).

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the reaction conditions.

Hepatocyte Stability Assay: A More Comprehensive Model

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize cryopreserved or fresh hepatocytes, providing a more physiologically relevant system that incorporates both Phase I and Phase II (conjugation) metabolic pathways, as well as active transport processes.

Comparative Metabolic Stability of Difluoromethyl Pyrazole Compounds

Direct, publicly available, head-to-head comparative metabolic stability data for a wide range of difluoromethyl pyrazole analogues is limited. However, we can synthesize information from various sources and medicinal chemistry principles to provide a representative comparison.

The following table presents hypothetical but realistic in vitro metabolic stability data for a series of difluoromethyl pyrazole compounds compared to a non-fluorinated analogue and the well-known pyrazole-containing drug, Celecoxib. This data is for illustrative purposes to highlight the impact of the difluoromethyl group and other structural modifications.

CompoundStructureIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Analogue A (Methyl) Pyrazole with a methyl group at a metabolically labile position.1546.2
Analogue B (Difluoromethyl) Analogue A with the methyl group replaced by a difluoromethyl group.4515.4
Analogue C (Difluoromethyl with additional modification) Analogue B with a modification at another position to block a secondary metabolic site.> 60< 11.5
Celecoxib A marketed pyrazole-containing drug with a trifluoromethyl group.~30-60Moderate
Celecoxib Analogue (Difluoromethyl) A celecoxib analogue where the tolyl group is replaced by a N-difluoromethyl-1,2-dihydropyrid-2-one moiety.[6]Likely increased stability compared to a non-fluorinated pyridone analogue.Likely reduced clearance compared to a non-fluorinated pyridone analogue.

Interpretation of the Data:

  • Analogue A vs. Analogue B: The replacement of a metabolically susceptible methyl group with a difluoromethyl group leads to a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance. This demonstrates the "metabolic blocking" effect of the -CHF2 group.

  • Analogue C: Further structural modifications to address other potential sites of metabolism can lead to even greater metabolic stability. This highlights the iterative nature of drug design, where metabolic stability data guides further chemical synthesis.

  • Celecoxib: As a successful drug, Celecoxib exhibits moderate metabolic stability, balancing sufficient exposure with efficient clearance. Its trifluoromethyl group contributes to this profile.[1]

  • Celecoxib Analogue (Difluoromethyl): The incorporation of a difluoromethyl group in a celecoxib analogue is a rational strategy to potentially enhance metabolic stability and introduce other desirable pharmacological properties.[6] While specific clearance data is not provided in the cited literature, the chemical rationale supports an improvement in metabolic resilience.

Metabolic Pathways of Difluoromethyl Pyrazole Compounds

The metabolism of pyrazole-containing compounds is primarily mediated by cytochrome P450 enzymes.[7] Common metabolic transformations include oxidation of the pyrazole ring and its substituents, as well as conjugation reactions. The presence of a difluoromethyl group can significantly influence these pathways.

The following diagram illustrates a plausible metabolic pathway for a generic difluoromethyl pyrazole compound, based on known metabolic reactions of pyrazoles.[8]

metabolic_pathway Parent Difluoromethyl Pyrazole Parent Drug M1 Hydroxylation of Pyrazole Ring (CYP-mediated) Parent->M1 Phase I M2 Oxidation of an Alkyl Substituent (CYP-mediated) Parent->M2 Phase I M3 Glucuronidation of Hydroxylated Metabolite (UGT-mediated) M1->M3 Phase II

A plausible metabolic pathway for a difluoromethyl pyrazole compound.

Key Metabolic Reactions:

  • Phase I (Functionalization):

    • Oxidation: Cytochrome P450 enzymes can catalyze the hydroxylation of the pyrazole ring or the oxidation of alkyl substituents on the molecule. The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity of these oxidations, potentially directing metabolism away from the fluorinated portion of the molecule.

  • Phase II (Conjugation):

    • Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites that are readily excreted.

Conclusion: A Strategic Approach to Optimizing Metabolic Stability

The assessment of metabolic stability is an indispensable component of modern drug discovery. For difluoromethyl pyrazole compounds, the strategic incorporation of the -CHF2 group offers a powerful tool to enhance metabolic resilience and improve the overall pharmacokinetic profile. By employing a combination of in vitro assays, such as liver microsomal and hepatocyte stability studies, researchers can gain critical insights into a compound's metabolic fate early in the discovery process. This data, in conjunction with an understanding of the underlying metabolic pathways, enables a more rational and efficient approach to lead optimization, ultimately increasing the probability of developing safe and effective medicines.

References

A Senior Application Scientist's Guide to Alternatives for 1-(Difluoromethyl)-1H-pyrazol-4-amine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Fluorine Advantage

In the landscape of modern medicinal chemistry, pyrazoles stand out as a "privileged scaffold," a core structural motif frequently found in a multitude of approved drugs and clinical candidates.[1][2][3][4] Their versatile chemistry, ability to engage in various biological interactions, and favorable physicochemical properties make them a cornerstone of drug discovery programs.[5][6][7] The strategic incorporation of fluorine-containing substituents has further amplified their utility, offering a powerful tool to modulate properties like metabolic stability, lipophilicity, and binding affinity.[8][9]

Among these fluorinated building blocks, 1-(difluoromethyl)-1H-pyrazol-4-amine has emerged as a particularly valuable synthon. The difluoromethyl (CHF₂) group is more than just a simple methyl or trifluoromethyl analogue; it acts as a unique bioisostere for hydroxyl, thiol, or even amine groups.[10][11] It can function as a lipophilic hydrogen bond donor, a property that can introduce crucial new interactions with a biological target or improve membrane permeability.[10][12] However, reliance on a single building block can limit chemical space, create intellectual property challenges, or present supply chain hurdles.

This guide provides a comprehensive comparison of viable alternatives to this compound for library synthesis. We will move beyond a simple list of substitutes, instead delving into the causal chemistry—explaining why a particular alternative might be chosen and how that choice impacts reactivity, physicochemical properties, and, ultimately, the drug-like potential of the resulting library.

Chapter 1: The Benchmark Profile of this compound

To understand the alternatives, we must first establish the performance baseline of our primary building block.

1.1. Reactivity Profile The 4-amino group is the key handle for diversification. Its nucleophilicity is sufficient for standard amide bond formations and allows it to participate in various cross-coupling reactions, although its reactivity is tempered by the electron-withdrawing nature of the pyrazole ring and the N1-difluoromethyl group.

  • Amide Coupling: Readily participates in reactions with activated carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC).

  • C-N Cross-Coupling: Serves as a competent nucleophile in Palladium- or Copper-catalyzed reactions like Buchwald-Hartwig and Chan-Lam couplings to introduce aryl or heteroaryl substituents.[13][14]

1.2. Physicochemical Impact The choice of this building block imparts distinct properties to the final molecule:

  • Lipophilicity (logP): The CHF₂ group increases lipophilicity compared to a non-substituted (N-H) or N-methyl pyrazole, but generally less so than a CF₃ group.[15]

  • pKa: The electron-withdrawing CHF₂ group lowers the basicity of the pyrazole ring system and slightly reduces the pKa of the exocyclic 4-amino group compared to its N-methyl counterpart.

  • Metabolic Stability: The C-F bonds are exceptionally stable, making the CHF₂ group an effective metabolic blocker, preventing N-dealkylation that might occur with a simple N-methyl group.[8]

  • Hydrogen Bonding: The C-H bond in the CHF₂ group is polarized, allowing it to act as a weak hydrogen bond donor, a feature absent in CH₃ or CF₃ groups.[10][11]

Below is a typical workflow illustrating the integration of this building block in a library synthesis campaign.

G cluster_0 Library Synthesis Workflow A This compound D Amide Coupling (e.g., HATU, DIPEA) A->D E Buchwald-Hartwig Coupling (e.g., Pd₂(dba)₃, Xantphos) A->E B Carboxylic Acid Library (R-COOH) B->D C Aryl Halide Library (Ar-X) C->E F Amide Library D->F G N-Aryl Library E->G H Purification & Analysis F->H G->H I Screening Plate H->I

Caption: A typical library synthesis workflow utilizing the 4-amino handle for diversification.

Chapter 2: Exploring the Pyrazole Scaffold: Isomers and N1-Analogs

The most direct alternatives involve modifications to the pyrazole core itself, either by changing the amine's position or by substituting the N1-difluoromethyl group.

2.1. Regioisomers: 3-Amino and 5-Aminopyrazoles The position of the amino group has a profound impact on the molecule's properties and the spatial orientation of the library's substituents.[16]

  • 3-Aminopyrazoles: Generally more nucleophilic than 4-aminopyrazoles due to electronic effects. They have been extensively used as building blocks for kinase inhibitors.[16] The substituent vector points away from the N1-position in a different direction than the 4-amino isomer.

  • 5-Aminopyrazoles: Their reactivity can be influenced by steric hindrance from the N1-substituent. This isomer is also prevalent in bioactive compounds, including insecticides like Fipronil.[16]

2.2. N1-Substituent Analogs Replacing the difluoromethyl group is a key strategy for fine-tuning physicochemical properties.

  • N1-Methyl: The non-fluorinated baseline. This substitution reduces lipophilicity and removes the hydrogen bond donor capability of the CHF₂ group. It can be a site of metabolic N-demethylation.

  • N1-Trifluoromethyl (CF₃): Increases lipophilicity more significantly than CHF₂.[8][17] The CF₃ group is a powerful electron-withdrawing group and acts as a hydrogen bond acceptor, a critical distinction from the CHF₂ group.

  • N1-Cyclopropyl/Ethyl: These groups explore different vectors in chemical space and can improve properties like solubility or metabolic stability compared to a simple methyl group. They lack the distinct electronic and H-bonding features of the fluoroalkyl groups.

Table 1: Comparative Properties of Pyrazole Amine Alternatives

Building Block Key Differentiator Typical cLogP Impact Metabolic Stability H-Bonding Feature
1-CHF₂-4-amine Benchmark Moderate Increase High Donor (weak)
1-CH₃-4-amine Non-fluorinated baseline Decrease Lower (N-dealkylation) None
1-CF₃-4-amine Stronger EWG High Increase High Acceptor
1-CHF₂-3-amine Regioisomer Moderate Increase High Donor (weak)

| 1-CHF₂-5-amine | Regioisomer | Moderate Increase | High | Donor (weak) |

Chapter 3: Bioisosteric Scaffolds: Beyond the Pyrazole Ring

For broader exploration of chemical space or to circumvent existing intellectual property, replacing the entire pyrazole ring with another heterocycle is a powerful strategy.[18][19][20]

  • Aminoisoxazoles: The oxygen atom makes the ring more electron-deficient and introduces a hydrogen bond acceptor. The N-O bond can sometimes be a metabolic liability. The exocyclic amine is typically less nucleophilic than in aminopyrazoles.

  • Aminotriazoles (1,2,4- or 1,2,3-): Introduce additional nitrogen atoms, increasing the potential for hydrogen bonding and often improving aqueous solubility. The position of the nitrogens significantly affects the dipole moment and basicity of the ring.

  • Aminoimidazoles: The second nitrogen atom is not adjacent, leading to different electronic properties and tautomeric forms. Imidazoles are more basic than pyrazoles and can act as metal chelators, which can be a pro or a con depending on the biological target.

  • Aminopyridines: A six-membered ring alternative. The ring nitrogen is a strong hydrogen bond acceptor and imparts basicity to the compound, which can be advantageous for solubility but may also lead to off-target effects (e.g., hERG inhibition).

G cluster_props Desired Property cluster_scaffolds Recommended Scaffold Start Select Core Scaffold P1 Increase H-Bond Acceptors? Start->P1 P2 Decrease Basicity? P1->P2 No S1 Aminopyridine Aminotriazole P1->S1 Yes P3 Unique Exit Vector? P2->P3 No S2 Aminoisoxazole P2->S2 Yes S3 3- or 5-Aminopyrazole P3->S3 Yes S4 4-Aminopyrazole (Benchmark) P3->S4 No

Caption: A decision tree for selecting an alternative heterocyclic amine core.

Chapter 4: Comparative Experimental Performance

Theoretical advantages must be validated by experimental reality. Here, we provide standardized protocols for key library-forming reactions and discuss the expected performance of selected alternatives.

Protocol 1: Standardized Amide Coupling

Objective: To compare the reactivity of different amino-heterocycles in a standard amide bond formation.

Methodology:

  • To a solution of the amino-heterocycle (1.0 eq) and 4-chlorobenzoic acid (1.05 eq) in DMF (0.2 M), add HATU (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Expected Performance & Causality: The choice of HATU as a coupling agent is based on its high efficiency and low risk of racemization for chiral acids. DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts.

Building BlockExpected YieldRationale
1-CHF₂-4-amine>85%Benchmark: Good nucleophilicity and solubility.
1-CH₃-4-amine>90%Slightly more nucleophilic amine due to the less electron-withdrawing N1-substituent.
1-CHF₂-3-amine>90%The 3-amino position is electronically more activated, leading to higher nucleophilicity and faster reaction rates.[16]
3-Amino-5-methylisoxazole60-75%The amine is significantly less nucleophilic due to the strong electron-withdrawing nature of the isoxazole ring, requiring longer reaction times or higher temperatures.
Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Objective: To assess the performance of borylated pyrazoles derived from the corresponding bromo-pyrazoles in a C-C bond-forming reaction. This protocol assumes prior conversion of the amino-pyrazole to a bromo-pyrazole and subsequent borylation, a common strategy in library synthesis.

Methodology:

  • In a microwave vial, combine the pyrazole pinacol boronate (1.0 eq), 4-bromoanisole (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a solution of Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/water (4:1, 0.1 M).

  • Seal the vial and heat in a microwave reactor at 120°C for 20 minutes.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Expected Performance & Causality: The use of a palladium catalyst with a phosphine ligand like dppf is standard for Suzuki couplings involving electron-rich heterocycles. The aqueous base system is robust and generally provides high yields.

Building Block (as boronate)Expected YieldRationale
1-CHF₂-pyrazole-4-boronate>80%Benchmark: Generally robust in Suzuki couplings. The electron-withdrawing N1-group can facilitate reductive elimination.
1-CH₃-pyrazole-4-boronate>85%The more electron-donating methyl group can sometimes lead to faster oxidative addition but may slightly hinder reductive elimination. Overall performance is typically excellent.
1-CF₃-pyrazole-4-boronate75-85%The strongly electron-withdrawing CF₃ group can make oxidative addition more challenging but strongly favors the final reductive elimination step.

Conclusion: A Strategic Approach to Building Block Selection

The selection of a core building block for library synthesis is a critical decision with far-reaching consequences for the project. While This compound is an outstanding synthon, a nuanced understanding of its alternatives provides medicinal chemists with a broader toolkit to optimize their compound collections.

  • For subtle modulation of physicochemical properties while retaining the core pyrazole pharmacophore, exploring regioisomers (3-amino, 5-amino) or N1-analogs (CH₃, CF₃) is the most logical approach.

  • To achieve significant leaps in chemical space or to design around existing IP, switching to bioisosteric heterocyclic cores like isoxazoles, triazoles, or pyridines is necessary.

The choice is not about finding a "better" building block, but the right one for the specific goals of the drug discovery program. By understanding the causal relationships between a building block's structure and its downstream performance—in both the reaction flask and the biological assay—researchers can design and synthesize more effective and diverse chemical libraries.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(difluoromethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-(difluoromethyl)-1H-pyrazol-4-amine and its salts (e.g., hydrochloride). Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This molecule, while a valuable building block in pharmaceutical research, possesses a combination of chemical features—a pyrazole core, an amine functional group, and difluoromethyl substitution—that necessitates a rigorous and informed approach to its waste management.

This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with the knowledge to handle this and similar fluorinated heterocyclic compounds with confidence and care.

Hazard Assessment & Safety Profile: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an irritant and should be handled with caution. Its structure combines the biological activity of pyrazoles with the environmental persistence characteristic of some organofluorine compounds.[1][2][3]

Key Chemical & Safety Data

ParameterInformationSource(s)
Chemical Name This compound hydrochloride[4][5]
CAS Number 1221726-31-3[5][6][7]
Molecular Formula C₄H₆ClF₂N₃[5]
Physical Form Solid[6]
GHS Pictogram [6]
Signal Word Warning[6]
Primary Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6]
Additional Potential Hazards H302: Harmful if swallowed.H314/H318: Causes severe skin burns and eye damage.[5][8][9][10]

Scientific Rationale for Caution:

  • Pyrazole Core: Pyrazole derivatives are known for their wide range of biological activities, which is why they are valuable in drug development. However, this bioactivity also means they can have unintended toxicological effects, including potential hepatotoxicity.[2][3][11]

  • Fluorinated Compound: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds resistant to natural degradation.[12] This persistence requires a disposal pathway that ensures complete destruction, such as high-temperature incineration, to prevent environmental accumulation.[13] Disposal as general waste is unacceptable.

  • Amine Functionality: As an amine, this compound is basic and can react with acids. This necessitates careful segregation from acidic waste streams to prevent potentially vigorous reactions.[14]

Core Directive: The Disposal Workflow

The following diagram outlines the comprehensive decision-making process for managing all waste streams associated with this compound, from the point of generation to final institutional pickup.

G cluster_0 At the Bench: Waste Generation & Segregation cluster_1 Identify Waste Type cluster_2 Containerization & Labeling cluster_3 Final Processing & Storage gen Generation Point (Experiment Complete) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe solid Solid Waste (Unused Reagent, Contaminated Weigh Paper) ppe->solid Is it solid? liquid Liquid Waste (Reaction Mixtures, Solutions) ppe->liquid Is it liquid? sharps Contaminated Sharps (Needles, Pipettes) ppe->sharps Is it a sharp? container Empty Reagent Container ppe->container Is it the original container? solid_waste Collect in Labeled Bag/ Pail for Contaminated Solid Chemical Waste solid->solid_waste liquid_waste Collect in Designated, Leak-Proof 'HALOGENATED ORGANIC LIQUID WASTE' Container liquid->liquid_waste sharps_waste Place in Puncture-Resistant 'CHEMICALLY CONTAMINATED SHARPS' Container sharps->sharps_waste decon Decontaminate Container (Triple Rinse Protocol) container->decon saa Store Waste in Satellite Accumulation Area (SAA) Away from Incompatibles solid_waste->saa liquid_waste->saa sharps_waste->saa rinsate Collect First Rinse(s) as Hazardous Liquid Waste (to Halogenated Organics) decon->rinsate rinsed_cont Deface Label & Dispose of Clean Container in Glass/Plastic Recycling decon->rinsed_cont rinsate->liquid_waste pickup Schedule Pickup with Institutional EHS saa->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Part A: Immediate Handling & Waste Segregation

Proper segregation at the point of generation is the most critical step in ensuring safe disposal.[15][16] Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash risk.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents in use.[1]

  • Body Protection: A lab coat.[1]

2. Waste Collection:

  • Solid Waste:

    • Collect unused or expired this compound, along with grossly contaminated items like weigh boats or paper towels, in a designated container for solid chemical waste.[17]

    • This container should be a pail or sturdy drum lined with a clear plastic bag.[17][18] Never use black trash bags or red biohazard bags for chemical waste.[17][18]

    • Ensure the container is clearly labeled "Hazardous Waste - Solid" and lists all chemical constituents.

  • Liquid Waste (Halogenated):

    • This compound is a halogenated organic. All solutions, reaction mixtures, and solvent rinses containing it must be collected in a container specifically designated for "Halogenated Organic Waste." [13][19]

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[15][16]

    • Keep the container closed at all times, except when adding waste.[13][17][20]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13][21]

  • Contaminated Sharps:

    • Dispose of any needles, syringes, or glass pipette tips contaminated with the compound in a dedicated, puncture-resistant "Chemically Contaminated Sharps" container.[17]

    • Do not place these items in liquid waste or solid waste bags.

Part B: Spill & Decontamination Procedures

Accidents happen. A swift and correct response minimizes risk. These procedures are for minor laboratory spills only; major spills require evacuation and emergency response.[22][23]

1. Immediate Response:

  • Alert personnel in the immediate area.[24]
  • If the compound is in solid form, avoid creating dust.[4] If it is in a solution with a volatile solvent, ensure adequate ventilation (e.g., a chemical fume hood) and remove ignition sources.[23][24]
  • Wearing appropriate PPE, control the spread of the spill using absorbent materials.[22][25]

2. Spill Cleanup Protocol:

  • For Solid Spills: Carefully sweep or scoop the material into a sealable container.[4] Use a dry clean-up method; do not add water directly to the powder.[4]
  • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in to prevent spreading.[22][25]
  • Once the material is fully absorbed, scoop the mixture into a sealable, labeled container for disposal as hazardous solid waste.[24]
  • Decontaminate the Area: Wipe the spill surface with a cloth or paper towels wetted with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[24]
  • All cleanup materials—absorbents, contaminated gloves, towels—are considered hazardous waste and must be collected in the solid chemical waste container.[22][24]

Part C: Empty Container Management

An "empty" container of a hazardous chemical is not truly empty and must be decontaminated before disposal.[17][20]

1. Decontamination Protocol:

  • Ensure the container is as empty as possible, with all contents transferred to a waste container or used in a procedure.[17]
  • Triple Rinse the container with a suitable solvent (one that readily dissolves the compound, such as methanol or acetone).
  • Crucially, the first solvent rinse must be collected and disposed of as halogenated organic liquid waste. [13][17][18] Subsequent rinses should also be collected if institutional policy requires it.
  • Allow the container to air dry completely in a fume hood.

2. Final Disposal:

  • Once clean and dry, the original label must be completely removed or thoroughly defaced.[17][20]
  • The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[13]

Institutional Compliance & Final Disposal

All hazardous waste disposal is governed by strict local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15] Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring compliance.[13]

  • Storage: Store all sealed, labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your lab.[14][17] This area must provide secondary containment and segregate incompatible waste streams (e.g., acids away from bases/organics).[15][17]

  • Labeling: Ensure every waste container has a fully completed hazardous waste label, listing all components by percentage.[14]

  • Pickup: Contact your EHS office to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[15][20]

By following these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

Mastering the Safe Handling of 1-(difluoromethyl)-1H-pyrazol-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Welcome, researchers and innovators. As a Senior Application Scientist, my goal is to empower you with not just our products, but with the critical knowledge to use them safely and effectively. This guide provides an in-depth, procedural framework for handling 1-(difluoromethyl)-1H-pyrazol-4-amine, a novel building block with significant potential in drug discovery. Adherence to these protocols is paramount for ensuring personnel safety and maintaining the integrity of your research.

The unique reactivity of fluorinated organic compounds necessitates a rigorous and informed approach to laboratory safety.[1] This document moves beyond generic advice to offer specific, actionable intelligence on personal protective equipment (PPE), operational plans, and waste disposal for this particular reagent.

Hazard Analysis: Understanding the Risks

Before any handling, a thorough understanding of the potential hazards is essential. This compound hydrochloride is classified with the following primary hazards:

  • Skin Corrosion/Irritation: Causes skin irritation, with some data suggesting the potential for severe skin burns.[2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[2]

Given the presence of the difluoromethyl group, it is prudent to handle this compound with the same caution as other halogenated organic substances, which can present both acute and chronic health risks.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 8 mil thickness).Nitrile provides good resistance to a range of chemicals, and double-gloving minimizes the risk of exposure from a single glove failure.[1][4][5] For prolonged contact or when using solvents, consult a chemical resistance chart and consider heavier-duty gloves such as Viton™ or butyl rubber.[4][6]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, which can cause serious eye damage.[1] A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A flame-resistant laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects the skin on the arms and body from contact with the chemical.[1]
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing or other procedures may generate dust outside of a fume hood, a NIOSH-approved N95 respirator or higher is necessary.Prevents the inhalation of airborne particles that can cause respiratory irritation.
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence meticulously.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Receipt to Use

A structured approach to handling this compound at every stage minimizes risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is typically 2-8°C.[8]

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling Procedures
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[9]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use anti-static weigh boats or liners to minimize the generation of airborne particles.

    • Close the primary container immediately after dispensing the required amount.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Be Prepared

Spill Response

A tiered response is necessary depending on the spill's magnitude.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile, close the laboratory door to contain vapors.[10]

    • Activate the fire alarm to initiate a building-wide evacuation if necessary.

    • From a safe location, call your institution's emergency response team and provide details of the spill.[10]

Spill_Response spill Spill Occurs assess Assess Severity spill->assess minor Minor Spill assess->minor Contained, Small Volume major Major Spill assess->major Uncontained, Large Volume, Injury contain Contain & Clean (with PPE) minor->contain evacuate Evacuate Area major->evacuate dispose Dispose of Waste contain->dispose notify Notify Emergency Response evacuate->notify

Caption: Decision tree for spill response.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[4] Do not pour it down the drain.[9]

  • Waste Segregation:

    • Collect all waste containing this compound (including contaminated absorbents, gloves, and weigh boats) in a dedicated, clearly labeled, and sealed hazardous waste container.[8][11]

    • Label the container as "Halogenated Organic Waste" and list the chemical constituents.[3]

  • Container Management:

    • Use a container made of a compatible material (e.g., high-density polyethylene or borosilicate glass).[8]

    • Keep the container closed except when adding waste.[11]

  • Collection:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting. Should you have any further questions, do not hesitate to contact our technical support team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.